1-Chloro-2,5-dibutoxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dibutoxy-2-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClO2/c1-3-5-9-16-12-7-8-14(13(15)11-12)17-10-6-4-2/h7-8,11H,3-6,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZPUUPBQVIBTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)OCCCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2071025 | |
| Record name | 1-Chloro-2,5-dibutoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2071025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68052-10-8 | |
| Record name | 1,4-Dibutoxy-2-chlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68052-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,4-dibutoxy-2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068052108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,4-dibutoxy-2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Chloro-2,5-dibutoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2071025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dibutoxy-2-chlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.076 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Chloro-2,5-dibutoxybenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3D8K66BX8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1-Chloro-2,5-dibutoxybenzene from Hydroquinone
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of a robust and efficient two-step synthesis of 1-chloro-2,5-dibutoxybenzene, commencing from the readily available starting material, hydroquinone. This document is structured to deliver not only a detailed experimental protocol but also the underlying scientific principles, ensuring both reproducibility and a thorough understanding of the synthetic pathway. The content herein is curated for professionals in the fields of chemical research and pharmaceutical development, where intermediates like 1-chloro-2,5-dibutoxybenzene are valuable for the synthesis of complex molecular architectures.
Introduction: The Significance of Substituted Dialkoxybenzenes
Substituted dialkoxybenzene scaffolds are prevalent in a variety of biologically active molecules and functional materials. The specific substitution pattern of a chlorine atom and two butoxy groups on a benzene ring, as in 1-chloro-2,5-dibutoxybenzene, offers a unique combination of lipophilicity and chemical reactivity. The butoxy groups can enhance solubility in nonpolar environments and influence the electronic properties of the aromatic ring, while the chlorine atom provides a site for further functionalization through various cross-coupling reactions. These characteristics make such compounds valuable intermediates in the synthesis of novel pharmaceutical candidates and other high-value chemical entities.[1][2][3]
Overall Synthetic Strategy
The synthesis of 1-chloro-2,5-dibutoxybenzene from hydroquinone is efficiently achieved through a two-step process:
-
Williamson Ether Synthesis: The initial step involves the dialkylation of hydroquinone with a suitable butylating agent to form the intermediate, 1,4-dibutoxybenzene. This classic and reliable reaction proceeds via an SN2 mechanism.[4][5][6]
-
Electrophilic Aromatic Substitution: The subsequent step is the regioselective chlorination of the electron-rich 1,4-dibutoxybenzene to yield the final product, 1-chloro-2,5-dibutoxybenzene.
The complete synthetic pathway is depicted below:
Caption: Overall synthetic scheme for 1-chloro-2,5-dibutoxybenzene from hydroquinone.
Part 1: Synthesis of 1,4-Dibutoxybenzene via Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of ethers.[4][5] In this first step, the two acidic phenolic protons of hydroquinone are removed by a base to generate a dianion, which then acts as a nucleophile, attacking two equivalents of an alkyl halide in an SN2 reaction.
Causality Behind Experimental Choices
-
Choice of Base: Potassium carbonate (K₂CO₃) is selected as the base. It is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl groups of hydroquinone, yet it is easier to handle and less hazardous than stronger bases like sodium hydride.
-
Choice of Alkylating Agent: 1-Bromobutane is chosen as the butylating agent. Alkyl bromides are generally more reactive than alkyl chlorides in SN2 reactions, leading to faster reaction times.
-
Choice of Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction. It readily dissolves the reactants and effectively solvates the potassium cations, leaving the phenoxide nucleophile more reactive.
Detailed Experimental Protocol
Materials and Equipment:
-
Hydroquinone
-
1-Bromobutane
-
Potassium Carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydroquinone (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes to ensure good dispersion.
-
Add 1-bromobutane (2.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the hydroquinone starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x ).
-
Combine the organic layers and wash with water (2 x ) and then with brine (1 x ).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to yield pure 1,4-dibutoxybenzene.
Part 2: Synthesis of 1-Chloro-2,5-dibutoxybenzene via Electrophilic Chlorination
The second step involves the electrophilic aromatic substitution of the electron-rich 1,4-dibutoxybenzene. The two butoxy groups are strongly activating and ortho-, para-directing. Since the para positions are blocked, chlorination will occur at one of the ortho positions.
Causality Behind Experimental Choices
-
Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is a mild and easy-to-handle electrophilic chlorinating agent, making it a safer alternative to chlorine gas.[7][8][9] For highly activated aromatic rings like 1,4-dibutoxybenzene, NCS can effectively chlorinate the ring without the need for a strong Lewis acid catalyst, which could lead to side reactions.[10][11]
-
Choice of Solvent: Dichloromethane (CH₂Cl₂) is a common solvent for chlorination reactions with NCS as it is relatively inert and dissolves both the substrate and the reagent.
Detailed Experimental Protocol
Materials and Equipment:
-
1,4-Dibutoxybenzene
-
N-Chlorosuccinimide (NCS)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate solution (saturated aqueous)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-dibutoxybenzene (1.0 eq) in dichloromethane.
-
Add N-chlorosuccinimide (1.05 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x ) and then with brine (1 x ).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-chloro-2,5-dibutoxybenzene.
Reaction Mechanism Visualization
Caption: Reaction mechanisms for the two-step synthesis.
Data Presentation: Physicochemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| Hydroquinone | C₆H₆O₂ | 110.11 | White crystalline solid |
| 1,4-Dibutoxybenzene | C₁₄H₂₂O₂ | 222.32 | Colorless to pale yellow liquid or low melting solid |
| 1-Chloro-2,5-dibutoxybenzene | C₁₄H₂₁ClO₂ | 256.77 | Colorless to pale yellow oil |
Characterization and Purity Assessment
The identity and purity of the synthesized 1,4-dibutoxybenzene and 1-chloro-2,5-dibutoxybenzene should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the compounds. For 1,4-dibutoxybenzene, the symmetry of the molecule will result in a simplified spectrum. The introduction of the chlorine atom in the final product will lead to a more complex splitting pattern in the aromatic region of the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the disappearance of the broad O-H stretch of hydroquinone and the appearance of C-O-C ether linkages.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the intermediate and final product. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) will be observable in the mass spectrum of the final product.
-
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These techniques are crucial for monitoring the progress of the reactions and assessing the purity of the final product.
Safety Considerations
-
Hydroquinone: Toxic and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
1-Bromobutane: Flammable liquid and harmful if swallowed or inhaled. Use in a fume hood and away from ignition sources.
-
N-Chlorosuccinimide (NCS): Corrosive and an oxidizer. Avoid contact with skin and eyes.
-
Solvents (DMF, Dichloromethane, Ethyl Acetate): These are flammable and/or volatile organic compounds. Handle in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.
Troubleshooting
-
Incomplete reaction in Step 1: If the Williamson ether synthesis does not go to completion, ensure that the potassium carbonate and DMF are anhydrous. Water can interfere with the reaction. The reaction time may also need to be extended.
-
Low yield in Step 2: If the chlorination reaction gives a low yield, a mild acid catalyst, such as acetic acid, can be added to activate the NCS. However, care should be taken as stronger acids can lead to side reactions.
-
Formation of di-chlorinated product: If di-chlorination is observed in the second step, reduce the equivalents of NCS used and monitor the reaction carefully by TLC to stop it once the mono-chlorinated product is maximized.
Conclusion
The described two-step synthesis provides a reliable and scalable method for the preparation of 1-chloro-2,5-dibutoxybenzene from hydroquinone. The use of the Williamson ether synthesis followed by electrophilic chlorination with NCS offers a practical route to this valuable synthetic intermediate. The detailed protocol and the rationale behind the experimental choices are intended to empower researchers to successfully implement this synthesis in their laboratories for applications in drug discovery and materials science.
References
-
BenchChem. (2025). Application Notes and Protocols for the Chlorination of Electron-Deficient Aromatic Systems with N-Chlorosuccinimide. Link
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BenchChem. (2025). N-Chlorosuccinimide as a source of electrophilic chlorine in organic synthesis. Link
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Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Link
- Prakash, G. K. S., Mathew, T., Hoole, D., Esteves, P. M., Wang, Q., Rasul, G., & Olah, G. A. (2004). N-Halosuccinimides are efficiently activated in trifluoromethanesulfonic acid and BF3-H2O, allowing the halogenations of deactivated aromatics. Journal of the American Chemical Society, 126(48), 15770–15776.
- Yoshida, J., Itami, K., & Tanemura, K. (2019). Aromatic Halogenation Using N-Halosuccinimide and PhSSiMe3 or PhSSPh. The Journal of Organic Chemistry, 84(10), 6249–6256.
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BenchChem. (2025). Synthesis of 1,2,4-Tributoxybenzene from Hydroquinone: An In-depth Technical Guide. Link
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ChemicalBook. (n.d.). 1,4-Dimethoxybenzene(150-78-7) 1H NMR spectrum. Link
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PubChem. (n.d.). 1,4-Dimethoxybenzene. Link
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Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Link
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Khan Academy. (n.d.). Williamson ether synthesis. Link
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Link
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PrepChem.com. (n.d.). Preparation of 1,4-dimethoxybenzene. Link
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ChemicalBook. (n.d.). 1,4-Dimethoxybenzene synthesis. Link
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Guidechem. (n.d.). What is the new synthesis process for 1,4-Dimethoxybenzene?. Link
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National Center for Biotechnology Information. (2024, July 9). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Link
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Sciencemadness Discussion Board. (2008, May 12). Asymmetric Etherification of 1,4-dihydroxybenzene. Link
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National Institutes of Health. (n.d.). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Link
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ChemicalBook. (n.d.). 2-Chloro-1,4-dimethoxybenzene(2100-42-7) 1H NMR spectrum. Link
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ACG Publications. (2025, August 7). Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols. Link
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National Center for Biotechnology Information. (n.d.). Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan. Link
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NIST WebBook. (n.d.). Benzene, 1,4-dimethoxy-. Link
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Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Link
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Wikipedia. (n.d.). 1,4-Dimethoxybenzene. Link
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ScienceDirect. (2024, July 24). Bioorganic & Medicinal Chemistry. Link
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RSC Publishing. (n.d.). Regiospecific chlorination of aromatic substrates using donor–acceptor and hydrogen bonding interactions. Link
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National Center for Biotechnology Information. (n.d.). Purification and Characterization of a Novel Peroxidase from Geotrichum candidum Dec 1 Involved in Decolorization of Dyes. Link
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Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Link
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ResearchGate. (2020, January). Synthesis of Substituted Benzothiazepine Compounds with Medicinal Potential. Link
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National Institutes of Health. (2024, July 3). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Link
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Google Patents. (n.d.). Purification of 1,4-dioxane. Link
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National Center for Biotechnology Information. (n.d.). Isolation and characterization of pure cultures for metabolizing 1,4-dioxane in oligotrophic environments. Link
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An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-2,5-dibutoxybenzene
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of the predicted physicochemical properties of 1-Chloro-2,5-dibutoxybenzene, a compound for which limited empirical data is publicly available. Recognizing its structural relationship to more thoroughly characterized analogs, this document synthesizes known data to forecast its molecular characteristics, spectral behavior, and key physical properties. Furthermore, it outlines robust, field-proven methodologies for its synthesis and empirical characterization, offering a foundational roadmap for researchers and drug development professionals. By explaining the causality behind experimental choices and grounding its predictions in the established properties of similar molecules, this guide serves as a vital resource for those looking to synthesize, characterize, and utilize this novel compound.
Introduction and Rationale
1-Chloro-2,5-dibutoxybenzene belongs to the class of halogenated alkoxybenzenes, a scaffold of significant interest in medicinal chemistry and materials science. The interplay between the electron-donating dibutoxy groups and the electron-withdrawing chloro substituent is anticipated to confer unique electronic and steric properties, making it a potentially valuable intermediate for the synthesis of novel pharmaceutical agents and functional materials. The long butyl chains, in comparison to the more common methoxy analogs, are expected to significantly enhance lipophilicity, a critical parameter in drug design influencing absorption, distribution, metabolism, and excretion (ADME).
Given the absence of extensive literature on 1-Chloro-2,5-dibutoxybenzene, this guide has been structured to provide a predictive yet scientifically rigorous framework for its study. By leveraging data from analogous compounds, such as 1,4-dichloro-2,5-dimethoxybenzene and other chlorinated dimethoxybenzene isomers, we can project a reliable profile of its physicochemical properties. This document is designed not as a static data sheet, but as a dynamic guide for the investigational scientist, detailing not just what to measure, but how and why.
Predicted Physicochemical Properties
The following properties for 1-Chloro-2,5-dibutoxybenzene are predicted based on structure-activity relationships and data from its lower alkyl chain analogs. These estimations provide a baseline for experimental design and characterization.
| Property | Predicted Value | Rationale and Comparative Insights |
| Molecular Formula | C₁₄H₂₁ClO₂ | Based on the addition of a chloro group to 2,5-dibutoxybenzene. |
| Molecular Weight | 256.77 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | The dibutoxy chains are expected to lower the melting point compared to dimethoxy analogs, likely resulting in a liquid or low-melting solid at room temperature. |
| Boiling Point | > 300 °C | Significantly higher than dimethoxy analogs due to increased molecular weight and van der Waals forces from the butyl chains. For comparison, 1,4-dichloro-2,5-dimethoxybenzene has a boiling point of approximately 269 °C[1]. |
| Melting Point | < 25 °C | The flexible butyl chains are likely to disrupt crystal packing, leading to a lower melting point than the solid dimethoxy analogs. 1,4-dichloro-2,5-dimethoxybenzene has a melting point of 133-135 °C[1]. |
| Density | ~1.05 g/cm³ | Expected to be slightly higher than water, but likely less dense than its dimethoxy counterparts due to the increased volume of the butyl groups. The density of 1,4-dichloro-2,5-dimethoxybenzene is reported as 1.3 g/cm³[1]. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, diethyl ether, chloroform, hexanes) | The long alkyl chains will dominate the molecular character, rendering it highly lipophilic and soluble in non-polar organic solvents. |
| LogP | > 4.5 | The octanol-water partition coefficient is predicted to be high, reflecting its non-polar nature. This is a significant increase from the LogP of 3.58 for 1,4-dichloro-2,5-dimethoxybenzene[1]. |
Proposed Synthesis and Characterization Workflow
The most direct route to 1-Chloro-2,5-dibutoxybenzene is the electrophilic chlorination of the parent compound, 2,5-dibutoxybenzene. The electron-donating nature of the alkoxy groups activates the aromatic ring, making it susceptible to halogenation.
Diagram: Proposed Synthesis of 1-Chloro-2,5-dibutoxybenzene
Caption: Proposed synthetic route via electrophilic chlorination.
Step-by-Step Synthetic Protocol:
-
Dissolution: Dissolve 2,5-dibutoxybenzene in a suitable inert solvent, such as dichloromethane (DCM) or chloroform, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The choice of a non-polar aprotic solvent is crucial to prevent side reactions with the chlorinating agent.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is a critical step to control the exothermicity of the reaction and to minimize the formation of di-chlorinated byproducts.
-
Addition of Chlorinating Agent: Add a solution of the chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), dropwise to the stirred solution. SO₂Cl₂ is often preferred for its clean reaction profile, producing volatile byproducts (SO₂ and HCl).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This allows for the determination of the reaction endpoint and helps to avoid over-chlorination.
-
Quenching: Once the reaction is complete, quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium sulfite to neutralize any remaining acid and unreacted chlorinating agent.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine. The brine wash aids in the removal of residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The polarity of the eluent should be optimized based on TLC analysis.
Structural Elucidation and Physicochemical Analysis Workflow
A combination of spectroscopic and analytical techniques is essential for the unambiguous identification and characterization of the synthesized 1-Chloro-2,5-dibutoxybenzene.
Diagram: Characterization Workflow
Caption: A logical workflow for the purification and characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the two butyl chains.
-
Aromatic Region (δ 6.8-7.2 ppm): Two singlets are predicted for the two aromatic protons, influenced by the electronic effects of the chloro and butoxy groups.
-
Butoxy Group Protons (δ 0.9-4.0 ppm): A triplet around 0.9 ppm (CH₃), a multiplet around 1.5 ppm (CH₂), a multiplet around 1.8 ppm (CH₂), and a triplet around 4.0 ppm (-OCH₂) are expected for each butyl chain. The two butyl groups may show slightly different chemical shifts due to the adjacent chloro substituent.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.
-
Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons, including the carbon bearing the chloro group (which will have a characteristic chemical shift) and the two carbons attached to the oxygen atoms.
-
Butoxy Group Carbons (δ 13-70 ppm): Four signals are expected for each of the butyl chains.
-
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak should be observed at m/z corresponding to the molecular weight of 1-Chloro-2,5-dibutoxybenzene (256.77). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom, with an M+2 peak approximately one-third the intensity of the M⁺ peak.
-
Fragmentation Pattern: Common fragmentation pathways would involve the loss of the butyl chains and the chloro group.
Infrared (IR) Spectroscopy
IR spectroscopy will be used to identify the functional groups present in the molecule.
-
C-H stretching (alkane): 2850-3000 cm⁻¹
-
C-H stretching (aromatic): 3000-3100 cm⁻¹
-
C-O stretching (ether): 1000-1300 cm⁻¹ (likely two distinct bands)
-
C=C stretching (aromatic): 1450-1600 cm⁻¹
-
C-Cl stretching: 600-800 cm⁻¹
Elemental Analysis
Combustion analysis should be performed to determine the elemental composition (C, H, Cl) of the purified compound, which should match the calculated values for the molecular formula C₁₄H₂₁ClO₂.
Safety and Handling
While a specific safety data sheet for 1-Chloro-2,5-dibutoxybenzene is not available, precautions should be taken based on the safety profiles of analogous compounds.
-
General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Toxicity: Halogenated aromatic compounds can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.
-
Reactivity: Avoid contact with strong oxidizing agents.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light.
Conclusion
This technical guide provides a predictive and methodological framework for the synthesis and characterization of 1-Chloro-2,5-dibutoxybenzene. By leveraging established data from structurally related compounds, we have forecasted its key physicochemical properties. The detailed experimental protocols offer a clear and logical pathway for its empirical validation. This document is intended to empower researchers and drug development professionals to confidently approach the study of this novel and potentially valuable molecule, bridging the current knowledge gap and facilitating its future applications.
References
-
Royal Society of Chemistry. (2017). Supplementary information for Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
- Alcarazo, M., et al. (2026). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. Journal of the American Chemical Society.
- Google Patents. (n.d.). Process for the preparation of 2-chloro-1,3-dimethoxybenzene.
-
PubChem. (n.d.). 1-Chloro-2,4-dimethoxybenzene. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of chloro-1,4-dimethoxybenzene.
-
PubChem. (n.d.). 1-Chloro-3,5-dimethoxybenzene. Retrieved from [Link]
- Song, Y., Parkin, S., & Lehmler, H. J. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 66(2), o339.
-
Chemsrc. (n.d.). 1,4-Dichloro-2,5-dimethoxybenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]
- Google Patents. (n.d.). Method for manufacturing chlor-1,4-dimethoxybenzene.
-
ATB. (n.d.). 1,4-Dichloro-2,5-dimethoxybenzene. Retrieved from [Link]
- Wiedenfeld, D. J., et al. (2004). 1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene and 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene.
-
Cheméo. (n.d.). Chemical Properties of 2,5-di-tert-Butyl-1,4-dimethoxybenzene (CAS 7323-63-9). Retrieved from [Link]
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An In-depth Technical Guide to 1-Chloro-2,5-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-Chloro-2,5-dimethoxybenzene, a halogenated aromatic ether with significant potential as a building block in organic synthesis. This document will delve into its chemical identity, physical and chemical properties, synthesis, safety protocols, and potential applications, particularly within the realm of pharmaceutical and materials science research.
Part 1: Core Chemical Identity
Chemical Name: 1-Chloro-2,5-dimethoxybenzene
Synonyms: 2-Chloro-1,4-dimethoxybenzene, Chlorohydroquinone dimethyl ether[1][2]
Molecular Formula: C₈H₉ClO₂[1][3]
Molecular Weight: 172.61 g/mol [3]
Chemical Structure:
The structure of 1-Chloro-2,5-dimethoxybenzene consists of a benzene ring substituted with a chlorine atom, and two methoxy groups at positions 2 and 5 relative to the chlorine.
Caption: Chemical structure of 1-Chloro-2,5-dimethoxybenzene.
Part 2: Physicochemical Properties
A summary of the key physical and chemical properties of 1-Chloro-2,5-dimethoxybenzene is presented in the table below. These properties are crucial for designing experimental setups, purification procedures, and for predicting its behavior in different chemical environments.
| Property | Value | Source |
| Appearance | Colorless to Almost colorless clear liquid | [4] |
| Melting Point | 8.1 °C / 46.6 °F | [5] |
| Boiling Point | 247 °C / 476.6 °F | [5] |
| Flash Point | 117 °C / 242.6 °F | [5] |
| Autoignition Temperature | 430 °C / 806 °F | [5] |
| Density / Specific Gravity | 1.210 | [5] |
| Purity | >97.0% (GC) | [4] |
Part 3: Synthesis and Mechanistic Insights
The primary route for the synthesis of 1-Chloro-2,5-dimethoxybenzene involves the chlorination of 1,4-dimethoxybenzene (hydroquinone dimethyl ether).
Experimental Protocol: Chlorination of 1,4-Dimethoxybenzene
This protocol describes a general procedure for the synthesis of 1-Chloro-2,5-dimethoxybenzene.
Materials:
-
1,4-Dimethoxybenzene
-
Elemental Chlorine (Cl₂)
-
Titanium tetrachloride (TiCl₄) (catalyst)
-
Dilute hydrochloric acid
-
1% Sodium hydroxide solution
-
Anhydrous magnesium sulfate
-
Appropriate solvent (e.g., dichloromethane)
Procedure:
-
Dissolve 1,4-dimethoxybenzene in a suitable solvent in a reaction vessel equipped with a stirrer, a gas inlet, and a cooling system.
-
Add a catalytic amount of titanium tetrachloride to the solution.
-
Cool the reaction mixture to the desired temperature (e.g., 0-10 °C).
-
Slowly bubble elemental chlorine gas through the stirred solution. Monitor the reaction progress using a suitable analytical technique, such as Gas Chromatography (GC).
-
Upon completion of the reaction, quench the reaction by adding dilute hydrochloric acid.
-
Separate the organic layer and wash it sequentially with water and 1% sodium hydroxide solution to remove any unreacted chlorine and acidic byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation under reduced pressure to yield high-purity 1-Chloro-2,5-dimethoxybenzene.
Causality and Insights:
The use of a Lewis acid catalyst like titanium tetrachloride is crucial for activating the aromatic ring towards electrophilic substitution by chlorine. The reaction temperature is carefully controlled to minimize the formation of dichlorinated and other polysubstituted byproducts. The workup procedure is designed to effectively remove the catalyst and any side products, ensuring the isolation of a pure compound. A potential challenge in this synthesis is the formation of isomeric and disubstituted products, such as 2,5-dichloro-1,4-dimethoxybenzene.[6] Therefore, careful control of stoichiometry and reaction conditions is paramount.
Caption: A generalized workflow for the synthesis of 1-Chloro-2,5-dimethoxybenzene.
Part 4: Applications in Research and Development
1-Chloro-2,5-dimethoxybenzene serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its substituted benzene ring allows for a variety of chemical transformations.
-
Precursor for Biologically Active Molecules: The chloro and methoxy groups can be further functionalized to introduce different pharmacophores. For instance, it can be a precursor for the synthesis of hydroxylated metabolites of polychlorinated biphenyls (PCBs), which are important for toxicological studies.[7]
-
Intermediate in Dye and Pesticide Synthesis: Chlorinated hydroquinone dimethyl ethers are valuable intermediates in the production of dyes and pesticides.[6]
-
Benzyne Precursor: Halogenated benzenes can serve as precursors for the generation of highly reactive aryne intermediates, which are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[4]
Part 5: Safety and Handling
As a chemical intermediate, proper handling and safety precautions are essential when working with 1-Chloro-2,5-dimethoxybenzene.
Hazard Identification:
-
Acute oral toxicity: Harmful if swallowed.[2]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][8]
-
Specific target organ toxicity (single exposure): May cause respiratory irritation.[2]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: Laboratory coat and appropriate protective clothing.
-
Respiratory Protection: Use in a well-ventilated area or with a certified respirator if inhalation risk is high.
First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
-
If on Skin: Wash with plenty of soap and water.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[2]
Disposal:
Dispose of contents/container to an approved waste disposal plant.[2]
Caption: Key safety considerations for handling 1-Chloro-2,5-dimethoxybenzene.
References
- Vertex AI Search. (n.d.). 1-Chloro-2,5-dimethoxybenzene.
- Fisher Scientific. (n.d.). 1-Chloro-2,5-dimethoxybenzene 97.0+%, TCI America™.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 2-Chloro-1,4-dimethoxybenzene.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 5-Chloro-1,3-dimethoxybenzene.
- Fisher Scientific. (2024, February 2). SAFETY DATA SHEET: 2-Chloro-1,4-dimethoxybenzene.
- Google Patents. (n.d.). DE102006010923A1 - Process for the preparation of chloro-1,4-dimethoxybenzene.
- Song, Y., Parkin, S., & Lehmler, H. J. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o345.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 1-Chloro-2,5-dimethoxybenzene 2100-42-7.
Sources
- 1. 1-Chloro-2,5-dimethoxybenzene 97.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 2. fishersci.com [fishersci.com]
- 3. labsolu.ca [labsolu.ca]
- 4. 1-Chloro-2,5-dimethoxybenzene | 2100-42-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. fishersci.fi [fishersci.fi]
- 6. DE102006010923A1 - Process for the preparation of chloro-1,4-dimethoxybenzene - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
solubility of 1-Chloro-2,5-dibutoxybenzene in organic solvents
An In-depth Technical Guide to the Solubility Profile of 1-Chloro-2,5-dibutoxybenzene
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Chloro-2,5-dibutoxybenzene, a key intermediate in specialized organic synthesis. In the absence of extensive published empirical data for this specific molecule, this document leverages structure-property relationships and established physicochemical principles to construct a predictive solubility profile across a range of common organic solvents. Central to this guide is a detailed, self-validating experimental protocol for the quantitative determination of solubility, designed for researchers in chemical and pharmaceutical development. This document is structured to provide not only predictive insights but also a practical framework for empirical validation, ensuring both scientific rigor and actionable laboratory guidance.
Introduction to 1-Chloro-2,5-dibutoxybenzene
1-Chloro-2,5-dibutoxybenzene is a substituted aromatic compound with the molecular formula C₁₄H₂₁ClO₂. Its structure, featuring a chlorinated benzene ring functionalized with two butoxy groups, positions it as a valuable precursor in the synthesis of more complex molecules. Analogous compounds, such as dimethoxybenzene derivatives, are utilized in the production of pharmaceuticals, fragrances, and specialty polymers.[1] The solubility of this compound is a critical parameter, influencing reaction kinetics, purification strategies (such as crystallization), and formulation development. Understanding its behavior in various organic solvents is fundamental to optimizing its use in any synthetic or developmental workflow.
Physicochemical Properties and Structural Analysis
A molecule's solubility is intrinsically linked to its structural features. The key components of 1-Chloro-2,5-dibutoxybenzene are:
-
Benzene Ring: A planar, nonpolar, and hydrophobic core.
-
Chloro Group: An electron-withdrawing substituent that introduces a moderate degree of polarity and a dipole moment to the molecule.
-
Two Butoxy Groups (-O-C₄H₉): These are the dominant features influencing solubility. Each butoxy group consists of a polar ether linkage (-O-) capable of acting as a hydrogen bond acceptor, and a nonpolar four-carbon alkyl (butyl) chain. The substantial length of these butyl chains imparts significant lipophilic (oil-loving) and hydrophobic character to the molecule.
Collectively, these features define 1-Chloro-2,5-dibutoxybenzene as a predominantly nonpolar, lipophilic molecule with limited capacity for hydrogen bonding. Its solubility will be governed by the principle of "like dissolves like," favoring interactions with solvents of similar polarity and low hydrogen-bonding capacity.
Predicted Solubility in Common Organic Solvents
Based on the structural analysis, a predictive solubility profile can be constructed. The molecule's large nonpolar surface area, contributed by the benzene ring and the two butyl chains, will be the primary driver of its solubility behavior.
Discussion of Solubility Predictions
-
High Solubility in Nonpolar and Low-Polarity Aprotic Solvents: Solvents like Hexane, Toluene, and Diethyl Ether are predicted to be excellent solvents. Their nonpolar or low-polarity nature allows for favorable van der Waals interactions with the hydrophobic benzene ring and the extensive alkyl chains of the butoxy groups.
-
Good to Moderate Solubility in Polar Aprotic Solvents: Solvents such as Tetrahydrofuran (THF), Ethyl Acetate, and Dichloromethane (DCM) are expected to be effective. While these solvents have a significant dipole moment, they lack hydrogen bond-donating capabilities. They can effectively solvate the molecule by interacting with its polar C-Cl and C-O-C bonds without being hindered by strong self-association, as seen in protic solvents.
-
Low to Insoluble in Polar Protic Solvents: Solvents like Methanol, Ethanol, and especially Water are predicted to be poor solvents. These solvents are characterized by strong hydrogen-bonding networks. The energy required to disrupt these networks to create a cavity for the large, nonpolar 1-Chloro-2,5-dibutoxybenzene molecule is energetically unfavorable. The molecule's limited ability to participate in hydrogen bonding (only as an acceptor at the ether oxygens) is insufficient to overcome this energy barrier, leading to poor solubility.
Predicted Solubility Data Summary
| Solvent | Solvent Type | Polarity Index | Predicted Solubility | Rationale |
| Water | Polar Protic | 10.2 | Insoluble | Strong hydrogen bonding network in water excludes the large, hydrophobic solute. |
| Methanol | Polar Protic | 5.1 | Low | Dominated by hydrogen bonding; unfavorable for the largely nonpolar solute. |
| Ethanol | Polar Protic | 4.3 | Low | Similar to methanol, the hydroxyl group's hydrogen bonding leads to poor solvation. |
| Acetone | Polar Aprotic | 5.1 | Moderate | Aprotic nature is favorable, but high polarity may limit very high solubility. |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | High | Effectively solvates the polar C-Cl bond and lacks disruptive hydrogen bonds. |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | High | The ether structure of THF interacts favorably with the butoxy groups. |
| Ethyl Acetate | Polar Aprotic | 4.4 | High | Balances polarity to solvate the ether and chloro groups with sufficient alkyl character. |
| Diethyl Ether | Nonpolar Aprotic | 2.8 | Very High | Low polarity and ether structure provide excellent solvation for the entire molecule. |
| Toluene | Nonpolar Aprotic | 2.4 | Very High | Aromatic π-π stacking interactions with the benzene ring and van der Waals forces are favorable. |
| Hexane | Nonpolar Aprotic | 0.1 | Very High | Ideal for solvating the long, nonpolar butyl chains through London dispersion forces. |
Experimental Protocol for Quantitative Solubility Determination
To move from prediction to empirical fact, a robust and validated experimental method is required. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[2][3]
Objective
To quantitatively determine the equilibrium solubility of 1-Chloro-2,5-dibutoxybenzene in a selected organic solvent at a controlled temperature (e.g., 25 °C).
Materials and Reagents
-
1-Chloro-2,5-dibutoxybenzene (solute), solid or liquid
-
Selected organic solvent (high purity, HPLC grade or equivalent)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes
-
0.22 µm syringe filters (ensure filter material is compatible with the solvent)
-
Autosampler vials for analysis
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis for HPLC, FID for GC)
Step-by-Step Methodology
-
Preparation of Supersaturated Solution: Add an excess amount of 1-Chloro-2,5-dibutoxybenzene to a vial containing a known volume of the selected solvent. The amount should be sufficient to ensure that a solid phase (if the compound is solid) or a separate liquid phase remains after equilibration, indicating saturation.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C). Allow the mixture to shake for at least 24 to 48 hours. This extended period is crucial to ensure that the system reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed in the same temperature-controlled environment for at least 12-24 hours. This allows any undissolved material to settle, preventing contamination of the saturated supernatant.
-
Sample Extraction and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the solution into a pre-weighed volumetric flask. The filtration step is critical to remove any microscopic particulates, ensuring that only the dissolved solute is measured.[4]
-
Dilution and Quantification: Record the exact mass of the filtered saturated solution. Dilute the sample with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analytical Measurement: Analyze the diluted sample using a calibrated HPLC or GC method to determine the precise concentration of 1-Chloro-2,5-dibutoxybenzene.
-
Calculation: The solubility (S) is calculated using the following formula: S (g/L) = (Concentration from Analysis) × (Dilution Factor) × (Volume of Saturated Solution) / (Initial Volume)
Causality and Self-Validation in Protocol Design
-
Why use an excess of solute? This ensures that the solution reaches its maximum saturation point, a foundational requirement for an equilibrium measurement.
-
Why equilibrate for 24-48 hours? Many complex organic molecules can take a significant amount of time to reach true thermodynamic equilibrium. A shorter time might yield a lower, non-equilibrium value (a kinetic solubility), which is not the true solubility.
-
Why use a 0.22 µm filter? This is a standard practice to remove fine particulates that could otherwise be measured as dissolved solute, artificially inflating the solubility value. The choice of a solvent-compatible filter (e.g., PTFE for nonpolar solvents, Nylon for broader compatibility) prevents filter degradation and sample contamination.
-
Why use a calibration curve? A multi-point calibration curve validates the linearity and accuracy of the analytical method, ensuring that the final concentration measurement is trustworthy and traceable.
Experimental Workflow Diagram
Sources
theoretical and computed properties of 1-Chloro-2,5-dibutoxybenzene
An In-Depth Technical Guide to the Theoretical and Computed Properties of 1-Chloro-2,5-dibutoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2,5-dibutoxybenzene is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its structure, featuring a chlorinated benzene ring with two butoxy groups, imparts specific physicochemical properties that can be leveraged in molecular design and synthesis. This guide provides a comprehensive overview of the , alongside a plausible synthetic route and characterization methodologies. The information presented herein is a synthesis of data from analogous compounds and theoretical predictions, designed to serve as a foundational resource for researchers.
Molecular Structure and Theoretical Properties
The molecular structure of 1-Chloro-2,5-dibutoxybenzene consists of a benzene ring substituted with one chlorine atom and two butoxy groups at positions 1, 2, and 5, respectively. The presence of the electron-donating butoxy groups and the electron-withdrawing chlorine atom creates a unique electronic environment on the aromatic ring, influencing its reactivity and intermolecular interactions.
Computed Physicochemical Properties
| Property | Predicted Value | Method of Estimation |
| Molecular Formula | C₁₄H₂₁ClO₂ | - |
| Molecular Weight | 256.77 g/mol | - |
| Boiling Point | > 250 °C | Extrapolated from 1-chloro-2,5-dimethoxybenzene (235 °C)[4], accounting for increased molecular weight of butoxy groups. |
| Solubility | Soluble in organic solvents (e.g., ethanol, diethyl ether, chloroform); Insoluble in water. | Based on the nonpolar nature of the butyl chains and the aromatic ring. |
| XLogP3 | ~4.5 | Estimated based on the lipophilicity of the butoxy groups. |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 6 | - |
Spectroscopic and Analytical Characterization
The structural elucidation of 1-Chloro-2,5-dibutoxybenzene would rely on a combination of spectroscopic techniques. The predicted spectral data are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the two butoxy groups. The aromatic protons will likely appear as doublets or singlets in the range of δ 6.5-7.5 ppm. The methylene protons of the butoxy groups adjacent to the oxygen atoms (-OCH₂-) would be triplets around δ 4.0 ppm, with the other methylene and methyl protons appearing further upfield.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, with the carbon bearing the chlorine atom shifted downfield. The carbons of the butoxy groups will also have distinct chemical shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the aromatic ring and the alkyl chains, C-O-C stretching of the ether linkages, and a C-Cl stretching vibration.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z 256 and a characteristic M+2 peak with approximately one-third the intensity of the M+ peak, confirming the presence of a single chlorine atom.
Synthesis of 1-Chloro-2,5-dibutoxybenzene: An Experimental Protocol
The synthesis of 1-Chloro-2,5-dibutoxybenzene can be approached via the chlorination of 1,4-dibutoxybenzene. This method is analogous to the synthesis of chloro-1,4-dimethoxybenzene from hydroquinone dimethyl ether.[1][2]
Reaction Scheme
Sources
- 1. DE102006010923A1 - Process for the preparation of chloro-1,4-dimethoxybenzene - Google Patents [patents.google.com]
- 2. EP1832568A1 - Method for manufacturing chlor-1,4-dimethoxybenzene - Google Patents [patents.google.com]
- 3. 1-Chloro-3,5-dimethoxybenzene | C8H9ClO2 | CID 81502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Chloro-2,5-dimethoxybenzene 97.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 5. 1-Chloro-2,4-dimethoxybenzene | C8H9ClO2 | CID 138905 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 1,4-Dibutoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of 1,4-dibutoxybenzene. As a highly activated aromatic system, 1,4-dibutoxybenzene is a versatile substrate for the synthesis of a variety of substituted aromatic compounds, which are valuable intermediates in pharmaceutical and materials science research. This document delves into the underlying principles governing the reactivity and regioselectivity of 1,4-dibutoxybenzene, and presents detailed experimental protocols for key EAS reactions, including halogenation, nitration, Friedel-Crafts alkylation, and acylation. Emphasis is placed on the causal factors influencing reaction outcomes, potential side reactions, and strategies for purification and characterization of the resulting products.
Introduction: The Unique Reactivity of 1,4-Dibutoxybenzene
1,4-Dibutoxybenzene belongs to the class of dialkoxybenzenes, which are characterized by two alkoxy groups attached to a benzene ring. These substituents significantly influence the molecule's electronic properties and reactivity in electrophilic aromatic substitution (EAS) reactions. The two butoxy groups in the para position render the aromatic ring highly electron-rich and, consequently, strongly activated towards electrophilic attack.
The oxygen atoms of the butoxy groups possess lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. This resonance effect dramatically increases the electron density at the ortho positions relative to the butoxy groups, making these sites highly nucleophilic. Consequently, 1,4-dibutoxybenzene readily undergoes EAS reactions under milder conditions than benzene itself. The butoxy groups are thus classified as strongly activating, ortho-, para-directing substituents. Given that the para positions are already substituted, electrophilic attack occurs exclusively at the ortho positions.
Mechanistic Principles of Electrophilic Aromatic Substitution
The generally accepted mechanism for electrophilic aromatic substitution involves a two-step process:
-
Formation of the Sigma Complex (Arenium Ion): The electron-rich aromatic ring acts as a nucleophile and attacks the electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The disruption of aromaticity in this step is the rate-determining step of the reaction.
-
Deprotonation and Re-aromatization: A weak base in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.
The stability of the arenium ion is a key factor in determining the rate and regioselectivity of the reaction. For 1,4-dibutoxybenzene, the positive charge in the arenium ion formed upon ortho attack can be delocalized onto the oxygen atom of the adjacent butoxy group, providing an additional, highly stable resonance contributor. This stabilization significantly lowers the activation energy for ortho substitution.
Caption: Stabilization of the arenium ion in ortho attack.
Key Electrophilic Aromatic Substitution Reactions of 1,4-Dibutoxybenzene
This section details the experimental procedures for several common and synthetically useful EAS reactions of 1,4-dibutoxybenzene. While specific protocols for 1,4-dibutoxybenzene can be limited in the literature, the following procedures are based on well-established methods for the analogous and highly studied 1,4-dimethoxybenzene, with considerations for the bulkier butoxy groups.
Halogenation: Bromination
The high activation of the ring allows for the facile bromination of 1,4-dibutoxybenzene, even without a Lewis acid catalyst. A convenient and environmentally conscious method involves a solventless reaction with sodium bromide and an oxidizing agent.
Experimental Protocol: Dibromination of 1,4-Dibutoxybenzene
This protocol is adapted from a solventless method developed for 1,4-dimethoxybenzene, which has also been shown to be effective for 1,4-dibutoxybenzene.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1,4-Dibutoxybenzene | 222.33 | 0.89 g | 4.0 mmol |
| Sodium Bromide (NaBr) | 102.89 | 0.82 g | 8.0 mmol |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | 614.76 | 2.45 g | 4.0 mmol |
Procedure:
-
In a mortar, combine 1,4-dibutoxybenzene, sodium bromide, and Oxone®.
-
Grind the mixture with a pestle for approximately 15 minutes. The mixture will initially be a free-flowing powder and will become a waxy solid.
-
Upon completion of the reaction (indicated by a uniform texture), add water to the mortar and continue to grind to wash the solid.
-
Due to the hydrophobic and oily nature of the crude product, it can be collected as a single lump and blotted dry.
-
Purify the crude 2,5-dibromo-1,4-dibutoxybenzene by recrystallization from 95% ethanol.
Causality Behind Experimental Choices:
-
Solventless Conditions: This approach is environmentally friendly and simplifies the workup procedure.
-
Oxone®: This solid oxidizing agent generates bromine in situ from sodium bromide, avoiding the handling of hazardous liquid bromine.
-
Recrystallization: The difference in solubility of the product and any remaining starting material in ethanol at different temperatures allows for effective purification.
Nitration
The nitration of 1,4-dibutoxybenzene introduces a nitro group onto the aromatic ring. Due to the high reactivity of the substrate, this reaction must be performed under carefully controlled conditions to avoid over-nitration and side reactions.
Experimental Protocol: Mononitration of 1,4-Dibutoxybenzene
This protocol is an adaptation of a standard procedure for the nitration of activated aromatic compounds.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1,4-Dibutoxybenzene | 222.33 | 2.22 g | 10.0 mmol |
| Acetic Acid | 60.05 | 20 mL | - |
| Nitric Acid (conc., ~15.8 M) | 63.01 | ~0.7 mL | ~11 mmol |
Procedure:
-
Dissolve 1,4-dibutoxybenzene in glacial acetic acid in a flask equipped with a magnetic stirrer and placed in an ice-water bath.
-
Slowly add concentrated nitric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes.
-
Pour the reaction mixture into a beaker containing ice water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
Purify the crude 1,4-dibutoxy-2-nitrobenzene by recrystallization from ethanol.
Causality Behind Experimental Choices:
-
Low Temperature: The nitration of highly activated rings is very exothermic. Maintaining a low temperature is crucial to prevent dinitration and potential oxidative side reactions.
-
Acetic Acid as Solvent: Acetic acid is a suitable solvent that can moderate the reactivity of the nitrating agent.
-
Controlled Addition of Nitric Acid: Slow, dropwise addition ensures that the concentration of the nitrating agent remains low, further controlling the reaction and preventing overheating.
Friedel-Crafts Alkylation
Friedel-Crafts alkylation introduces an alkyl group onto the aromatic ring. A common procedure for dialkoxybenzenes involves the use of a tertiary alcohol as the alkylating agent and a strong acid as the catalyst.
Experimental Protocol: Di-tert-butylation of 1,4-Dibutoxybenzene
This protocol is adapted from the well-established procedure for the dialkylation of 1,4-dimethoxybenzene.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1,4-Dibutoxybenzene | 222.33 | 2.22 g | 10.0 mmol |
| tert-Butyl Alcohol | 74.12 | 2.23 g (2.8 mL) | 30.0 mmol |
| Acetic Acid | 60.05 | 10 mL | - |
| Sulfuric Acid (conc.) | 98.08 | 5 mL | - |
Procedure:
-
In a flask, dissolve 1,4-dibutoxybenzene in acetic acid and add tert-butyl alcohol.
-
Cool the mixture in an ice-water bath.
-
Slowly and carefully add concentrated sulfuric acid dropwise with continuous stirring, keeping the temperature below 20 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 15-20 minutes.
-
Pour the reaction mixture into a beaker of ice water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold methanol.
-
Purify the crude 1,4-di-tert-butyl-2,5-dibutoxybenzene by recrystallization from methanol or ethanol.
Causality Behind Experimental Choices:
-
Sulfuric Acid as Catalyst: The strong acid protonates the tert-butyl alcohol, which then loses water to form the stable tert-butyl carbocation, the active electrophile.
-
Excess Alkylating Agent: Using an excess of tert-butyl alcohol helps to drive the reaction towards the dialkylated product.
-
Steric Hindrance: The reaction typically stops after the introduction of two tert-butyl groups due to the significant steric hindrance, which prevents further substitution.[1]
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the aromatic ring, forming a ketone. This reaction is a valuable method for the synthesis of aryl ketones.
Experimental Protocol: Acetylation of 1,4-Dibutoxybenzene
This protocol is based on general procedures for the Friedel-Crafts acylation of activated aromatic compounds using a Lewis acid catalyst.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1,4-Dibutoxybenzene | 222.33 | 2.22 g | 10.0 mmol |
| Acetyl Chloride | 78.50 | 0.86 g (0.78 mL) | 11.0 mmol |
| Aluminum Chloride (AlCl₃) | 133.34 | 1.47 g | 11.0 mmol |
| Dichloromethane (DCM) | 84.93 | 20 mL | - |
Procedure:
-
In a dry flask under an inert atmosphere, suspend anhydrous aluminum chloride in dichloromethane and cool the mixture in an ice bath.
-
Slowly add acetyl chloride to the stirred suspension.
-
In a separate flask, dissolve 1,4-dibutoxybenzene in dichloromethane.
-
Add the solution of 1,4-dibutoxybenzene dropwise to the cooled acylium ion complex.
-
After the addition, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude 2-acetyl-1,4-dibutoxybenzene by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Aluminum chloride is highly reactive with water, so anhydrous conditions are essential for the reaction to proceed.
-
Stoichiometric Lewis Acid: In acylation, the Lewis acid coordinates to the product ketone, so slightly more than one equivalent is required.
-
Acidic Workup: The acidic workup is necessary to hydrolyze the aluminum complex of the product ketone and to remove the aluminum salts.
Visualization of Reaction Workflows
Caption: Workflow for Friedel-Crafts acylation.
Potential Side Reactions and Troubleshooting
-
Over-substitution: In reactions like nitration and alkylation, the introduction of the first activating group can make the product more reactive than the starting material, leading to disubstitution. Careful control of temperature and stoichiometry is essential.
-
Ether Cleavage: Under strongly acidic conditions, particularly with Lewis acids, the butoxy groups can be susceptible to cleavage.[1][2] This can be minimized by using the mildest possible conditions and by keeping reaction times as short as necessary.
-
Rearrangement in Friedel-Crafts Alkylation: While not an issue with tertiary alkylating agents like tert-butyl alcohol, the use of primary or secondary alkyl halides can lead to carbocation rearrangements to form more stable carbocations before substitution.[3]
-
Low Yields in Acylation: Deactivation of the Lewis acid catalyst by complexation with the product ketone is a common issue. Using a slight excess of the catalyst can help to drive the reaction to completion.
Characterization of Substituted 1,4-Dibutoxybenzene Derivatives
The characterization of the products of these reactions is crucial for confirming their identity and purity. The following are expected spectroscopic features for a representative product, 2-acetyl-1,4-dibutoxybenzene, based on analogous compounds.
-
¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons, the protons of the two butoxy groups, and the methyl protons of the acetyl group. The aromatic region would show three distinct signals, consistent with a 1,2,4,5-tetrasubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum would provide signals for all the unique carbon atoms in the molecule, including the carbonyl carbon of the acetyl group, the aromatic carbons, and the carbons of the butoxy chains.
-
IR Spectroscopy: The infrared spectrum would show a strong absorption band for the carbonyl group (C=O) of the ketone, typically in the range of 1670-1690 cm⁻¹. Strong C-O stretching bands for the ether linkages would also be present.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the mass of the product, as well as characteristic fragmentation patterns.
Conclusion
1,4-Dibutoxybenzene is a highly valuable and reactive substrate in electrophilic aromatic substitution. Its electron-rich nature, conferred by the two butoxy groups, allows for a wide range of functionalization reactions under relatively mild conditions. A thorough understanding of the reaction mechanisms, the directing effects of the substituents, and careful control of reaction parameters are essential for achieving high yields and selectivities. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers in the synthesis of novel substituted aromatic compounds for applications in drug discovery and materials science.
References
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- Williamson, K. L., et al. (2006). Macroscale and Microscale Organic Experiments. Houghton Mifflin.
- Firouzabadi, H., Iranpoor, N., & Kazemi, S. (2009). A green, solvent-free and efficient protocol for the synthesis of 1,4-dibromo-2,5-dialkoxybenzenes. Canadian Journal of Chemistry, 87(12), 1675-1681.
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- Olah, G. A. (Ed.). (1963).
- Yadav, G. D., & Kulkarni, H. R. (2009). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation.
- BenchChem. (2025). Purification techniques for 1,4-di-tert-Butyl-2,5-dimethoxybenzene.
- Simão, D. (2016). Synthesis of 1,4-Di-t-butyl-2,5-dimethoxybenzene. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 245-248). Royal Society of Chemistry.
- McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning.
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PubChem. (n.d.). 1,2-Dimethoxy-4-nitrobenzene. Retrieved from [Link]
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MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]
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LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Comprehensive Characterization of Novel Dialkoxybenzene Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Spectrum – An Integrated Approach to Molecular Identity
In the landscape of modern chemical research, particularly in drug discovery and materials science, the dialkoxybenzene scaffold represents a privileged structural motif. These compounds are not merely synthetic curiosities; they are foundational elements in everything from potent pharmaceuticals to advanced organic electronics.[1][2][3] The introduction of two alkoxy groups onto a benzene ring dramatically influences the molecule's electronic properties, solubility, and capacity for intermolecular interactions, opening vast avenues for functional tuning.[1] However, the journey from a novel synthesized molecule to a well-understood, functional entity is paved with rigorous characterization.
This guide eschews a simple checklist methodology. Instead, it presents an integrated, causality-driven workflow for the comprehensive characterization of novel dialkoxybenzene derivatives. As a senior application scientist, my objective is to illuminate not just the what but the why behind each analytical choice. We will explore how spectroscopic, crystallographic, and computational methods synergize to build a complete, multi-dimensional picture of a molecule—from its fundamental connectivity to its three-dimensional architecture and potential function. Every protocol is designed as a self-validating system, ensuring that the data you generate is both accurate and trustworthy.
The Foundation: Synthesis, Purification, and the First Spectroscopic Glimpse
The most sophisticated characterization is meaningless if performed on an impure sample. The journey begins with a robust synthetic strategy and meticulous purification. While numerous synthetic routes exist, a common approach involves Williamson ether synthesis or coupling reactions to install the alkoxy chains.[4]
A typical synthesis workflow, regardless of the specific reaction, must be followed by a rigorous purification and validation loop.
Caption: General workflow for the synthesis and initial validation of novel compounds.
Protocol 1: Purification by Flash Column Chromatography
This protocol is fundamental for isolating the target derivative from unreacted starting materials and byproducts.
-
Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel by dissolving the crude product in a minimal amount of solvent (e.g., dichloromethane) and adding silica gel. Remove the solvent under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Prepare a glass column with a silica gel slurry using the chosen eluent system (e.g., a hexane/ethyl acetate mixture), ensuring no air bubbles are trapped.
-
Loading: Carefully add the prepared dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the solvent system, collecting fractions. The polarity of the eluent is typically increased gradually to elute compounds of increasing polarity.
-
Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified dialkoxybenzene derivative.
Unveiling the Molecular Blueprint: The Spectroscopic Toolkit
Spectroscopy provides the essential 2D blueprint of the molecule, confirming its mass, functional groups, and the connectivity of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.[5] For dialkoxybenzene derivatives, it provides unambiguous evidence of the substitution pattern and the nature of the alkoxy chains.[6]
Expertise in Interpretation:
-
¹H NMR: Expect signals in the aromatic region (typically δ 6.5-8.0 ppm), whose splitting patterns are diagnostic of the 1,2- (ortho), 1,3- (meta), or 1,4- (para) substitution. Protons on the alkoxy chains will appear in the aliphatic region (typically δ 1.0-4.5 ppm). The protons on the carbon directly attached to the oxygen (the α-carbon) are deshielded and appear further downfield (δ 3.5-4.5 ppm).
-
¹³C NMR: Aromatic carbons typically resonate at δ 110-160 ppm, with the carbons directly attached to the oxygen atoms appearing most downfield. Aliphatic carbons of the alkoxy groups will be found upfield (δ 15-70 ppm).
| Hypothetical Compound: 1,4-diethoxybenzene | ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| Assignment | Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |
| Aromatic C-H | 6.84 (s, 4H) | 115.3 |
| -O-CH₂ -CH₃ | 4.01 (q, J = 7.0 Hz, 4H) | 63.8 |
| -O-CH₂-CH₃ | 1.40 (t, J = 7.0 Hz, 6H) | 15.0 |
| Aromatic C -O | - | 153.2 |
Protocol 2: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) using a pipette. Ensure the solvent is compatible with and can dissolve the sample.
-
Homogenization: Cap the tube and gently invert it several times or use a vortex mixer at low speed to ensure the sample is fully dissolved and the solution is homogeneous.
-
Data Acquisition: Insert the sample into the NMR spectrometer. Acquire standard ¹H and ¹³C spectra. If the structure is not immediately obvious or requires further confirmation, proceed with 2D NMR experiments like COSY (proton-proton correlations) and HSQC (direct carbon-proton correlations).
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
MS provides the exact molecular weight of the new derivative, which is a critical piece of evidence. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula by providing a mass with high precision.
Expertise in Interpretation:
-
Molecular Ion Peak (M⁺): This peak corresponds to the molecular weight of the compound. For dialkoxybenzenes, ESI (Electrospray Ionization) often yields the [M+H]⁺ or [M+Na]⁺ adduct.
-
Fragmentation: The fragmentation pattern can be revealing. A common fragmentation pathway is the loss of the alkyl part of an alkoxy group (an alkene) via a McLafferty-type rearrangement or cleavage at the C-O ether bond.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
Expertise in Interpretation:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~3000-2850 cm⁻¹: Aliphatic C-H stretching from the alkoxy groups.
-
~1600-1450 cm⁻¹: Aromatic C=C ring stretching.
-
~1250-1000 cm⁻¹: A strong, characteristic C-O (ether) stretching band. The presence of two distinct C-O bands (aryl-O and alkyl-O) is common.
Defining 3D Space: Crystallographic and Computational Analysis
While spectroscopy defines connectivity, it often provides limited information about the three-dimensional arrangement of atoms (conformation) and how molecules interact with each other in the solid state.
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The Versatile Chlorine Handle: Unlocking the Potential of Dialkoxybenzenes in Modern Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Chlorinated dialkoxybenzenes, a class of aromatic compounds featuring a benzene ring substituted with both chlorine atoms and alkoxy groups, represent a pivotal and often underappreciated scaffold in synthetic chemistry. Their unique electronic and steric properties, conferred by the interplay between the electron-donating alkoxy groups and the electron-withdrawing, yet sterically influential, chlorine atoms, render them highly versatile intermediates. This guide delves into the synthesis, functionalization, and diverse applications of these compounds, offering a comprehensive resource for professionals in drug discovery, agrochemical development, and materials science.
The Strategic Advantage of Chlorination in Dialkoxybenzene Chemistry
The introduction of a chlorine atom onto a dialkoxybenzene ring is not merely an addition of mass; it is a strategic modification that profoundly influences the molecule's reactivity and biological interactions. The chlorine atom acts as a "handle," providing a site for further chemical transformations while simultaneously modulating the electron density of the aromatic ring. This dual role is central to the utility of chlorinated dialkoxybenzenes as precursors to a wide array of more complex molecules.[1]
The position of the chlorine atom relative to the alkoxy groups is critical in determining the regioselectivity of subsequent reactions. For instance, the chlorination of 1,4-dimethoxybenzene can be directed to yield chloro-1,4-dimethoxybenzene, a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2]
Synthetic Pathways to Chlorinated Dialkoxybenzenes
The synthesis of chlorinated dialkoxybenzenes can be approached through two primary routes: the direct chlorination of a dialkoxybenzene precursor or the alkylation of a chlorinated catechol. The choice of method depends on the desired substitution pattern and the availability of starting materials.
Direct Chlorination of Dialkoxybenzenes
Direct chlorination of dialkoxybenzenes, such as 1,4-dimethoxybenzene (hydroquinone dimethyl ether), is a common industrial method.[2] However, controlling the regioselectivity and preventing over-chlorination can be challenging.
Experimental Protocol: Synthesis of Chloro-1,4-dimethoxybenzene [2]
This protocol describes a method for the selective monochlorination of 1,4-dimethoxybenzene.
-
Materials: 1,4-dimethoxybenzene, elemental chlorine, titanium tetrachloride.
-
Procedure:
-
In a suitable reaction vessel, melt 1,4-dimethoxybenzene.
-
Add a catalytic amount of titanium tetrachloride to the molten starting material.
-
Introduce a controlled stream of elemental chlorine into the reaction mixture. The reaction is exothermic and may require cooling to maintain the desired temperature.
-
Monitor the reaction progress by gas chromatography (GC) to ensure the desired level of conversion and minimize the formation of dichlorinated byproducts.
-
Upon completion, the reaction mixture is typically washed with an aqueous solution to remove the catalyst and any acidic byproducts.
-
The crude product can be purified by distillation under reduced pressure to yield high-purity chloro-1,4-dimethoxybenzene.
-
-
Self-Validation: The purity of the final product can be verified by GC analysis, and its identity confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The formation of minimal dichlorinated byproducts validates the selectivity of the reaction conditions.
Alkylation of Chlorinated Catechols
An alternative route involves the alkylation of a pre-chlorinated catechol. This method offers excellent control over the position of the chlorine atom.
Conceptual Workflow: Synthesis of Chlorinated Dialkoxybenzenes from Chlorinated Catechols
Caption: General workflow for the synthesis of chlorinated dialkoxybenzenes starting from a chlorinated catechol.
Applications in Pharmaceutical Synthesis
Chlorinated dialkoxybenzenes are key building blocks in the synthesis of a variety of pharmacologically active compounds. The chlorine atom can serve as a leaving group in cross-coupling reactions or influence the binding of the final molecule to its biological target.
Precursors to Phenazine Derivatives
Phenazines are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties.[3][4] Chlorinated dialkoxybenzenes can be utilized in the synthesis of substituted phenazines. For instance, a bromo-dimethoxybenzene derivative can undergo a Buchwald-Hartwig coupling reaction as a key step in the construction of the phenazine core.[5] The presence of the chlorine atom on the dialkoxybenzene precursor can be carried through the synthesis to produce halogenated phenazine derivatives, which have shown enhanced biological activity.[4]
Synthetic Strategy for Phenazine Derivatives
Caption: A potential synthetic route to biologically active phenazine derivatives from a chlorinated dialkoxybenzene starting material.
Intermediates for Piperazine-Based Drugs
Designer piperazine drugs are a class of psychoactive substances, and understanding their synthesis is crucial for forensic analysis and pharmacological studies.[6][7] Chlorinated dimethoxybenzyl groups can be incorporated into piperazine scaffolds through reductive amination of a substituted benzaldehyde with a piperazine derivative. The resulting compounds often exhibit activity at various receptors in the central nervous system.
Role in Agrochemical Development
The structural motifs found in chlorinated dialkoxybenzenes are also prevalent in modern agrochemicals, particularly herbicides and insecticides.
Building Blocks for Herbicides
Phenoxyacetic acid derivatives are a well-established class of herbicides.[8][9][10] The synthesis of these compounds can involve the reaction of a chlorinated phenol with an acetate equivalent. Chlorinated dialkoxybenzenes can be readily converted to the corresponding chlorinated phenols, making them valuable precursors in this field. The specific substitution pattern of chlorine and alkoxy groups on the benzene ring can significantly influence the herbicidal activity and crop selectivity of the final product.[11]
Table 1: Examples of Herbicidal Compounds Derived from Phenoxyacetic Acids
| Compound Class | General Structure | Key Weeds Controlled |
| Chlorinated Phenoxyacetic Acids | Ar-O-CH₂COOH | Broadleaf weeds |
| Aryloxyphenoxypropionates | Ar-O-CH(CH₃)COOH | Grassy weeds |
Precursors for Insect Growth Regulators
Methoprene is a widely used insect growth regulator that mimics juvenile hormone in insects, disrupting their development.[12][13] The synthesis of methoprene and its analogs involves the coupling of various fragments, and chlorinated dialkoxybenzene derivatives can serve as precursors for some of these key fragments. The methoxy groups are a common feature in many insect growth regulators, and the chlorine atom can be used to introduce other functionalities or can be retained in the final structure to modulate its properties.
Emerging Applications in Materials Science
While the primary applications of chlorinated dialkoxybenzenes have historically been in the life sciences, their unique electronic properties are now being explored in the field of materials science, particularly in the development of organic electronic materials.
Components of Liquid Crystals
The rigid core of a dialkoxybenzene, combined with the polar nature of the chlorine substituent, makes these compounds interesting candidates for the synthesis of liquid crystals.[14][15][16] By attaching flexible alkyl chains to the dialkoxybenzene core, molecules with mesogenic properties can be created. The chlorine atom can influence the packing of the molecules in the liquid crystalline phase, thereby affecting the material's optical and electronic properties.
Precursors for Organic Semiconductors
Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).[17][18][19] The electronic properties of organic semiconductors can be finely tuned through chemical synthesis. Chlorinated dialkoxybenzenes can be used as starting materials for the synthesis of more complex, conjugated molecules that exhibit semiconducting behavior. The chlorine atom can influence the frontier molecular orbital energy levels (HOMO and LUMO) of the final molecule, which is a critical parameter in designing efficient organic electronic devices.
Conclusion and Future Outlook
Chlorinated dialkoxybenzenes are far more than simple chemical intermediates. They are enabling building blocks that provide a strategic combination of reactivity and functionality. The continued exploration of new synthetic methodologies for their preparation and functionalization will undoubtedly lead to the discovery of novel pharmaceuticals, more effective and selective agrochemicals, and innovative organic materials. For the drug development professional, the agrochemical scientist, and the materials researcher, a thorough understanding of the chemistry of chlorinated dialkoxybenzenes is an invaluable asset in the quest for new and improved chemical entities.
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- 4. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs [etd.auburn.edu]
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- 8. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. jetir.org [jetir.org]
- 11. BJOC - Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors [beilstein-journals.org]
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- 13. Adulticidal Activity of the Insect Growth Regulators Methoprene and Cyromazine in House Flies (Musca domestica L.): Evidence from Feeding Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. BJOC - Synthesis, liquid crystalline behaviour and structure–property relationships of 1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenes [beilstein-journals.org]
- 17. The role of chemical design in the performance of organic semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. RG Synthesis of Organic Semiconductors - Kaunas University of Technology | KTU [en.ktu.edu]
- 19. Synthesis and Application of Rylene Imide Dyes as Organic Semiconducting Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic data for 1-Chloro-2,5-dibutoxybenzene
An In-depth Technical Guide to the Spectroscopic Profile of 1-Chloro-2,5-dibutoxybenzene
Abstract
This technical guide provides a comprehensive analysis of the predicted , a key intermediate in various chemical syntheses. In the absence of publicly available experimental spectra, this document leverages foundational spectroscopic principles and data from analogous structures to construct a reliable, predictive profile. We will delve into the theoretical ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, offering expert interpretation and detailed experimental protocols for empirical validation. This guide is intended for researchers, scientists, and professionals in drug development who require a robust understanding of this compound's structural and analytical characteristics.
Introduction and Structural Framework
1-Chloro-2,5-dibutoxybenzene is a disubstituted aromatic ether. Its structure is characterized by a benzene ring substituted with one chlorine atom and two butoxy groups at positions 1, 2, and 5, respectively. The precise arrangement of these substituents dictates the molecule's electronic environment and, consequently, its unique spectroscopic fingerprint. Accurate spectroscopic analysis is paramount for confirming the identity, purity, and structure of synthesized batches, which is a critical step in any research or development pipeline.
The analysis herein is built upon the well-established effects of substituents on aromatic systems. Electron-donating alkoxy groups (-OR) and electron-withdrawing halogens (-Cl) produce predictable shielding and deshielding effects on the aromatic ring protons and carbons, which are fundamental to interpreting NMR spectra.[1] Similarly, the vibrational modes of its functional groups and its fragmentation patterns under mass spectrometry can be predicted with high confidence.
Molecular Structure and Atom Numbering
To ensure clarity in spectral assignments, the following standardized numbering system will be used throughout this guide.
Caption: Structure of 1-Chloro-2,5-dibutoxybenzene.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the number of chemically distinct protons, their electronic environment, and their proximity to other protons. For 1-Chloro-2,5-dibutoxybenzene, we expect to see signals in both the aromatic and aliphatic regions.
Predicted ¹H NMR Spectral Data
The aromatic region (typically δ 6.5-8.0 ppm) will feature signals from the three protons on the benzene ring.[2][3] The aliphatic region (typically δ 0.5-4.5 ppm) will contain signals from the 18 protons of the two butoxy groups. The electron-donating butoxy groups will shield the ortho and para protons, shifting them upfield, while the electronegative chlorine atom will have a deshielding effect.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Justification |
| H6 | 7.05 - 7.15 | Doublet (d) | 1H | Jortho ≈ 8.0 - 9.0 Hz | Ortho to the butoxy group at C5 and meta to the chlorine at C1. |
| H4 | 6.85 - 6.95 | Doublet of Doublets (dd) | 1H | Jortho ≈ 8.0 - 9.0 Hz, Jmeta ≈ 2.5 - 3.0 Hz | Ortho to the butoxy group at C5 and coupled to both H3 and H6 (meta). |
| H3 | 6.75 - 6.85 | Doublet (d) | 1H | Jmeta ≈ 2.5 - 3.0 Hz | Ortho to the butoxy group at C2 and meta to the butoxy group at C5. |
| O-CH ₂(C1', C1'') | 3.95 - 4.10 | Triplet (t) | 4H | J ≈ 6.5 - 7.0 Hz | Protons on the methylene group directly attached to the oxygen atom, deshielded. |
| -CH ₂-(C2', C2'') | 1.70 - 1.85 | Sextet (or multiplet) | 4H | J ≈ 7.0 Hz | Methylene protons adjacent to both the O-CH₂ and the other CH₂ group. |
| -CH ₂-(C3', C3'') | 1.45 - 1.60 | Sextet (or multiplet) | 4H | J ≈ 7.5 Hz | Methylene protons adjacent to the terminal methyl group and the C2' methylene. |
| -CH ₃ (C4', C4'') | 0.90 - 1.05 | Triplet (t) | 6H | J ≈ 7.5 Hz | Terminal methyl protons of the butyl chains. |
Experimental Protocol for ¹H NMR Acquisition
A self-validating protocol ensures data integrity and reproducibility.
-
Sample Preparation: Dissolve 5-10 mg of 1-Chloro-2,5-dibutoxybenzene in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrument Calibration: Before analysis, ensure the NMR spectrometer (e.g., a 400 MHz instrument) is properly shimmed to achieve a homogeneous magnetic field, maximizing resolution.
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Use a 90° pulse angle.
-
Set the spectral width to cover a range from -1 to 12 ppm.
-
Set the relaxation delay to at least 5 times the longest T1 relaxation time (typically 2-5 seconds) to ensure accurate integration.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals and normalize the values.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Visualization of Key ¹H-¹H Couplings
Caption: Predicted ¹H-¹H spin-spin coupling relationships.
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. Due to the molecule's asymmetry, all 14 carbon atoms are expected to be chemically distinct and produce separate signals in a proton-decoupled spectrum.
Predicted ¹³C NMR Spectral Data
Aromatic carbons typically resonate between δ 110-160 ppm.[1] The carbons directly attached to the electronegative oxygen and chlorine atoms (C1, C2, C5) will be the most deshielded and appear furthest downfield. Aliphatic carbons will appear upfield.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| C2 | 152 - 155 | Aromatic C-O, deshielded by oxygen. |
| C5 | 150 - 153 | Aromatic C-O, deshielded by oxygen. |
| C1 | 128 - 132 | Aromatic C-Cl, deshielded by chlorine. |
| C6 | 118 - 122 | Aromatic C-H. |
| C4 | 115 - 118 | Aromatic C-H. |
| C3 | 112 - 115 | Aromatic C-H. |
| O-C H₂(C1', C1'') | 68 - 72 | Aliphatic C-O, deshielded by oxygen. |
| -C H₂-(C2', C2'') | 30 - 33 | Aliphatic carbon. |
| -C H₂-(C3', C3'') | 18 - 21 | Aliphatic carbon. |
| -C H₃ (C4', C4'') | 13 - 15 | Terminal methyl carbon. |
Experimental Protocol for ¹³C NMR Acquisition
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.7 mL of CDCl₃.
-
Instrument Setup: Use a broadband probe on a high-field NMR spectrometer.
-
Data Acquisition:
-
Run a standard proton-decoupled ¹³C experiment to produce a spectrum with singlets for each carbon.
-
Set the spectral width to cover a range from 0 to 220 ppm.
-
Use a sufficient relaxation delay (e.g., 2-5 seconds) and a large number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Perform Fourier transformation, phasing, and baseline correction.
-
Reference the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic C-H[3] |
| 2960 - 2850 | C-H Stretch | Aliphatic (Butoxy groups)[3] |
| 1600 - 1585, 1500 - 1400 | C=C Stretch | Aromatic Ring[3] |
| 1250 - 1200 | C-O Stretch | Aryl-Alkyl Ether (Asymmetric) |
| 1050 - 1020 | C-O Stretch | Aryl-Alkyl Ether (Symmetric) |
| 800 - 600 | C-Cl Stretch | Aryl Halide |
Experimental Protocol for IR Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common and simple method.
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
-
Sample Analysis: Place a small amount of the neat liquid or solid 1-Chloro-2,5-dibutoxybenzene directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically perform the background subtraction. Analyze the resulting spectrum for characteristic absorption peaks.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
Predicted Mass Spectrum Data (Electron Ionization)
The molecular weight of 1-Chloro-2,5-dibutoxybenzene (C₁₄H₂₁ClO₂) is 256.77 g/mol .
-
Molecular Ion (M⁺): A key feature will be the isotopic pattern of the molecular ion peak due to the presence of chlorine. We expect to see two peaks:
-
M⁺ peak at m/z 256: Corresponding to the molecule containing the ³⁵Cl isotope.
-
[M+2]⁺ peak at m/z 258: Corresponding to the molecule containing the ³⁷Cl isotope. The relative intensity of the [M+2]⁺ peak will be approximately one-third that of the M⁺ peak, which is characteristic of a monochlorinated compound.
-
-
Key Fragmentation Pathways:
-
Loss of a Butyl Radical (•C₄H₉): A prominent peak at m/z 199/201. This results from the cleavage of the butyl group.
-
Loss of a Butoxy Radical (•OC₄H₉): A peak at m/z 183/185.
-
Loss of Butene (C₄H₈) via McLafferty Rearrangement: A significant peak at m/z 200/202, resulting from the transfer of a gamma-hydrogen from the butyl chain to the ether oxygen followed by cleavage.
-
Experimental Workflow for MS Acquisition
Caption: Standard workflow for Electron Ionization Mass Spectrometry.
Experimental Protocol
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for separation and purification.
-
Ionization: In the ion source, bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions.
-
Spectrum Generation: The data system plots the signal intensity versus the m/z ratio to generate the mass spectrum.
Conclusion
This guide presents a detailed, predictive spectroscopic profile of 1-Chloro-2,5-dibutoxybenzene. The theoretical data for ¹H NMR, ¹³C NMR, IR, and MS have been derived from established chemical principles and analysis of analogous compounds. The provided interpretations, tables, and standard operating procedures offer a robust framework for any researcher working with this compound, enabling them to verify its synthesis, assess its purity, and confirm its structural integrity with confidence.
References
-
Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. [Link]
-
Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]
-
University of Colorado Boulder. Spectroscopy Tutorial: Aromatics. [Link]
- Unknown. Short Summary of 1H-NMR Interpretation.
Sources
Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of 1-Chloro-2,5-dibutoxybenzene via Williamson Ether Synthesis
Abstract and Significance
1-Chloro-2,5-dibutoxybenzene is a valuable substituted aromatic ether, serving as a precursor in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and material science.[1][2] This document provides a detailed, field-proven protocol for its synthesis utilizing the Williamson ether synthesis. This classic yet robust method involves the dialkylation of a hydroquinone derivative. The narrative explains the critical process parameters, the rationale behind the choice of reagents, and the underlying mechanistic principles to ensure reproducibility and high yield. By adhering to this guide, researchers can confidently execute the synthesis, from reagent selection to final product purification and characterization.
The Scientific Principle: Williamson Ether Synthesis
The Williamson ether synthesis, developed in the 19th century, remains a cornerstone of organic chemistry for preparing both symmetrical and unsymmetrical ethers.[3][4] The reaction is a prime example of a bimolecular nucleophilic substitution (S(N)2) reaction.[5][6]
The synthesis of 1-Chloro-2,5-dibutoxybenzene proceeds in two fundamental steps:
-
Deprotonation: The acidic phenolic hydroxyl groups of the starting material, 2-chlorohydroquinone, are deprotonated by a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH). This step generates a highly nucleophilic dianion, a bis-phenoxide.
-
Nucleophilic Attack: The generated bis-phenoxide attacks the electrophilic carbon of a primary alkyl halide (in this case, 1-bromobutane). The reaction proceeds via an S(_N)2 mechanism, where the alkoxide displaces the bromide leaving group, forming the two new ether linkages.[5][7][8]
The choice of a primary alkyl halide like 1-bromobutane is critical. Secondary and tertiary alkyl halides are prone to undergoing E2 elimination reactions in the presence of a strong base like an alkoxide, which would significantly reduce the yield of the desired ether product.[7]
Reaction Scheme Diagram
Caption: The two-step mechanism of the Williamson ether synthesis.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled as required.
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Chlorohydroquinone | 615-67-8 | 144.56 | 10.0 g | 0.069 | Starting material. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 6.1 g | 0.153 | Strong base (2.2 eq.). |
| 1-Bromobutane | 109-65-9 | 137.02 | 22.0 mL | 0.207 | Alkylating agent (3.0 eq.). |
| Ethanol (95%) | 64-17-5 | 46.07 | 200 mL | - | Solvent. |
| Diethyl Ether | 60-29-7 | 74.12 | ~300 mL | - | Extraction solvent. |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - | Drying agent. |
| Deionized Water | 7732-18-5 | 18.02 | ~500 mL | - | For workup. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ~100 mL | - | For workup. |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Nitrogen or Argon gas inlet
-
1 L Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Step-by-Step Synthesis Procedure
Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 1-Chloro-2,5-dibutoxybenzene.
-
Apparatus Setup: Assemble the 500 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is dry. The setup should be under a gentle flow of nitrogen or argon to maintain an inert atmosphere, preventing potential oxidation of the hydroquinone.
-
Reagent Loading: To the flask, add 2-chlorohydroquinone (10.0 g, 0.069 mol), ethanol (200 mL), and sodium hydroxide pellets (6.1 g, 0.153 mol).
-
Formation of the Dianion: Begin stirring the mixture and gently heat it to reflux (approximately 78-80°C) using the heating mantle. Continue refluxing for 30-45 minutes to ensure the complete formation of the sodium 2-chloro-1,4-phenoxide dianion. The mixture should become a homogeneous solution or a fine slurry.
-
Addition of 1-Bromobutane: Transfer 1-bromobutane (22.0 mL, 0.207 mol) to the dropping funnel. Add the 1-bromobutane dropwise to the refluxing reaction mixture over a period of 45-60 minutes. An exothermic reaction may be observed; control the addition rate to maintain a steady reflux.
-
Reaction Completion: After the addition is complete, continue to heat the mixture at reflux with vigorous stirring for an additional 4 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, turn off the heat and allow the flask to cool to room temperature.
-
Pour the reaction mixture into a 1 L beaker containing 300 mL of cold deionized water.
-
Transfer the aqueous mixture to a 1 L separatory funnel and extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash them sequentially with deionized water (2 x 100 mL) and then with brine (1 x 100 mL) to remove any remaining inorganic salts and water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.
-
-
Isolation of Crude Product: Remove the diethyl ether using a rotary evaporator. The remaining residue is the crude 1-Chloro-2,5-dibutoxybenzene, which will likely be a pale yellow to light brown oil.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield a clear, colorless, or pale-yellow oil.
Safety and Hazard Management
All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
| Reagent | Hazards | Safe Handling Precautions |
| 2-Chlorohydroquinone | Harmful if swallowed, causes serious eye damage, may cause an allergic skin reaction, suspected of causing genetic defects and cancer.[9][10][11][12] | Avoid inhalation of dust and contact with skin and eyes. Handle as a potential carcinogen. |
| Sodium Hydroxide | Corrosive. Causes severe skin burns and eye damage.[13][14][15][16] | Handle with extreme care. Avoid contact with skin, eyes, and clothing. Work away from water as dissolution is highly exothermic. |
| 1-Bromobutane | Highly flammable liquid and vapor. Causes skin and respiratory irritation. Suspected of causing cancer.[17][18][19][20] | Keep away from heat, sparks, and open flames.[19] Avoid breathing vapors. Ensure adequate ventilation. |
| Diethyl Ether | Extremely flammable. May form explosive peroxides. Harmful if swallowed. | Use in a well-ventilated area, away from ignition sources. Check for peroxides before use, especially with older stock. |
Waste Disposal: All organic and halogenated waste should be collected in appropriately labeled containers for hazardous waste disposal according to institutional guidelines. Aqueous waste containing NaOH should be neutralized before disposal.
Expected Results and Characterization
-
Yield: A typical yield for this reaction, after purification, is in the range of 75-85%.
-
Appearance: Colorless to pale yellow oil.
-
Boiling Point: Approximately 235°C at atmospheric pressure.[21]
Characterization Data (Predicted):
-
¹H NMR (CDCl₃): Chemical shifts (δ) are expected around 6.8-7.2 ppm (aromatic protons), ~4.0 ppm (triplet, -O-CH₂-), ~1.8 ppm (multiplet, -O-CH₂-CH₂-), ~1.5 ppm (multiplet, -CH₂-CH₃), and ~1.0 ppm (triplet, -CH₃).
-
¹³C NMR (CDCl₃): Aromatic carbons will appear in the 110-155 ppm range. Aliphatic carbons will be present in the 10-70 ppm range.
-
IR (neat, cm⁻¹): Expect strong C-O-C stretching bands around 1200-1250 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and aliphatic C-H stretching just below 3000 cm⁻¹.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete deprotonation.2. Insufficient reaction time or temperature.3. E2 elimination side reaction.4. Loss of product during workup. | 1. Ensure the base is fresh and added in sufficient excess. Allow adequate time for dianion formation.2. Monitor the reaction by TLC and extend reflux time if necessary.3. Confirm the use of a primary alkyl halide. Avoid excessively high temperatures.4. Perform extractions carefully and ensure complete phase separation. |
| Incomplete Reaction | 1. Low reactivity of alkyl halide.2. Insufficient heating. | 1. Consider using 1-iodobutane, which is more reactive.2. Ensure the reaction mixture is maintained at a steady reflux. |
| Presence of Mono-alkylated Product | 1. Insufficient alkylating agent or base.2. Short reaction time. | 1. Use a larger excess of 1-bromobutane and base.2. Increase the reflux time and monitor for the disappearance of the mono-alkylated intermediate by TLC. |
References
- Google Patents. (n.d.). Process for making ethers from alkoxide anions or precursors of alkoxide anions.
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of 2,5-dimethoxychlorobenzene.
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-chloro-1,3-dimethoxybenzene.
- Google Patents. (n.d.). Process for the preparation of chloro-1,4-dimethoxybenzene.
-
ResearchGate. (n.d.). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). 1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene and 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene. Retrieved from [Link]
- Google Patents. (n.d.). Method for manufacturing chlor-1,4-dimethoxybenzene.
-
Carl ROTH. (n.d.). Safety Data Sheet: 1-Bromobutane. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Hydroquinone. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium hydroxide. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Penta chemicals. (2023, April 19). Hydroquinone - SAFETY DATA SHEET. Retrieved from [Link]
-
Recochem. (n.d.). Sodium Hydroxide 40% - SAFETY DATA SHEET. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Sodium hydroxide. Retrieved from [Link]
-
Techno PharmChem. (n.d.). 1 – BROMO BUTANE MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Research. (n.d.). Regular Article. Retrieved from [Link]
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The Versatile Utility of 1-Chloro-2,5-dibutoxybenzene in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Synthetic Chemists
Introduction: Unlocking the Potential of an Electron-Rich Aryl Chloride
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds.[1] These transformations are fundamental to the synthesis of a vast array of complex molecules, from pharmaceuticals to advanced materials.[2] While aryl bromides and iodides have historically been the substrates of choice, the economic and environmental advantages of utilizing more abundant and cost-effective aryl chlorides have driven significant innovation in catalyst development.[3]
This guide focuses on the application of 1-Chloro-2,5-dibutoxybenzene, an electron-rich aryl chloride, in a variety of palladium-catalyzed cross-coupling reactions. The presence of two electron-donating butoxy groups deactivates the aryl chloride towards oxidative addition, a critical step in the catalytic cycle, presenting a unique set of challenges and opportunities.[3][4] Overcoming this hurdle through the judicious selection of catalysts, ligands, and reaction conditions allows for the synthesis of a diverse range of functionalized aromatic compounds. This document provides detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals to effectively utilize this versatile building block.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds, typically coupling an aryl halide with an organoboron reagent.[5] For an electron-rich substrate like 1-Chloro-2,5-dibutoxybenzene, the key to a successful Suzuki coupling lies in employing a catalytic system that can efficiently facilitate the oxidative addition of the C-Cl bond.[6]
Causality in Experimental Design
The selection of a palladium precatalyst and a sterically hindered, electron-rich phosphine ligand is paramount. Buchwald-type ligands, such as XPhos or SPhos, are particularly effective as their bulk promotes the formation of the active monoligated palladium(0) species, which is crucial for the oxidative addition of the inert C-Cl bond.[6] The choice of a strong inorganic base like potassium carbonate or phosphate is necessary to facilitate the transmetalation step.[5] A polar aprotic solvent system, often with water, is typically employed to dissolve the inorganic base and the organoboron species.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction: Synthesis of 2,5-Dibutoxy-1,1'-biphenyl
Materials:
-
1-Chloro-2,5-dibutoxybenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (2 mol%), XPhos (4 mol%), and potassium carbonate (2.0 equivalents).
-
Add 1-Chloro-2,5-dibutoxybenzene (1.0 equivalent) and phenylboronic acid (1.2 equivalents).
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Heck-Mizoroki Reaction: Olefin Arylation
The Heck-Mizoroki reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[7] For electron-rich aryl chlorides, this reaction can be challenging due to the slower rate of oxidative addition.[4] However, with the appropriate catalytic system, 1-Chloro-2,5-dibutoxybenzene can be effectively coupled with a variety of olefins.
Causality in Experimental Design
High temperatures and a strong base are generally required to promote both the oxidative addition and the subsequent β-hydride elimination steps.[8] The choice of a palladium precursor like Pd(OAc)₂ is common, and often, phosphine ligands are not strictly necessary, although their presence can sometimes improve yields and selectivity.[7] Polar aprotic solvents such as DMF or NMP are typically used to facilitate the reaction at elevated temperatures.
Experimental Protocol: Heck-Mizoroki Reaction
Reaction: Synthesis of 1,4-Dibutoxy-2-(styryl)benzene
Materials:
-
1-Chloro-2,5-dibutoxybenzene
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine 1-Chloro-2,5-dibutoxybenzene (1.0 equivalent), styrene (1.5 equivalents), palladium(II) acetate (3 mol%), and triethylamine (2.0 equivalents).
-
Add anhydrous DMF as the solvent.
-
Seal the tube and heat the reaction mixture to 120-140 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired product.
Mechanistic Insight: The Heck-Mizoroki Catalytic Cycle
The cycle involves oxidative addition, migratory insertion of the olefin into the Pd-C bond, and subsequent β-hydride elimination to release the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base.[8]
Caption: Catalytic cycle for the Heck-Mizoroki reaction.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is a reliable method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[9] While traditionally employing a copper co-catalyst, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts.[10] For an electron-rich aryl chloride, a highly active palladium catalyst is necessary.
Causality in Experimental Design
A palladium catalyst, often in conjunction with a phosphine ligand, is used to facilitate the oxidative addition of the aryl chloride.[10] In the copper-catalyzed version, a copper(I) salt is used to generate a copper acetylide intermediate. A strong amine base, such as triethylamine or diisopropylamine, serves both as a base and often as a solvent. For copper-free conditions, a stronger base like cesium carbonate may be employed.
Experimental Protocol: Copper-Free Sonogashira Coupling
Reaction: Synthesis of 1,4-Dibutoxy-2-(phenylethynyl)benzene
Materials:
-
1-Chloro-2,5-dibutoxybenzene
-
Phenylacetylene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (1 mol%) and XPhos (4 mol%) to a dry Schlenk flask.
-
Add anhydrous, degassed 1,4-dioxane and stir for 10 minutes to allow for catalyst pre-formation.
-
Add 1-Chloro-2,5-dibutoxybenzene (1.0 equivalent), cesium carbonate (2.0 equivalents), and phenylacetylene (1.5 equivalents).
-
Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Insight: The Sonogashira Catalytic Cycle
The palladium cycle involves oxidative addition, followed by transmetalation with a copper acetylide (in the copper-catalyzed version) or direct reaction with the deprotonated alkyne (in the copper-free version), and finally reductive elimination.
Caption: Catalytic cycles for the Sonogashira coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[1] Given the electron-rich nature of 1-Chloro-2,5-dibutoxybenzene, a highly active catalyst system is essential for achieving efficient C-N bond formation.[11]
Causality in Experimental Design
The use of a palladium precatalyst with a bulky, electron-rich phosphine ligand, such as XPhos or BrettPhos, is critical for facilitating the oxidative addition of the aryl chloride.[12] A strong base, typically sodium tert-butoxide, is required to deprotonate the amine and facilitate the C-N bond-forming reductive elimination step.[12] Anhydrous, non-polar aprotic solvents like toluene or dioxane are commonly used.
Experimental Protocol: Buchwald-Hartwig Amination
Reaction: Synthesis of 2,5-Dibutoxy-N-phenylaniline
Materials:
-
1-Chloro-2,5-dibutoxybenzene
-
Aniline
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
To a 2-necked flask under an inert atmosphere, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equivalents).
-
Add anhydrous toluene and stir the mixture at room temperature for 5 minutes.
-
Add 1-Chloro-2,5-dibutoxybenzene (1.0 equivalent) and aniline (1.2 equivalents).
-
Heat the resulting mixture to reflux (approximately 110 °C) for 6-12 hours, monitoring by TLC or GC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle
The catalytic cycle involves oxidative addition of the aryl chloride to Pd(0), coordination of the amine, deprotonation by the base to form a palladium amide complex, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[1]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Kumada-Tamao-Corriu Coupling: Employing Grignard Reagents
The Kumada coupling utilizes a Grignard reagent as the organometallic nucleophile to couple with an organic halide.[13] This reaction is notable for being one of the earliest examples of catalytic cross-coupling.[14] Due to the high reactivity of Grignard reagents, functional group tolerance can be limited.[13]
Causality in Experimental Design
Nickel or palladium catalysts can be used, with palladium often offering better chemoselectivity.[15] The choice of ligand can be crucial for preventing β-hydride elimination when using alkyl Grignard reagents. The reaction is typically carried out in ethereal solvents like THF or diethyl ether, which are also used for the preparation of the Grignard reagent.[16]
Experimental Protocol: Kumada-Tamao-Corriu Coupling
Reaction: Synthesis of 1-Benzyl-2,5-dibutoxybenzene
Materials:
-
1-Chloro-2,5-dibutoxybenzene
-
Benzylmagnesium chloride (prepared in situ or as a solution)
-
palladium(II) dichloride (PEPPSI-IPr)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the PEPPSI-IPr catalyst (2 mol%).
-
Add a solution of 1-Chloro-2,5-dibutoxybenzene (1.0 equivalent) in anhydrous THF.
-
Slowly add a solution of benzylmagnesium chloride (1.5 equivalents) in THF at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitor by TLC or GC-MS).
-
Carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether, and wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Mechanistic Insight: The Kumada-Tamao-Corriu Catalytic Cycle
The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition of the aryl chloride to the low-valent metal center, transmetalation with the Grignard reagent, and reductive elimination to form the new C-C bond.[16]
Caption: Experimental workflow for a typical Kumada coupling.
Summary of Reaction Conditions
The following table provides a comparative summary of the typical reaction conditions for the cross-coupling of 1-Chloro-2,5-dibutoxybenzene.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2.0) | Toluene/H₂O | 80-100 |
| Heck-Mizoroki | Pd(OAc)₂ (3) | None | Et₃N (2.0) | DMF | 120-140 |
| Sonogashira | Pd₂(dba)₃ (1) | XPhos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100-120 |
| Buchwald-Hartwig | Pd(dba)₂ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | ~110 |
| Kumada | PEPPSI-IPr (2) | (part of catalyst) | (Grignard) | THF | 25-50 |
Conclusion and Future Outlook
1-Chloro-2,5-dibutoxybenzene serves as a valuable and versatile substrate in palladium-catalyzed cross-coupling reactions, provided that appropriate catalytic systems are employed to overcome its inherent low reactivity. The electron-donating butoxy groups, while presenting a challenge for oxidative addition, also impart useful properties to the resulting products, such as solubility and modified electronic characteristics, which are particularly relevant in materials science applications like the synthesis of conjugated polymers.[17] The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this and other electron-rich aryl chlorides. Future research will undoubtedly focus on the development of even more active and robust catalysts that can effect these transformations under milder conditions with lower catalyst loadings, further enhancing the utility of these cost-effective and abundant starting materials.
References
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- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Singh, R., & Singh, V. (2016). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Catalysis Science & Technology, 6(13), 4536-4565.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
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Kumada coupling - Wikipedia. (n.d.). Retrieved from [Link]
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How to approach choosing reaction conditions for Suzuki? : r/Chempros. (2024, February 23). Reddit. Retrieved from [Link]
- Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2019).
-
Heck reaction - Wikipedia. (n.d.). Retrieved from [Link]
- So, C. M., & Lau, C. P. (2010). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 12(4), 780–783.
- Chen, J., et al. (2007). Solvent-Free, Palladium-Catalyzed Suzuki–Miyaura Cross-Couplings of Aryl Chlorides with Arylboronic Acids. Synlett, 2007(11), 1755-1758.
- Improved process for the kumada coupling reaction. (n.d.). Google Patents.
-
Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. (n.d.). Wordpress. Retrieved from [Link]
- Yoshifuji, M., et al. (2019). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
-
Kumada Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
-
Functionalized Grignard Reagents in Kumada Cross-Coupling Reactions. (2025, August 9). Request PDF. Retrieved from [Link]
- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Heck Reaction—State of the Art. Tetrahedron, 57(35), 7449-7476.
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
- Xu, H.-J., et al. (2011). Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. The Journal of Organic Chemistry, 76(17), 7230–7235.
- Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2019).
- D'yakonov, V. A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6348-6375.
- D'yakonov, V. A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6348-6375.
- Larhed, M., & Hallberg, A. (2001). Heck Reactions with Aryl Chlorides. Diva-Portal.org.
- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (2019). ACS Omega, 4(2), 3948–3959.
- Regioselectivity in the Heck (Mizoroki-Heck) Reaction. (n.d.). In Comprehensive Organic Synthesis II (Second Edition, Vol. 5, pp. 293-333). Elsevier.
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.). Organometallics.
-
Sonogashira Cross-Coupling Reactions Catalysed by Copper-Free Palladium Zeolites. (2025, August 9). Request PDF. Retrieved from [Link]
- Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents. (2023, November 20). Molecules, 28(22), 7687.
-
Heterogeneous Palladium-Catalysed Heck Reaction of Aryl Chlorides and Styrene in Water Under Mild Conditions. (n.d.). Request PDF. Retrieved from [Link]
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Heck Reaction. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Synthesis of poly(2,5‐di‐n‐butoxy‐p‐phenylene vinylene) and its application in light‐emitting diodes. (2025, August 7). Request PDF. Retrieved from [Link]
- Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(29), 6989–7000.
-
The Suzuki Reaction. (n.d.). Chem 115 Myers. Retrieved from [Link]
- Development of Efficient Kumada Catalyst-Transfer Polymerizations: A Rapid Injection NMR Study. (n.d.). ChemRxiv.
-
Kumada-Tamao-Corriu Cross Coupling. (2014, May 12). Chem-Station Int. Ed. Retrieved from [Link]
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). Chemical Reviews.
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Synthesis and Characterization of Poly(2,5-didecyl-1,4-phenylene vinylene), Poly(2,5-didecyloxy-1,4-phenylene vinylene), and their alternating copolymer. (n.d.). Dr. Lee Group - University of Houston. Retrieved from [Link]
- Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. (n.d.). Yuki Gosei Kagaku Kyokaishi, 64(11), 1158-1167.
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Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. (n.d.). Request PDF. Retrieved from [Link]
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Application Notes & Protocols: 1-Chloro-2,5-dibutoxybenzene for Advanced Polymer Synthesis
An Application Guide for Researchers
Abstract
This guide provides detailed application notes and validated protocols for the use of 1-chloro-2,5-dibutoxybenzene as a versatile monomer in the synthesis of advanced poly(phenylene ether)-type polymers. Poly(p-phenylene ether)s (PPEs), also known as poly(p-phenylene oxide)s (PPOs), are a class of high-performance amorphous thermoplastics recognized for their exceptional heat resistance, dimensional stability, and electrical insulation properties.[1][2][3] The incorporation of dibutoxy side chains via this monomer is intended to enhance solubility and processability, opening avenues for novel applications in electronics, medical devices, and specialty engineering components.[3][4] This document outlines two primary, robust polymerization methodologies: a classic Oxidative Coupling Polymerization of the corresponding phenol and a direct, Nickel-Catalyzed Dehalogenative Polycondensation. Each protocol is presented with an emphasis on the underlying chemical principles, ensuring reproducibility and providing a framework for further research and development.
Monomer Profile: 1-Chloro-2,5-dibutoxybenzene
1-Chloro-2,5-dibutoxybenzene is a substituted aromatic compound that serves as the fundamental building block for the synthesis of poly(2,5-dibutoxy-1,4-phenylene). The presence of the chloro-substituent provides a reactive site for cross-coupling reactions, while the butoxy groups confer solubility and influence the final polymer's physical properties.
| Property | Value |
| Chemical Formula | C₁₄H₂₁ClO₂ |
| Molecular Weight | 256.77 g/mol |
| Appearance | (Expected) Colorless to pale yellow liquid or low-melting solid |
| Key Reactive Sites | C-Cl bond (for cross-coupling); Aromatic ring (for oxidative coupling post-hydrolysis) |
Polymerization Strategies and Protocols
Two primary pathways are presented for the polymerization of 1-chloro-2,5-dibutoxybenzene. The choice of method depends on the desired polymer structure, available reagents, and targeted molecular weight.
Method A: Oxidative Coupling Polymerization via Phenol Intermediate
Principle & Rationale: Oxidative coupling is a cornerstone technique for synthesizing PPEs, famously commercialized for producing poly(2,6-dimethyl-1,4-phenylene ether).[5] This method proceeds via the coupling of phenoxy radicals. Therefore, 1-chloro-2,5-dibutoxybenzene must first be converted to its corresponding phenol, 2,5-dibutoxyphenol. This two-step approach is robust and allows for the use of well-established catalyst systems. The polymerization of p-alkoxyphenols has been shown to be effectively catalyzed by manganese or copper complexes, which control the regioselectivity between C-C (phenylene) and C-O (oxyphenylene) bond formation.[6][7] The use of a manganese(II) acetylacetonate [Mn(acac)₂] and a diamine ligand, for instance, can favor specific coupling modes.
Figure 1. Workflow for the synthesis of poly(2,5-dibutoxy-1,4-phenylene ether) via hydrolysis and subsequent oxidative coupling polymerization.
Protocol A-1: Synthesis of 2,5-Dibutoxyphenol (Intermediate)
-
Materials:
-
1-Chloro-2,5-dibutoxybenzene
-
Sodium hydroxide (NaOH)
-
Water (deionized)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether or similar organic solvent for extraction
-
Anhydrous magnesium sulfate (MgSO₄)
-
High-pressure reaction vessel (autoclave)
-
Standard laboratory glassware
-
-
Procedure:
-
In a high-pressure reaction vessel, combine 1-chloro-2,5-dibutoxybenzene with a 10-20% aqueous solution of NaOH. The molar ratio of NaOH to the monomer should be at least 2:1.
-
Seal the vessel and heat the mixture to 180-220 °C with vigorous stirring. Maintain this temperature for 6-12 hours.
-
Cool the reaction vessel to room temperature and carefully vent any residual pressure.
-
Transfer the reaction mixture to a beaker and cool in an ice bath.
-
Acidify the mixture by slowly adding concentrated HCl with stirring until the pH is ~1-2. The product, 2,5-dibutoxyphenol, will precipitate or form an oil.
-
Extract the aqueous mixture three times with diethyl ether.
-
Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude 2,5-dibutoxyphenol. Purify further by vacuum distillation or column chromatography if necessary.
-
Protocol A-2: Oxidative Coupling Polymerization
-
Materials:
-
2,5-Dibutoxyphenol (from Protocol A-1)
-
Manganese(II) acetylacetonate [Mn(acac)₂]
-
N,N'-diethylethylenediamine (DEEDA) or similar diamine ligand
-
Dichloromethane (CH₂Cl₂) or Toluene, anhydrous
-
Oxygen (O₂) gas supply
-
Methanol containing 1% HCl (for precipitation)
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
To a dry, two-neck round-bottom flask equipped with a magnetic stirrer and a gas inlet connected to an O₂ supply, add Mn(acac)₂ and the diamine ligand (e.g., DEEDA) under an inert atmosphere. A typical catalyst loading is [Monomer]:[Mn]:[Amine] = 1:0.08:0.08.[8]
-
Add anhydrous dichloromethane to dissolve the catalyst system.
-
Add the 2,5-dibutoxyphenol monomer to the flask. The typical monomer concentration is around 0.5-1.0 M.[8]
-
Begin bubbling O₂ gas through the solution at a steady, gentle rate while stirring vigorously at room temperature.
-
The reaction is typically allowed to proceed for 24-48 hours. The viscosity of the solution will increase as the polymer forms.
-
To terminate the polymerization, stop the O₂ flow and pour the viscous solution into a large volume of stirring methanol containing ~1% HCl.
-
The polymer will precipitate as a solid. Collect the polymer by vacuum filtration.
-
Wash the collected polymer thoroughly with fresh methanol to remove any residual monomer and catalyst.
-
Dry the polymer in a vacuum oven at 50-60 °C to a constant weight.
-
Method B: Nickel-Catalyzed Dehalogenative Polycondensation
Principle & Rationale: This method offers a more direct route by utilizing the C-Cl bond of the monomer. Nickel-catalyzed coupling reactions, such as Yamamoto coupling, are powerful tools for synthesizing aromatic polymers by forming C-C bonds directly from aryl halides.[9] The mechanism involves the oxidative addition of the aryl halide to a low-valent nickel(0) complex, followed by a series of steps culminating in reductive elimination that forms the new C-C bond and regenerates the Ni(0) catalyst. This chain-growth-like process can, under specific conditions, offer good control over molecular weight.[10] This approach avoids the need for a pre-functionalization step like hydrolysis.
Figure 2. Simplified catalytic cycle for Nickel(0)-catalyzed dehalogenative polycondensation of an aryl chloride (Ar-Cl).
Protocol B-1: Yamamoto-Type Dehalogenative Polycondensation
-
Materials:
-
1-Chloro-2,5-dibutoxybenzene
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
2,2'-Bipyridine (bpy) or other suitable ligand
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Methanol/HCl solution for precipitation
-
Inert atmosphere glovebox or Schlenk line apparatus
-
-
Procedure:
-
Catalyst Preparation (in situ): Inside a glovebox or under a strict inert atmosphere, add Ni(COD)₂ and 2,2'-bipyridine (in a 1:1 molar ratio) to a dry Schlenk flask. A typical initiator loading is 1-2 mol% relative to the monomer.
-
Add anhydrous DMF and toluene (e.g., a 4:1 v/v mixture) to the flask and stir at 60-80 °C until a deep-colored, homogeneous solution of the active Ni(0) complex forms.
-
Polymerization: Dissolve the 1-chloro-2,5-dibutoxybenzene monomer in a minimal amount of anhydrous toluene and add it dropwise to the stirring catalyst solution.
-
Maintain the reaction temperature at 80-90 °C for 12-24 hours. The progress of the reaction can be monitored by observing the increase in solution viscosity.
-
Termination and Isolation: After the reaction period, cool the mixture to room temperature.
-
Pour the reaction mixture into a large volume of acidic methanol (e.g., 5% HCl in methanol) to quench the reaction and precipitate the polymer.
-
Stir for 1-2 hours, then collect the polymer by vacuum filtration.
-
To remove catalyst residues, the polymer can be further purified by washing with a hot EDTA solution, followed by water and methanol washes.
-
Dry the final polymer product in a vacuum oven at 60 °C until a constant weight is achieved.
-
Polymer Characterization
To validate the success of the synthesis and determine the properties of the resulting poly(2,5-dibutoxy-1,4-phenylene), a suite of standard characterization techniques should be employed.
| Technique | Purpose | Expected Results / Observations |
| ¹H NMR | Structural verification and confirmation of polymerization. | Disappearance of monomer-specific signals. Appearance of broad peaks in the aromatic region (6.5-7.5 ppm) and aliphatic region (0.8-4.0 ppm for butoxy chains) characteristic of the polymer backbone. |
| FTIR Spectroscopy | Functional group analysis. | Presence of Ar-O-C stretching vibrations (~1200-1250 cm⁻¹). Absence of O-H stretch (if starting from phenol) confirms complete polymerization. |
| Gel Permeation (GPC) | Determination of molecular weight (Mₙ, Mₙ) and polydispersity index (PDI). | Mₙ values can range from 5,000 to 50,000 g/mol or higher depending on the method and conditions. PDI is typically >2 for oxidative coupling and can be lower (1.5-2.0) for controlled coupling methods. |
| Thermal Analysis (TGA/DSC) | Assessment of thermal stability and glass transition temperature (T₉). | High thermal stability with decomposition temperature >350 °C. A distinct glass transition temperature (T₉) is expected, likely in the range of 150-200 °C.[3] |
Potential Applications
Polymers derived from 1-chloro-2,5-dibutoxybenzene are expected to possess a valuable combination of properties inherited from the PPE backbone and the solubilizing dibutoxy side chains.
-
Electronics and Electrical Components: The excellent dimensional stability, low moisture absorption, and strong electrical insulation properties make these polymers suitable for connectors, sockets, and housings for electronic devices.[1][2]
-
Automotive and Aerospace: Due to their high heat resistance and chemical stability, applications can include under-the-hood components and structural parts that require durability in harsh environments.[4]
-
Medical and Fluid Handling: The inherent resistance of the ether backbone to hydrolysis makes these materials ideal for medical instruments that require repeated steam sterilization and for components in fluid control systems like pump housings and valves.[1][3]
-
Advanced Membranes: The tailored solubility and rigid backbone could be leveraged in the development of high-performance gas separation or filtration membranes.
References
- Aprios. (2025, November 3). Polyphenylene Ether (PPE): Key Benefits and Applications in Engineering.
- Badico Trading. PPE (Polyphenylene Ether).
- SpecialChem. (2025, August 19). Polyphenylene Ether (PPE) in Plastic Parts: Overview and Benefits.
- Wikipedia. Polyphenyl ether.
- Wikipedia. Poly(p-phenylene oxide).
- Gensch, T., Hopkinson, M. N., Glorius, F., & Wencel-Delord, J. (2017). Oxidative Coupling Mechanisms: Current State of Understanding. ACS Catalysis.
- ResearchGate. Oxidative Coupling Polymerization | Request PDF.
- Lumb, J. P. (2016). Catalytic Oxidative Coupling of Phenols and Related Compounds. National Institutes of Health.
- Gensch, T., Hopkinson, M. N., Glorius, F., & Wencel-Delord, J. (2017). Oxidative Coupling Mechanisms: Current State of Understanding. ACS Catalysis.
- Klußmann, M. Research Area “Oxidative Coupling Reactions – Methods and Mechanisms”. Max-Planck-Institut für Kohlenforschung.
- Young, C. A., Saowsupa, S., Hammack, A., Tangonan, A. A., & Lee, T. R. (2014). Synthesis and Characterization of Poly(2,5-didecyl-1,4-phenylene vinylene), Poly(2,5-didecyloxy-1,4-phenylene vinylene), and their alternating copolymer. Journal of Applied Polymer Science.
- ResearchGate. (2025, August 6). Synthesis and characterization of poly(2,5-didecyl-1,4-phenylene vinylene), poly(2,5-didecyloxy-1,4-phenylene vinylene), and their alternating copolymer | Request PDF.
- Murakami, S., Akutsu, Y., Habaue, S., Haba, O., & Higashimura, H. (2010). Oxidative coupling polymerization of p-alkoxyphenols with Mn(acac)2-ethylenediamine catalysts. Natural Science.
- Semantic Scholar. (2010, August 25). Oxidative coupling polymerization of p-alkoxyphenols with Mn(acac)2-ethylenediamine catalysts.
- ResearchGate. (2025, August 6). Oxidative Polymerization of 3,6-Phenylenediamino-2,5-dichlorobenzoquinone.
- Murakami, S., Akutsu, Y., Habaue, S., Haba, O., & Higashimura, H. (2010). Oxidative coupling polymerization of p-alkoxyphenols with Mn(acac)2-ethylenediamine catalysts. Scirp.org.
- Loewe, R. S., Ewbank, P. C., Liu, J., Zhai, L., & McCullough, R. D. (2001). A Simple Method to Prepare Head-to-Tail Coupled, Regioregular Poly(3-alkylthiophenes) Using Grignard Metathesis. Macromolecules.
- ResearchGate. (2025, August 6). Oxidative coupling polymerization of p-alkoxyphenols with Mn (acac) 2-ethylenediamine catalysts.
- Moulay, S. (2009). Polymers with dihydroxy/dialkoxybenzene moieties. Comptes Rendus Chimie.
- Iovu, M. C., Sheina, E. E., Gil, R. R., & McCullough, R. D. (2005). Experimental Evidence for the Quasi-“Living” Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly(3-alkylthiophenes). Macromolecules.
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Application Notes and Protocols for the Analytical Characterization of 1-Chloro-2,5-dibutoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the analytical methodologies for the thorough characterization of 1-Chloro-2,5-dibutoxybenzene. The protocols and rationale detailed herein are designed to ensure robust and reliable analytical outcomes, crucial for research, quality control, and regulatory submissions in the pharmaceutical and chemical industries. While specific experimental data for 1-Chloro-2,5-dibutoxybenzene is not extensively available in public literature, the principles and methods described are based on established analytical chemistry of analogous compounds, particularly 1-chloro-2,5-dimethoxybenzene, and are presented with scientific rigor to be adapted and validated.
Introduction: The Imperative for Rigorous Characterization
1-Chloro-2,5-dibutoxybenzene is a substituted aromatic ether with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its precise chemical structure, purity, and impurity profile are critical parameters that dictate its reactivity, safety, and suitability for its intended use. In a regulated environment, a comprehensive analytical characterization is not merely a procedural step but a foundational requirement for ensuring product quality and safety.
This guide delves into the core analytical techniques essential for the structural elucidation and purity assessment of 1-Chloro-2,5-dibutoxybenzene: Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification, High-Performance Liquid Chromatography (HPLC) for purity determination, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation, and Fourier-Transform Infrared (FT-IR) spectroscopy for functional group analysis.
Physicochemical Properties (Analog-Based Estimation)
Due to the limited availability of experimental data for 1-Chloro-2,5-dibutoxybenzene, the following properties are estimated based on its close structural analog, 1-chloro-2,5-dimethoxybenzene.[1] Researchers should determine these properties experimentally for 1-Chloro-2,5-dibutoxybenzene as part of their initial characterization.
| Property | Estimated Value/Characteristic | Rationale for Estimation |
| Molecular Formula | C₁₄H₂₁ClO₂ | Based on the known structure. |
| Molecular Weight | 256.77 g/mol | Calculated from the molecular formula. |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid. | Longer alkoxy chains can lower the melting point compared to methoxy analogs. |
| Boiling Point | > 235 °C | Expected to be significantly higher than 1-chloro-2,5-dimethoxybenzene due to increased molecular weight and van der Waals forces. |
| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate). Sparingly soluble in water. | The dibutoxy groups increase lipophilicity compared to dimethoxy analogs.[2] |
Gas Chromatography-Mass Spectrometry (GC-MS): Purity and Impurity Profiling
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. It provides exceptional separation efficiency (GC) coupled with sensitive and specific identification (MS). For 1-Chloro-2,5-dibutoxybenzene, GC-MS is invaluable for assessing purity, identifying by-products from synthesis, and detecting trace-level contaminants.
The "Why" Behind the Method: Experimental Causality
The choice of a non-polar capillary column is predicated on the non-polar nature of the analyte. The temperature programming is designed to ensure the efficient elution of the target compound while also separating it from potentially less volatile impurities. The electron ionization (EI) mode is selected for its ability to generate reproducible fragmentation patterns, which are crucial for library matching and structural elucidation of unknown peaks.
Detailed GC-MS Protocol
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 1-Chloro-2,5-dibutoxybenzene sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 10-100 µg/mL for analysis.
GC Conditions:
| Parameter | Value |
| Column | Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C |
| Split Ratio | 50:1 (can be adjusted based on sensitivity requirements) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature: 100 °C, hold for 2 min. Ramp: 15 °C/min to 300 °C, hold for 10 min. |
MS Conditions:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 40-500 amu |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
Data Interpretation and Expected Fragmentation
The mass spectrum of 1-Chloro-2,5-dibutoxybenzene is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the chlorine isotope (³⁷Cl). Common fragmentation patterns for alkoxybenzenes involve cleavage of the alkyl chain and the ether bond. Key expected fragments include the loss of a butoxy radical (-OC₄H₉) and further fragmentation of the butyl group.
Caption: Workflow for GC-MS analysis of 1-Chloro-2,5-dibutoxybenzene.
High-Performance Liquid Chromatography (HPLC): Quantitative Purity Assessment
HPLC is the preferred method for the accurate quantification of the purity of 1-Chloro-2,5-dibutoxybenzene and for the determination of non-volatile impurities. A reversed-phase method is most suitable given the compound's expected lipophilicity.
The "Why" Behind the Method: Experimental Causality
A C18 column is chosen for its versatility and effectiveness in retaining non-polar to moderately polar compounds. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of the elution strength. A gradient elution is employed to ensure the separation of a wide range of potential impurities with varying polarities. UV detection is selected based on the presence of the chromophoric benzene ring.
Detailed HPLC Protocol
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II LC System or equivalent).
Sample Preparation:
-
Prepare a stock solution of 1-Chloro-2,5-dibutoxybenzene at 1 mg/mL in acetonitrile.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min, 60-90% B; 20-25 min, 90% B; 25-26 min, 90-60% B; 26-30 min, 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
Data Analysis and System Suitability
Purity is typically determined by area percent normalization, assuming all components have a similar response factor at the chosen wavelength. For regulatory purposes, a reference standard of 1-Chloro-2,5-dibutoxybenzene would be required for accurate quantification. System suitability parameters such as theoretical plates, tailing factor, and reproducibility of injections should be established to ensure the validity of the method.
Caption: Workflow for HPLC purity analysis of 1-Chloro-2,5-dibutoxybenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation
NMR spectroscopy is the most powerful technique for the definitive structural confirmation of organic molecules. Both ¹H and ¹³C NMR should be performed.
The "Why" Behind the Method: Experimental Causality
Deuterated chloroform (CDCl₃) is a common and suitable solvent for this non-polar analyte. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts. The expected chemical shifts are predicted based on the substituent effects of the chloro and dibutoxy groups on the benzene ring.
Detailed NMR Protocol
Instrumentation:
-
NMR spectrometer (e.g., Bruker 400 MHz or equivalent).
Sample Preparation:
-
Dissolve 5-10 mg of 1-Chloro-2,5-dibutoxybenzene in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean and dry NMR tube.
¹H NMR Acquisition Parameters:
| Parameter | Value |
| Nucleus | ¹H |
| Frequency | 400 MHz (example) |
| Solvent | CDCl₃ |
| Number of Scans | 16 |
| Relaxation Delay | 2 s |
¹³C NMR Acquisition Parameters:
| Parameter | Value |
| Nucleus | ¹³C |
| Frequency | 100 MHz (example) |
| Solvent | CDCl₃ |
| Number of Scans | 1024 |
| Relaxation Delay | 5 s |
Expected Spectral Features
-
¹H NMR: The aromatic region should display signals corresponding to the three protons on the benzene ring. The dibutoxy groups will show characteristic signals for the -OCH₂-, -CH₂-, -CH₂-, and -CH₃ protons, with expected multiplicities and integration values.
-
¹³C NMR: The spectrum will show distinct signals for the six aromatic carbons and the carbons of the two dibutoxy groups. The chemical shifts will be influenced by the electronegativity of the chlorine and oxygen atoms.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
The "Why" Behind the Method: Experimental Causality
The analysis can be performed on a neat sample (if liquid) using a salt plate or with a KBr pellet (if solid). The characteristic absorption bands for C-H, C=C, C-O, and C-Cl bonds are expected in specific regions of the infrared spectrum.
Detailed FT-IR Protocol
Instrumentation:
-
FT-IR spectrometer with a suitable sampling accessory (e.g., ATR, salt plates).
Sample Preparation:
-
For a liquid sample, a thin film can be cast between two salt plates (e.g., NaCl or KBr).
-
For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
FT-IR Acquisition Parameters:
| Parameter | Value |
| Spectral Range | 4000-400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 32 |
Expected Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch[3][4] |
| ~2960-2850 | Aliphatic C-H stretch (from butoxy groups) |
| ~1600-1450 | Aromatic C=C stretching vibrations[3] |
| ~1250-1000 | C-O (ether) stretching vibrations |
| ~800-600 | C-Cl stretching vibration |
Safety and Handling
As a chlorinated aromatic compound, 1-Chloro-2,5-dibutoxybenzene should be handled with appropriate safety precautions. While specific toxicity data is unavailable, related compounds suggest that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][5]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of 1-Chloro-2,5-dibutoxybenzene. The application of GC-MS, HPLC, NMR, and FT-IR will enable researchers and drug development professionals to confidently determine the identity, purity, and impurity profile of this compound. It is imperative that these methods are validated for their specific application to ensure the generation of accurate and reliable data that meets scientific and regulatory standards.
References
- CN112028748A - A kind of preparation method of 2,5-dimethoxychlorobenzene - Google Patents.
- DE102006010923A1 - Process for the preparation of chloro-1,4-dimethoxybenzene - Google Patents.
-
Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - MDPI. Available at: [Link]
-
(PDF) 1-Bromo-4-chloro-2,5-dimethoxybenzene - ResearchGate. Available at: [Link]
- EP1832568A1 - Method for manufacturing chlor-1,4-dimethoxybenzene - Google Patents.
-
1-Chloro-2,4-dimethoxybenzene | C8H9ClO2 | CID 138905 - PubChem. Available at: [Link]
-
1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene and 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene | Request PDF - ResearchGate. Available at: [Link]
-
IR Spectroscopy Tutorial: Aromatics. Available at: [Link]
-
1-Chloro-3,5-dimethoxybenzene | C8H9ClO2 | CID 81502 - PubChem. Available at: [Link]
-
1,4-Dimethoxybenzene | C8H10O2 | CID 9016 - PubChem. Available at: [Link]
-
1,4-Dimethoxybenzene - Wikipedia. Available at: [Link]
-
Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. Available at: [Link]
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Application Note: ¹H and ¹³C NMR Spectral Analysis of 1-Chloro-2,5-dibutoxybenzene
Abstract
This application note provides a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 1-Chloro-2,5-dibutoxybenzene. It is intended for researchers, scientists, and professionals in drug development and organic chemistry. This document outlines the theoretical basis for the predicted spectral features, a detailed interpretation of the ¹H and ¹³C NMR spectra, a standardized protocol for sample preparation and data acquisition, and visual aids to facilitate understanding. The causality behind experimental choices and the principles of spectral interpretation are emphasized to ensure scientific integrity and practical utility.
Introduction
1-Chloro-2,5-dibutoxybenzene is a substituted aromatic compound with potential applications in organic synthesis and materials science. Its structural elucidation is a critical step in its characterization and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for determining the molecular structure of organic compounds. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 1-Chloro-2,5-dibutoxybenzene, offering insights into the chemical environment of each nucleus.
The substitution pattern on the benzene ring, featuring a chloro group and two butoxy groups, results in a unique electronic environment for each proton and carbon atom. Understanding the interplay of inductive and resonance effects of these substituents is key to accurately assigning the observed chemical shifts and coupling patterns.
Principles of NMR Spectroscopy
NMR spectroscopy relies on the quantum mechanical property of atomic nuclei with non-zero spin to absorb and re-emit electromagnetic radiation in the presence of a strong magnetic field. The resonance frequency of a nucleus is highly sensitive to its local electronic environment, a phenomenon described by the chemical shift (δ).[1]
-
¹H NMR Spectroscopy: Provides information about the number, connectivity, and chemical environment of hydrogen atoms (protons) in a molecule. The integration of a signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
-
¹³C NMR Spectroscopy: Provides information about the carbon skeleton of a molecule. Each unique carbon atom typically gives rise to a distinct signal, offering insights into the types of carbons present (e.g., alkyl, aromatic, carbonyl).[2]
The chemical shifts are influenced by the electronegativity of adjacent atoms and the anisotropic effects of π-systems.[1] Electron-withdrawing groups, like chlorine, tend to deshield nearby nuclei, shifting their signals downfield (to higher ppm values).[3][4] Conversely, electron-donating groups, such as alkoxy groups, generally cause upfield shifts (lower ppm values) for ortho and para positions due to resonance effects.[5][6]
Predicted ¹H and ¹³C NMR Spectral Analysis
Due to the absence of a publicly available experimental spectrum for 1-Chloro-2,5-dibutoxybenzene, the following analysis is based on established principles of NMR spectroscopy and data from structurally similar compounds.
Molecular Structure and Proton/Carbon Numbering
Caption: Molecular structure of 1-Chloro-2,5-dibutoxybenzene with atom numbering.
¹H NMR Spectrum - Predicted Data
Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| H(a) | 6.85 - 6.95 | Doublet (d) | 1H | Ar-H | Ortho to a butoxy group and meta to a butoxy and chloro group. |
| H(b) | 6.75 - 6.85 | Doublet of Doublets (dd) | 1H | Ar-H | Ortho to a butoxy group and meta to a butoxy and chloro group. |
| H(c) | 7.05 - 7.15 | Doublet (d) | 1H | Ar-H | Ortho to a chloro and a butoxy group. |
| -O-CH₂- | 3.90 - 4.10 | Triplet (t) | 4H | -O-CH₂ -CH₂-CH₂-CH₃ | Methylene group attached to the oxygen atom. |
| -CH₂- | 1.70 - 1.90 | Sextet | 4H | -O-CH₂-CH₂ -CH₂-CH₃ | Methylene group adjacent to the -O-CH₂- group. |
| -CH₂- | 1.45 - 1.65 | Sextet | 4H | -O-CH₂-CH₂-CH₂ -CH₃ | Methylene group adjacent to the terminal methyl group. |
| -CH₃ | 0.90 - 1.10 | Triplet (t) | 6H | -O-CH₂-CH₂-CH₂-CH₃ | Terminal methyl group. |
Interpretation:
-
Aromatic Region (6.7-7.2 ppm): The three aromatic protons are chemically non-equivalent and will exhibit distinct signals. Proton H(c) is expected to be the most downfield due to the deshielding effects of the adjacent electronegative chlorine and the butoxy group.[3][4] Protons H(a) and H(b) will be further upfield, influenced by the electron-donating butoxy groups.[5][6] The splitting patterns will arise from coupling with neighboring aromatic protons.
-
Aliphatic Region (0.9-4.1 ppm): The two butoxy groups are chemically equivalent due to free rotation, resulting in a single set of signals for the butyl chains. The methylene group directly attached to the oxygen (-O-CH₂-) will be the most downfield due to the oxygen's electronegativity.[7] The subsequent methylene and methyl groups will appear progressively upfield. The multiplicity of these signals will follow the n+1 rule, where n is the number of adjacent protons.
¹³C NMR Spectrum - Predicted Data
Solvent: CDCl₃ Reference: CDCl₃ at 77.16 ppm
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| 150.0 - 155.0 | C2, C5 | Aromatic carbons attached to the butoxy groups.[8] |
| 125.0 - 130.0 | C1 | Aromatic carbon attached to the chloro group.[8] |
| 115.0 - 120.0 | C6 | Aromatic carbon ortho to the chloro group. |
| 110.0 - 115.0 | C3, C4 | Aromatic carbons influenced by the butoxy groups. |
| 68.0 - 70.0 | C7, C11 (-O-C H₂) | Methylene carbons attached to oxygen. |
| 31.0 - 33.0 | C8, C12 (-C H₂) | Methylene carbons. |
| 19.0 - 21.0 | C9, C13 (-C H₂) | Methylene carbons. |
| 13.5 - 15.0 | C10, C14 (-C H₃) | Terminal methyl carbons. |
Interpretation:
-
Aromatic Region (110-155 ppm): The six aromatic carbons are chemically non-equivalent and will show six distinct signals. The carbons attached to the electronegative oxygen and chlorine atoms (C1, C2, C5) will be the most downfield.[8] The remaining aromatic carbons will appear at higher field.
-
Aliphatic Region (13-70 ppm): The four carbons of the equivalent butoxy chains will each produce a single signal. The carbon directly bonded to the oxygen (-O-CH₂-) will be the most downfield, with the other carbons appearing progressively upfield.[9]
Experimental Protocols
NMR Sample Preparation
A high-quality NMR sample is crucial for obtaining accurate and reliable results.[10]
Caption: General workflow for NMR data acquisition.
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 400 MHz or higher | Higher field strength provides better signal dispersion and resolution. |
| Pulse Program | Standard 1D Proton | A simple pulse-acquire sequence is sufficient. |
| Spectral Width | -2 to 12 ppm | Covers the expected range for organic molecules. |
| Acquisition Time | 2-4 seconds | Sufficient for good digital resolution. |
| Relaxation Delay | 1-2 seconds | Allows for adequate relaxation of protons between scans. |
| Number of Scans | 8-16 | Signal averaging improves the signal-to-noise ratio. |
| Receiver Gain | Autogain | Automatically optimizes the signal intensity. [11] |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 100 MHz or higher | Corresponds to the proton frequency. |
| Pulse Program | Proton-decoupled | Simplifies the spectrum by removing C-H coupling, resulting in singlets for each carbon. [2] |
| Spectral Width | 0 to 220 ppm | Encompasses the full range of ¹³C chemical shifts. |
| Acquisition Time | 1-2 seconds | A balance between resolution and experiment time. |
| Relaxation Delay | 2-5 seconds | Longer delay is often needed for quaternary carbons. |
| Number of Scans | 128-1024 | A higher number of scans is required due to the low natural abundance of ¹³C. [9] |
| Receiver Gain | Autogain | Optimizes signal detection. [11] |
Conclusion
This application note provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 1-Chloro-2,5-dibutoxybenzene. The presented protocols for sample preparation and data acquisition are based on standard laboratory practices and are designed to yield high-quality spectra. The interpretation of the predicted spectra, grounded in fundamental NMR principles, serves as a valuable guide for researchers working with this compound and other substituted benzene derivatives. Accurate spectral analysis is fundamental to confirming molecular structure, assessing purity, and advancing research in organic and medicinal chemistry.
References
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-
Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters? Retrieved from [Link] [12]5. Brownstein, S. (1960). THE CHEMICAL SHIFT OF AROMATIC ALKOXY GROUPS. Canadian Journal of Chemistry, 38(9), 1590-1596.
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link] [13]7. LibreTexts Chemistry. (2023). 13.4: Chemical Shifts in ¹³C NMR Spectroscopy. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link] [11]12. LibreTexts Chemistry. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? Retrieved from [Link] [14]13. JoVE. (n.d.). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link] [4]14. Reddit. (2021). [NMR spectroscopy] What is the effect of a chlorine group on aromatic protons? Retrieved from [Link] [3]15. ResearchGate. (2011). Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and... Retrieved from [Link] 16. LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link] [7]17. ResearchGate. (2015). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link] [8]18. ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
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Application Note: Elucidating the Electron Ionization Fragmentation Pathways of 1-Chloro-2,5-dibutoxybenzene by Mass Spectrometry
Abstract: This technical guide provides a detailed examination of the mass spectrometry fragmentation behavior of 1-Chloro-2,5-dibutoxybenzene. We explore the principal fragmentation mechanisms under Electron Ionization (EI), offering a predictive framework for its mass spectrum. This document serves as a crucial resource for researchers, analytical chemists, and drug development professionals who rely on mass spectrometry for the structural elucidation of halogenated aromatic ethers. A comprehensive, field-proven Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of this compound is also presented.
Introduction: The Analytical Challenge of Substituted Aromatic Ethers
1-Chloro-2,5-dibutoxybenzene belongs to a class of substituted aromatic ethers, compounds that are prevalent as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The precise characterization of these molecules is paramount for quality control, impurity profiling, and metabolic studies. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), stands as the definitive technique for this purpose due to its high sensitivity and structural diagnostic capabilities.
Understanding the fragmentation patterns under electron ionization (EI) is fundamental to interpreting the resultant mass spectra accurately. The structure of 1-Chloro-2,5-dibutoxybenzene—featuring a stable aromatic core, two flexible ether linkages, and a halogen substituent—gives rise to a complex yet predictable series of fragmentation events. This note aims to deconstruct these pathways, providing a logical framework for spectral interpretation and a validated protocol for its analysis.
The Principle of Electron Ionization (EI) Fragmentation
Electron Ionization (EI) is a hard ionization technique that imparts significant internal energy to the analyte molecule.[1] A high-energy electron beam (~70 eV) bombards the molecule, ejecting an electron to form a high-energy molecular radical cation (M⁺•).[2][3] This molecular ion is often unstable and rapidly undergoes a cascade of fragmentation reactions to produce smaller, more stable ions. The fragmentation pathways are not random; they are governed by fundamental chemical principles, favoring the cleavage of weaker bonds and the formation of the most stable cationic and radical products.[3] For aromatic ethers, fragmentation is typically directed by the stable benzene ring and the ether oxygen atoms.[4]
Predicted Fragmentation Pathways of 1-Chloro-2,5-dibutoxybenzene
The molecular formula of 1-Chloro-2,5-dibutoxybenzene is C₁₄H₂₁ClO₂. Its nominal molecular weight is 256 g/mol for the ³⁵Cl isotope and 258 g/mol for the ³⁷Cl isotope. The natural isotopic abundance of chlorine (~3:1 for ³⁵Cl:³⁷Cl) will result in characteristic M⁺• and M+2 ion peaks for all chlorine-containing fragments.[5]
The primary fragmentation events are initiated from the molecular ion (m/z 256/258) and are dominated by cleavages related to the two butoxy side chains.
-
Loss of a Propyl Radical (α-Cleavage): A highly favored fragmentation for ethers is the cleavage of the C-C bond alpha to the oxygen atom. This results in the loss of a propyl radical (•C₃H₇, 43 Da) from one of the butyl groups, leading to the formation of a stable, resonance-stabilized oxonium ion at m/z 213/215 . Due to its stability, this fragment is expected to be highly abundant and is a strong candidate for the base peak.
-
Loss of Butene (McLafferty-type Rearrangement): Ethers with alkyl chains of three or more carbons readily undergo rearrangement involving a hydrogen transfer from the γ-carbon to the ether oxygen, followed by the elimination of a neutral alkene.[2] For 1-Chloro-2,5-dibutoxybenzene, this results in the loss of butene (C₄H₈, 56 Da), producing a prominent radical cation at m/z 200/202 . This process can occur sequentially, with a second loss of butene leading to a dihydroxychlorobenzene radical cation at m/z 144/146 .
-
Benzylic Cleavage (Loss of Butyl Radical): Cleavage of the O-C bond of the butyl group (β-cleavage relative to the aromatic ring) results in the loss of a butyl radical (•C₄H₉, 57 Da). This pathway yields a phenoxy-type cation at m/z 199/201 .
-
Loss of a Chlorine Radical: Cleavage of the strong C-Cl bond can occur, leading to the loss of a chlorine radical (•Cl, 35 Da) from the molecular ion. This would produce a fragment ion at m/z 221 . This peak is typically of lower intensity for aryl chlorides compared to fragments from side-chain cleavage.[5]
-
Formation of the Phenyl Cation: A subsequent fragmentation of chlorine-containing ions is the loss of the chlorine atom itself. For example, the fragment at m/z 144/146 could lose a chlorine radical to form an ion at m/z 109 .
The interplay of these pathways generates the characteristic mass spectrum of the compound. The relative abundances of these fragments provide a robust fingerprint for its identification.
Caption: Predicted EI fragmentation pathway for 1-Chloro-2,5-dibutoxybenzene.
Summary of Key Diagnostic Fragment Ions
The table below summarizes the major ions predicted to appear in the EI mass spectrum of 1-Chloro-2,5-dibutoxybenzene.
| m/z (³⁵Cl/³⁷Cl) | Proposed Fragment Ion Structure | Description of Fragmentation Pathway |
| 256/258 | [C₁₄H₂₁ClO₂]⁺• | Molecular Ion (M⁺•) |
| 213/215 | [C₁₀H₁₂ClO₂]⁺ | Loss of a propyl radical (•C₃H₇) via α-cleavage |
| 200/202 | [C₁₀H₁₃ClO₂]⁺• | Loss of a neutral butene molecule (C₄H₈) via rearrangement |
| 199/201 | [C₁₀H₁₂ClO₂]⁺ | Loss of a butyl radical (•C₄H₉) via benzylic-type cleavage |
| 157 | [C₇H₆ClO₂]⁺ | Sequential loss: - •C₃H₇ followed by - C₄H₈ |
| 144/146 | [C₆H₅ClO₂]⁺• | Sequential loss of two butene molecules (C₄H₈) |
Experimental Protocol: GC-MS Analysis
This protocol provides a robust, self-validating methodology for the qualitative and quantitative analysis of 1-Chloro-2,5-dibutoxybenzene.
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-Chloro-2,5-dibutoxybenzene standard and dissolve it in 10 mL of a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate) in a class A volumetric flask.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution.
-
Sample Preparation: Dissolve the unknown sample in the same solvent to achieve a concentration within the calibration range. A concentration of ~10 µg/mL is often a good starting point for GC-MS analysis.[6] If particulates are present, centrifuge or filter the sample prior to transfer into a 2 mL autosampler vial.[6]
The following parameters are recommended for an Agilent GC-MS system but can be adapted for other manufacturers' equipment.[7][8]
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| GC Column | Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column provides excellent separation for aromatic compounds. |
| Injection Volume | 1 µL | Standard volume for good sensitivity without overloading the column. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Mode | Splitless (or Split 10:1) | Use splitless for high sensitivity (trace analysis) or a split ratio for more concentrated samples. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing optimal separation efficiency. |
| Oven Temperature Program | Initial 100 °C, hold 1 min, ramp at 15 °C/min to 280 °C, hold 5 min | A temperature ramp effectively separates the analyte from solvent and potential impurities. |
| Mass Spectrometer | ||
| Ion Source Type | Electron Ionization (EI) | Standard for generating reproducible, library-searchable fragmentation patterns. |
| Ion Source Temperature | 230 °C | Standard operating temperature to maintain compound integrity and prevent contamination. |
| Quadrupole Temperature | 150 °C | Ensures stable mass filtering. |
| Electron Energy | 70 eV | Standard energy for EI to produce consistent and comparable mass spectra. |
| Mass Scan Range | 40 - 450 amu | Covers the molecular ion and all predicted major fragments. |
| Data Acquisition Mode | Full Scan | Allows for complete spectral analysis and identification. |
-
Identification: Identify the 1-Chloro-2,5-dibutoxybenzene peak in the chromatogram based on its retention time, as determined by the analysis of the pure standard.
-
Confirmation: Confirm the identity by comparing the acquired mass spectrum against the predicted fragmentation pattern. Key identifiers are the molecular ion pair (m/z 256/258) and the major fragment ions (m/z 213/215, 200/202) in their expected ratios.
-
Quantitation: Generate a calibration curve by plotting the peak area against the concentration of the working standards. Apply linear regression to determine the concentration of the unknown sample.
Caption: Standard workflow for the GC-MS analysis of 1-Chloro-2,5-dibutoxybenzene.
Conclusion
The electron ionization mass spectrum of 1-Chloro-2,5-dibutoxybenzene is characterized by a series of predictable fragmentation events originating from its alkoxy side chains. The primary diagnostic ions include the molecular ion pair at m/z 256/258, a likely base peak at m/z 213/215 from the loss of a propyl radical, and a prominent fragment at m/z 200/202 resulting from the loss of butene. By understanding these fragmentation rules and applying the robust GC-MS protocol detailed herein, researchers can confidently identify and quantify this compound, ensuring the integrity and quality of their work.
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Application Note: FT-IR Spectroscopy for the Structural Elucidation of Substituted Alkoxybenzenes
Abstract & Introduction
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique indispensable in modern chemical analysis, particularly within the pharmaceutical and materials science sectors.[1][2][3][4] It provides a distinct molecular "fingerprint" by measuring the absorption of infrared radiation by a sample, which excites molecular vibrations.[5][6] This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of FT-IR for the structural characterization of substituted alkoxybenzenes.
Alkoxybenzenes, or aryl ethers, are a class of organic compounds featuring an alkoxy group (-OR) attached to a benzene ring. This structural motif is a cornerstone in the synthesis of numerous pharmaceuticals, agrochemicals, and fragrances. The identity, purity, and structural integrity of these molecules are critical for their function and safety. FT-IR spectroscopy offers an efficient method for confirming the presence of key functional groups, identifying substitution patterns on the aromatic ring, and verifying batch-to-batch consistency.[2][3] This guide provides the foundational principles, detailed spectral interpretation, and validated protocols for the robust analysis of these compounds.
Scientific Principles: Vibrational Modes of Alkoxybenzenes
The utility of FT-IR spectroscopy lies in its ability to probe the specific vibrational modes of a molecule.[7] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies that are dependent on the bond strength and the mass of the atoms involved. For a substituted alkoxybenzene, the key diagnostic vibrations can be categorized as follows:
-
Aromatic System Vibrations : The benzene ring exhibits a set of highly characteristic vibrations.
-
C-H Stretching : Aromatic C-H bonds produce weak to medium absorption bands just above 3000 cm⁻¹ (typically in the 3100-3000 cm⁻¹ range), distinguishing them from the aliphatic C-H stretches which appear below 3000 cm⁻¹.[8][9][10]
-
C=C Ring Stretching : The conjugated system of the benzene ring gives rise to a series of sharp, medium-intensity peaks in the 1600-1450 cm⁻¹ region.[8][9][11] The precise positions and relative intensities of these bands can be influenced by the nature of the substituents.
-
C-H Out-of-Plane (OOP) Bending : Strong absorption bands in the 900-675 cm⁻¹ region are caused by the out-of-plane bending of the aromatic C-H bonds. The position of these bands is highly diagnostic of the substitution pattern on the benzene ring (e.g., mono-, ortho-, meta-, or para-substituted).[8][9][12]
-
Overtone/Combination Bands : Weak, but characteristic, patterns appear between 2000-1665 cm⁻¹. The shape of this group of bands is also indicative of the ring's substitution pattern.[8][9][11]
-
-
Alkoxy Group Vibrations : The ether linkage and its associated alkyl chain provide crucial spectral information.
-
Asymmetric C-O-C Stretching : This is one of the most prominent and reliable bands for identifying aryl alkyl ethers. It appears as a strong, distinct absorption in the 1275-1200 cm⁻¹ range.[13][14]
-
Symmetric C-O-C Stretching : A second, typically less intense, C-O stretch is observed in the 1075-1020 cm⁻¹ region.[13][14] The presence of both asymmetric and symmetric stretches is a strong confirmation of the ether functionality.
-
Aliphatic C-H Stretching : The C-H bonds of the alkyl portion of the alkoxy group exhibit strong stretching absorptions in the 2960-2850 cm⁻¹ range, clearly separated from their aromatic counterparts.[12][15]
-
Data Presentation: Characteristic FT-IR Absorption Bands for Substituted Alkoxybenzenes
The following table summarizes the key vibrational frequencies useful for the identification of substituted alkoxybenzenes. Researchers should note that the exact positions can shift based on the electronic effects (inductive and resonance) of the specific substituents on the ring.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Comments |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Appears to the left of aliphatic C-H stretches.[8][9] |
| Aliphatic C-H Stretch | 2960 - 2850 | Strong | From the alkyl chain of the alkoxy group.[12] |
| Overtone/Combination Bands | 2000 - 1665 | Weak | Pattern is diagnostic of substitution.[8][11] |
| Aromatic C=C Ring Stretch | 1600 - 1450 | Medium, Sharp | Often appears as a pair or series of peaks.[9][11] |
| Asymmetric Ar-O-C Stretch | 1275 - 1200 | Strong | Highly characteristic of aryl alkyl ethers.[13] |
| Symmetric R-O-C Stretch | 1075 - 1020 | Medium to Strong | Confirms the ether linkage.[13][14] |
| C-H Out-of-Plane Bending | 900 - 675 | Strong | Position is highly dependent on substitution pattern.[8][9] |
| Monosubstituted | 770 - 730 and 710 - 690 | Strong | Two distinct bands are typically observed. |
| Ortho-disubstituted | 770 - 735 | Strong | A single, strong band. |
| Meta-disubstituted | 810 - 750 and 710 - 690 | Strong | Often shows an additional band near 880 cm⁻¹. |
| Para-disubstituted | 840 - 810 | Strong | A single, strong, and characteristic band.[9] |
Experimental Workflows & Protocols
A successful analysis hinges on meticulous sample preparation and a logical workflow. The diagram below outlines the key stages from sample receipt to final data interpretation.
Caption: FT-IR Analysis Workflow for Substituted Alkoxybenzenes.
Protocol 1: Sample Preparation Methodologies
The choice of sample preparation method is critical for obtaining a high-quality spectrum. The goal is to create a sample of appropriate thickness that allows for sufficient infrared light to pass through without causing total absorption (i.e., peaks that are "flat-topped").
A. Attenuated Total Reflectance (ATR) - Universal Method
-
Principle: This is the most common and convenient method. The IR beam is directed into a crystal of high refractive index (e.g., diamond, ZnSe). The sample is pressed firmly against the crystal, and the IR beam penetrates a few microns into the sample, generating a spectrum.
-
Protocol:
-
Ensure the ATR crystal is impeccably clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol.
-
Acquire a background spectrum of the clean, empty crystal.
-
Place a small amount of the solid or liquid sample directly onto the center of the crystal. For solids, use the pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.[16] For liquids, a single drop is sufficient.
-
Acquire the sample spectrum.
-
Clean the crystal thoroughly after analysis.
-
-
Causality & Trustworthiness: ATR requires minimal sample preparation, making it fast and reducing operator error. The applied pressure ensures reproducible contact, leading to consistent results. It is ideal for both solids and liquids, including viscous oils and powders.
B. Neat Liquid Film - For Low-Viscosity Liquids
-
Principle: A thin film of the liquid is sandwiched between two infrared-transparent salt plates (e.g., KBr or NaCl).
-
Protocol:
-
Place one to two drops of the liquid sample onto the polished face of one salt plate.[17]
-
Carefully place the second salt plate on top, gently rotating it to spread the liquid into a thin, uniform film free of air bubbles.
-
Place the assembled plates into the spectrometer's sample holder.
-
Acquire the spectrum.
-
Disassemble the plates and clean them immediately with a suitable dry solvent (e.g., methylene chloride), followed by ethanol, to prevent damage from moisture.[17]
-
-
Causality & Trustworthiness: This classic transmission method provides high-quality spectra for pure liquids. The path length is determined by the film thickness, so consistency in sample amount is key for quantitative comparisons. Crucially, KBr and NaCl are water-soluble and must be handled in a low-humidity environment and cleaned with anhydrous solvents.
C. Potassium Bromide (KBr) Pellet - For Solids
-
Principle: The solid sample is finely ground and intimately mixed with dry KBr powder. The mixture is then pressed under high pressure to form a transparent or translucent pellet.
-
Protocol:
-
Gently heat KBr powder in an oven to ensure it is completely dry. Moisture will cause the pellets to be opaque and introduces a broad O-H band into the spectrum.
-
In an agate mortar, grind 1-2 mg of the solid sample until it has a glossy, fine consistency.[16]
-
Add approximately 100-200 mg of the dry KBr powder and continue to grind the mixture until it is a homogenous, fine powder.
-
Transfer the mixture to a pellet press die and apply pressure (typically 7-10 tons) using a hydraulic press to form a clear pellet.[16]
-
Place the pellet in the spectrometer's sample holder and acquire the spectrum.
-
-
Causality & Trustworthiness: KBr is transparent to IR radiation and acts as a solid matrix. The fine grinding is essential to reduce scattering of the IR beam, which would otherwise distort the spectrum. An opaque or cloudy pellet indicates insufficient grinding, moisture, or uneven pressure.
Protocol 2: Data Acquisition & Processing
-
Instrument Setup:
-
Range: Set the scan range from 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is sufficient for most routine analyses. Higher resolution may be needed to resolve closely spaced peaks.
-
Scans: Co-add 16 to 32 scans to achieve an excellent signal-to-noise ratio.
-
-
Background Collection: Always collect a background spectrum immediately before the sample spectrum under identical instrument conditions. This allows the instrument software to ratio out absorptions from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.[5]
-
Sample Collection: Place the prepared sample in the beam path and acquire the spectrum.
-
Data Processing:
-
Baseline Correction: The baseline of the spectrum should be flat and near zero absorbance. If it is sloped or curved, apply an appropriate baseline correction algorithm.
-
Interpretation: Begin by identifying the major functional groups in the region from 4000 to 1500 cm⁻¹.[6] Use the characteristic bands outlined in Section 3.0 to confirm the presence of the aromatic ring and alkoxy group. Finally, analyze the fingerprint region (below 1500 cm⁻¹) and the C-H out-of-plane bending region to confirm the substitution pattern and overall structure by comparing it to reference spectra.[18]
-
Conclusion
FT-IR spectroscopy is a highly reliable and information-rich tool for the structural analysis of substituted alkoxybenzenes. By understanding the characteristic vibrational frequencies of the aromatic ring and the ether linkage, and by employing rigorous, validated sample preparation protocols, researchers can rapidly confirm molecular identity, determine substitution patterns, and ensure the quality of their compounds. The workflows and data presented in this note provide a solid foundation for the successful application of FT-IR in both academic research and industrial quality control environments, particularly in the development of new pharmaceutical agents.
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Title: IR Spectroscopy Tutorial: Aromatics Source: University of Colorado Boulder, Department of Chemistry URL: [Link]
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Title: IR Spectroscopy of Solids Source: University of Colorado Boulder, Department of Chemistry URL: [Link]
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Title: FTIR Principles and Sample Preparation Source: LPD Lab Services Ltd URL: [Link]
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Title: FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts Source: The Journal of Physical Chemistry C URL: [Link]
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Title: Effect of substituents on infrared, H and C NMR spectra of 2-pyrrolyl styryl ketone Source: Der Pharma Chemica URL: [Link]
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Title: [Influence of substituents on IR spectrum of aromatic amines in different solvents] Source: PubMed URL: [Link]
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Title: Applications of FTIR Spectroscopy: Review Source: International Journal for Scientific Research & Development URL: [Link]
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Title: POTENTIAL OF FTIR IN PHARMACEUTICAL ANALYSIS: A REVIEW Source: International Journal of Novel Research and Development URL: [Link]
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Application Notes & Protocols: 1-Chloro-2,5-dibutoxybenzene in Advanced Materials Synthesis
Abstract
These application notes provide a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the utilization of 1-Chloro-2,5-dibutoxybenzene as a foundational precursor for high-performance organic electronic materials. We move beyond a simple recitation of facts to deliver field-proven insights into the synthesis of key intermediates and their subsequent polymerization into electroluminescent conjugated polymers. The focus is on the synthesis of poly(2,5-dibutoxy-p-phenylene vinylene) (DB-PPV), a soluble derivative of PPV with significant applications in organic light-emitting diodes (OLEDs). Detailed, self-validating protocols for monomer synthesis, polymerization via the Gilch and Horner-Wadsworth-Emmons routes, materials characterization, and device fabrication are presented.
Introduction: Strategic Importance of 1-Chloro-2,5-dibutoxybenzene
1-Chloro-2,5-dibutoxybenzene is a substituted aromatic compound whose true value in materials science is realized upon its conversion into more complex, polymerizable monomers. The two butoxy side chains are critical; they confer excellent solubility upon the resulting polymers in common organic solvents, a crucial property for solution-based processing techniques like spin-coating, which are essential for fabricating large-area electronic devices.[1] The chloro-substituent, while not always retained in the final polymer, provides a reactive site for initial functionalization, making this molecule a versatile starting point.
The primary application of this precursor is in the synthesis of poly(p-phenylene vinylene) (PPV) derivatives. PPVs are a cornerstone class of conjugated polymers renowned for their outstanding photoluminescent and electroluminescent properties, which make them ideal active components in electronic and optoelectronic devices such as OLEDs, organic solar cells (OSCs), and field-effect transistors.[2] This guide will focus on the synthesis of poly(2,5-dibutoxy-p-phenylene vinylene) (DB-PPV), a bright yellow-light emitting polymer, from 1-Chloro-2,5-dibutoxybenzene.
Monomer Synthesis from 1-Chloro-2,5-dibutoxybenzene
The direct polymerization of 1-Chloro-2,5-dibutoxybenzene is not a common route. Instead, it serves as a starting material for bifunctional monomers required for step-growth polymerization. The most critical intermediate is 1,4-bis(chloromethyl)-2,5-dibutoxybenzene , the monomer for the Gilch polymerization route.
Protocol 1: Synthesis of 1,4-bis(chloromethyl)-2,5-dibutoxybenzene
This protocol describes a Blanc chloromethylation reaction. The causality behind this choice is its efficiency in introducing chloromethyl groups onto electron-rich aromatic rings, such as those substituted with alkoxy groups.
Principle: The reaction proceeds via an in-situ generated electrophile from formaldehyde and hydrochloric acid, which attacks the electron-rich dibutoxybenzene ring. The two alkoxy groups activate the para positions relative to each other, directing the bifunctionalization.
Materials:
-
1-Chloro-2,5-dibutoxybenzene
-
Paraformaldehyde
-
Glacial Acetic Acid
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and gas inlet, combine 1-Chloro-2,5-dibutoxybenzene (1 equivalent), paraformaldehyde (2.5 equivalents), and glacial acetic acid (approx. 5 mL per gram of starting material).
-
Initiation: Begin stirring the mixture. Bubble dry HCl gas through the suspension for 15-20 minutes. Alternatively, add concentrated HCl (3 equivalents) dropwise.
-
Reaction: Heat the mixture to 70-80°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Self-Validation Checkpoint: The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice-cold water. A white precipitate should form.
-
Purification: Filter the crude product and wash thoroughly with cold water, followed by cold methanol to remove unreacted starting materials and byproducts.
-
Drying & Characterization: Dry the white solid under vacuum. The product can be further purified by recrystallization from a solvent like ethanol or hexane. Confirm the structure using ¹H NMR and FTIR spectroscopy.
Polymerization Methodologies for DB-PPV
Two primary, robust methods are employed for synthesizing high-quality DB-PPV: the Gilch polymerization and the Horner-Wadsworth-Emmons (HWE) polymerization. The choice of method significantly impacts the final polymer's properties, particularly its molecular weight and the stereochemistry of the vinylene linkages.
The Gilch Polymerization Route
The Gilch route is a dehydrochlorination polymerization that typically yields high molecular weight polymers.[3] The mechanism involves the formation of a p-quinodimethane intermediate which then polymerizes.[4]
Caption: Workflow for DB-PPV synthesis via Gilch polymerization.
Principle: A strong base (potassium tert-butoxide) is used to abstract protons from the chloromethyl groups, leading to a double 1,6-elimination of HCl to form a reactive quinodimethane intermediate that rapidly polymerizes. The reaction is performed under inert conditions to prevent oxidative side reactions.
Materials:
-
1,4-bis(chloromethyl)-2,5-dibutoxybenzene (from Protocol 1)
-
Potassium tert-butoxide (KOtBu), 1M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
Monomer Solution: Dissolve the monomer (1 equivalent) in anhydrous THF in a Schlenk flask under an inert atmosphere (N₂ or Ar). The solution should be stirred until the monomer is fully dissolved.
-
Reaction Initiation: Cool the solution to 0°C using an ice bath. Slowly add the 1M KOtBu solution (2.2 equivalents) dropwise over 30-60 minutes using a syringe pump. Causality Note: Slow addition is crucial to control the reaction exotherm and prevent premature termination, allowing for the growth of long polymer chains.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. A gradual increase in viscosity and the appearance of a green fluorescence are indicative of successful polymerization.[5]
-
Termination & Precipitation: Pour the viscous polymer solution into a large volume of methanol (at least 10x the reaction volume) with vigorous stirring. A fibrous, bright yellow-orange precipitate of DB-PPV will form.
-
Purification: Let the precipitate stir in methanol for a few hours. Collect the polymer by filtration. To remove oligomers and residual salts, perform a Soxhlet extraction with methanol for 24 hours.[3]
-
Final Product: Dry the purified polymer under vacuum at 40-50°C. The final product is a bright yellow solid.
The Horner-Wadsworth-Emmons (HWE) Route
The HWE reaction is a powerful olefination method that offers superior control over the stereochemistry of the resulting double bonds, yielding polymers with a very high content of trans-vinylene linkages.[6][7] This enhanced regularity leads to better π-conjugation and potentially higher performance in electronic devices.[5][8] This route requires the synthesis of two different monomers: a dialdehyde and a diphosphonate.
-
Part A: 2,5-Dibutoxyterephthalaldehyde. This can be synthesized from 1,4-dibromobenzene via lithiation, reaction with DMF, and subsequent butoxy etherification, or from 2,5-dibutoxy-p-xylene via oxidation.
-
Part B: 2,5-Dibutoxy-1,4-xylene tetraethyl diphosphonate. This is synthesized from 1,4-bis(bromomethyl)-2,5-dibutoxybenzene (a close analog of the Gilch monomer) via the Michaelis-Arbuzov reaction.
-
Heat a mixture of 1,4-bis(bromomethyl)-2,5-dibutoxybenzene (1 equivalent) and triethyl phosphite (2.2 equivalents) under an argon atmosphere to 160-170°C for 3 hours.[8]
-
Cool the mixture and remove excess triethyl phosphite under vacuum to yield the crude diphosphonate, which can be purified by column chromatography.
-
Caption: Workflow for DB-PPV synthesis via HWE polymerization.
Principle: The phosphonate carbanion, generated by deprotonation with a base, acts as a nucleophile, attacking the aldehyde carbonyl groups. The subsequent elimination of a phosphate byproduct forms the vinylene C=C bond, with a strong thermodynamic preference for the trans isomer.[7][9]
Materials:
-
2,5-Dibutoxyterephthalaldehyde
-
2,5-Dibutoxy-1,4-xylene tetraethyl diphosphonate
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Dimethylformamide (DMF) or THF
-
Methanol, Chloroform
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve equimolar amounts of the dialdehyde and diphosphonate monomers in anhydrous DMF.[2]
-
Polymerization: Heat the solution to 80°C. Add KOtBu (4 equivalents) portionwise over 1 hour. Stir the reaction mixture overnight at 80°C under nitrogen.[2]
-
Precipitation: Cool the reaction mixture and precipitate the polymer by pouring it into methanol.
-
Purification: Collect the crude polymer by filtration. A key step for HWE polymers is purification by reprecipitation. Dissolve the polymer in a minimum amount of a good solvent (e.g., chloroform) and reprecipitate it from a poor solvent (e.g., methanol). Repeat this process 2-3 times. Self-Validation Checkpoint: The supernatant from the final precipitation should be colorless, indicating the removal of low molecular weight, colored impurities.
-
Final Product: Dry the purified, yellow, fibrous polymer under vacuum.
Materials Characterization
Thorough characterization is essential to validate the synthesis and understand the material's properties for device applications.
| Property | Technique | Purpose & Expected Results for DB-PPV | Reference |
| Molecular Structure | ¹H NMR, FTIR | Confirm the presence of aromatic, vinyl, and butoxy protons/groups. The absence of aldehyde or chloromethyl signals indicates high conversion. | [8],[1] |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Determine number-average (Mn) and weight-average (Mw) molecular weights and polydispersity index (PDI). Gilch route typically yields Mw > 100 kDa. | [2],[5] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Assess decomposition temperature. DB-PPV is generally stable up to ~300°C. | [2] |
| Optical Properties | UV-Vis & Photoluminescence (PL) Spectroscopy | Determine absorption (λ_max) and emission (λ_em) maxima. In solution, DB-PPV typically absorbs around 450-500 nm and emits bright yellow-green light around 550-580 nm. | [6],[1] |
| Electrochemical Properties | Cyclic Voltammetry (CV) | Determine HOMO and LUMO energy levels from oxidation and reduction potentials. Essential for predicting device performance and selecting appropriate electrode materials. | [2],[10] |
Application Protocol: OLED Fabrication
The excellent solubility and strong luminescence of DB-PPV make it a prime candidate for the emissive layer (EML) in an OLED.[1]
Caption: Schematic of a single-layer OLED using DB-PPV.
Protocol 5: Fabrication of a Single-Layer DB-PPV OLED
Principle: A thin film of the electroluminescent polymer is sandwiched between two electrodes. When a voltage is applied, the anode injects holes and the cathode injects electrons into the polymer layer. These charge carriers recombine to form excitons, which radiatively decay to emit light.[11]
Materials:
-
Purified DB-PPV polymer
-
Chlorobenzene or Toluene (spectroscopic grade)
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Calcium (Ca), Aluminum (Al) for thermal evaporation
-
Deionized water, acetone, isopropanol
Procedure:
-
Substrate Cleaning: Clean the ITO substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates under a stream of nitrogen. Causality Note: Meticulous cleaning is paramount to ensure good film adhesion and prevent electrical shorts, which are common failure points.
-
Polymer Solution: Prepare a solution of DB-PPV in chlorobenzene (e.g., 5-10 mg/mL). Filter the solution through a 0.2 µm PTFE syringe filter to remove any aggregates or dust.
-
Film Deposition: Spin-coat the polymer solution onto the cleaned ITO substrate. A typical spin speed would be 1500-3000 rpm for 60 seconds to achieve a film thickness of 80-120 nm. The substrate is then baked on a hotplate (e.g., 80°C for 20 minutes) inside a nitrogen-filled glovebox to remove residual solvent.
-
Cathode Deposition: Transfer the substrate into a high-vacuum thermal evaporator (<10⁻⁶ Torr). Sequentially deposit a layer of Calcium (~20 nm) followed by a protective layer of Aluminum (~100 nm). The metal deposition defines the active area of the device.
-
Encapsulation & Testing: Encapsulate the device using UV-curable epoxy and a glass coverslip to prevent degradation from oxygen and moisture. Test the device using a source meter and a photometer to measure current-voltage-luminance (IVL) characteristics. The turn-on voltage for a single-layer device is typically >5V, with emission matching the PL spectrum of the polymer film.[1]
References
-
Solvothermal synthesis of layered 2D‐poly(phenylene‐vinylene)s (2D‐PPVs) via the Horner‐Wadsworth‐Emmons polycondensation. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- Ding, L., & Karasz, F. E. (2001). Synthesis, Characterization and Luminescence of Poly[(m-phenylenevinylene)-alt-(1,4-dibutoxy-2,5-phenylenevinylene)] with Different Content of cis- and trans-Olefins. Macromolecules, 34(26), 9232–9237.
-
Synthesis, Characterization and Luminescence of Poly[(m-phenylenevinylene)-alt-(1,4-dibutoxy-2,5-phenylenevinylene)] with Different Content of cis- and trans-Olefins. (2001). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Synthesis and Characterization of Poly(2,5-didecyl-1,4-phenylene vinylene), Poly(2,5-didecyloxy-1,4. (n.d.). University of Houston. Retrieved January 20, 2026, from [Link]
-
Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review. (2025). PubMed. Retrieved January 20, 2026, from [Link]
-
Synthesis of poly(2,5‐di‐n‐butoxy‐p‐phenylene vinylene) and its application in light‐emitting diodes. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Facile Horner−Emmons Synthesis of Defect-Free Poly(9,9-dialkylfluorenyl-2,7-vinylene). (2005). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. (2013). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Synthesis and characterization of poly(2,5-didecyl-1,4-phenylene vinylene), poly(2,5-didecyloxy-1,4-phenylene vinylene), and their alternating copolymer. (2014). ResearchGate. Retrieved January 20, 2026, from [Link]
- Akcelrud, L. (2003). Electroluminescent polymers. Progress in Polymer Science, 28(6), 875-962.
-
Synthesis and characterization of a novel blue electroluminescent polymer constituted of alternating carbazole and aromatic oxadiazole units. (2005). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Emitting Materials I - Poly(p-phenylene vinylene) (PPV). (n.d.). National Taiwan University of Science and Technology. Retrieved January 20, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. lee.chem.uh.edu [lee.chem.uh.edu]
- 3. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. davidlu.net [davidlu.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Synthesis and characterization of a novel blue electroluminescent polymer constituted of alternating carbazole and aromatic oxadiazole units - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. nathan.instras.com [nathan.instras.com]
Application Notes and Protocols for the Chlorination of 1,4-Dibutoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the electrophilic chlorination of 1,4-dibutoxybenzene, a key transformation for synthesizing valuable intermediates in materials science and pharmaceutical development. While specific literature on the chlorination of this exact substrate is sparse, this protocol is built upon well-established methodologies for the analogous and structurally similar 1,4-dimethoxybenzene.[1][2] This guide offers a detailed experimental procedure, discusses the underlying chemical principles, outlines methods for product purification and characterization, and emphasizes critical safety considerations.
Introduction: The Significance of Chlorinated 1,4-Dialkoxybenzenes
Chlorinated aromatic compounds are pivotal building blocks in organic synthesis.[3] Specifically, chlorinated 1,4-dialkoxybenzenes serve as precursors to a wide array of functional molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The introduction of chlorine atoms onto the aromatic ring modifies the electronic properties and provides a handle for further functionalization through cross-coupling reactions. The butoxy groups in 1,4-dibutoxybenzene increase its lipophilicity and can influence the solubility and biological activity of its derivatives.
The chlorination of 1,4-dibutoxybenzene proceeds via an electrophilic aromatic substitution (EAS) mechanism. The alkoxy groups are strongly activating and ortho-, para- directing. Since the para position is blocked, chlorination is directed to the ortho positions. This high regioselectivity is a key advantage in the synthesis of specifically substituted aromatic compounds.[4]
Reaction Mechanism and Strategy
The core of this protocol involves the reaction of 1,4-dibutoxybenzene with an electrophilic chlorine source, typically elemental chlorine, in the presence of a Lewis acid catalyst.
Mechanism of Electrophilic Aromatic Chlorination:
-
Generation of the Electrophile: The Lewis acid catalyst (e.g., TiCl₄ or FeCl₃) polarizes the Cl-Cl bond of elemental chlorine, creating a potent electrophile, a chloronium ion (Cl⁺) equivalent.[5]
-
Nucleophilic Attack: The electron-rich aromatic ring of 1,4-dibutoxybenzene attacks the electrophilic chlorine species, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[5]
-
Deprotonation: A weak base, such as the tetrachlorotitanate anion (TiCl₅⁻) formed in the first step, removes a proton from the carbon atom bearing the new chlorine atom. This step restores the aromaticity of the ring and regenerates the catalyst.[5]
Figure 1: Mechanism of Electrophilic Aromatic Chlorination.
The primary challenge in this synthesis is controlling the degree of chlorination. The initial monochlorinated product is still electron-rich and can undergo further chlorination to yield di-, tri-, and even tetra-chlorinated products. Careful control of stoichiometry and reaction conditions is therefore crucial.
Detailed Experimental Protocol
This protocol is adapted from the successful chlorination of 1,4-dimethoxybenzene using elemental chlorine and a titanium tetrachloride catalyst.[1][2]
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 1,4-Dibutoxybenzene | ≥98% | Commercially Available | |
| Titanium (IV) Chloride (TiCl₄) | ≥99% | Anhydrous | Handle under inert atmosphere. |
| Chlorine (Cl₂) | ≥99.5% | Lecture bottle with regulator | Use in a well-ventilated fume hood. |
| Dichloromethane (CH₂Cl₂) | Anhydrous | ||
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Saturated aqueous solution. | |
| Sodium Thiosulfate (Na₂S₂O₃) | Reagent Grade | 10% aqueous solution. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | ||
| Hexanes | ACS Grade | For recrystallization. | |
| Diethyl Ether | ACS Grade | For extraction. |
3.2. Equipment
-
Three-necked round-bottom flask with a magnetic stirrer
-
Thermometer
-
Gas inlet tube
-
Reflux condenser with a gas outlet connected to a scrubber (containing 10% sodium thiosulfate solution)
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
3.3. Reaction Procedure
Figure 2: Experimental Workflow for Chlorination.
-
Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, thermometer, gas inlet tube, and a condenser connected to a scrubber. Purge the system with an inert gas (N₂ or Ar).
-
Charging Reactants: In the flask, dissolve 1,4-dibutoxybenzene (1.0 eq) in anhydrous dichloromethane.
-
Catalyst Addition: Cool the solution to 0-5 °C using an ice bath. Add titanium (IV) chloride (0.01 eq) dropwise via a syringe. A slight color change may be observed.
-
Chlorination: Introduce a slow stream of chlorine gas below the surface of the stirred solution. Maintain the temperature between 0-10 °C. The reaction is exothermic, so careful monitoring and control of the chlorine addition rate are necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The goal is to maximize the formation of the monochlorinated product while minimizing dichlorination.
-
Quenching: Once the desired conversion is achieved, stop the chlorine flow and purge the system with inert gas to remove any excess chlorine. Quench the reaction by slowly adding a 10% aqueous solution of sodium thiosulfate to neutralize any remaining chlorine.
-
Aqueous Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
3.4. Purification
The crude product will likely be a mixture of the starting material, the desired monochlorinated product, and dichlorinated byproducts.
-
Column Chromatography: For high purity, silica gel column chromatography using a hexane/ethyl acetate gradient is recommended.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., hexanes or ethanol/water) can be an effective purification method.[6][7]
Product Characterization
4.1. Expected Products
The primary product is expected to be 2-chloro-1,4-dibutoxybenzene. The main byproduct will be 2,5-dichloro-1,4-dibutoxybenzene.
4.2. Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying the components of the reaction mixture and determining their relative abundance.[8][9] The mass spectrum will show the characteristic isotopic pattern for chlorine-containing compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
¹H NMR: The appearance of a new set of aromatic protons with different chemical shifts and coupling patterns will confirm the chlorination. The integration of the signals will help in determining the purity.
-
¹³C NMR: The number of signals in the aromatic region will indicate the symmetry of the product. The carbon atom attached to the chlorine will show a characteristic chemical shift.
-
-
Melting Point: A sharp melting point range for a solid product is a good indicator of purity.
Table 2: Hypothetical Analytical Data
| Compound | Molecular Weight | Expected ¹H NMR (Aromatic Region) | Expected Mass Spectrum (M⁺) |
| 1,4-Dibutoxybenzene | 222.32 | ~6.8 ppm (s, 4H) | 222 |
| 2-Chloro-1,4-dibutoxybenzene | 256.76 | 3 distinct signals, complex splitting | 256, 258 (3:1 ratio) |
| 2,5-Dichloro-1,4-dibutoxybenzene | 291.21 | ~6.9 ppm (s, 2H) | 291, 293, 295 (9:6:1 ratio) |
Safety and Hazard Management
5.1. Reagent-Specific Hazards
-
Chlorine (Cl₂): Highly toxic and corrosive gas.[10][11] Inhalation can be fatal. It is also a strong oxidizer. All work with chlorine must be conducted in a well-ventilated chemical fume hood with a dedicated scrubber.[12]
-
Titanium (IV) Chloride (TiCl₄): Corrosive liquid that reacts violently with water, releasing HCl gas. Handle in an inert, dry atmosphere.
-
Dichloromethane (CH₂Cl₂): Volatile and a suspected carcinogen. Use with adequate ventilation.
5.2. Personal Protective Equipment (PPE)
-
Safety goggles and a face shield are mandatory.[10]
-
Wear appropriate chemical-resistant gloves (e.g., butyl rubber or Viton®).[10]
-
A lab coat should be worn at all times.
-
Ensure that a safety shower and eyewash station are readily accessible.[12]
5.3. Waste Disposal
-
Quench all excess chlorine with a sodium thiosulfate solution before disposal.
-
Chlorinated organic waste must be disposed of in a designated container according to institutional guidelines.
Troubleshooting and Optimization
-
Low Conversion: If the reaction is sluggish, consider slightly increasing the catalyst loading or the reaction temperature. However, be aware that this may also increase the formation of byproducts.
-
Over-chlorination: If significant amounts of dichlorinated products are formed, reduce the equivalents of chlorine used, add the chlorine more slowly, or run the reaction at a lower temperature.
-
Ether Cleavage: The presence of a strong Lewis acid can potentially lead to the cleavage of the ether bonds, especially at elevated temperatures. If this is observed, consider using a milder Lewis acid or lower reaction temperatures.
Conclusion
The protocol described provides a robust starting point for the successful chlorination of 1,4-dibutoxybenzene. By carefully controlling the reaction conditions and adhering to the safety precautions, researchers can effectively synthesize chlorinated 1,4-dibutoxybenzene derivatives for further applications. The key to a successful and safe experiment lies in meticulous planning, vigilant monitoring, and a thorough understanding of the underlying chemical principles and potential hazards.
References
- Method for manufacturing chlor-1,4-dimethoxybenzene.
- Process for the preparation of chloro-1,4-dimethoxybenzene.
- Benzene, 2,4-dichloro-1-methoxy. Organic Syntheses Procedure.
- Preparation of 1,4-dimethoxybenzene. PrepChem.com.
- NMR and GC/MS analysis of industrial chloroparaffin mixtures.
- Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. The Royal Society of Chemistry.
- The determination of chlorinated biphenyls, chlorinated dibenzodioxins, and chlorinated dibenzofurans by GC-MS.
- Proposed mechanism for the electrophilic aromatic chlorination of arenes by the PIFA‐TMSCl system.
- Chlorine. CCOHS.
- Chlorine Safety. Texas Department of Insurance.
- Chlorin
- Electrophilic Aromatic Substitution - Chlorin
Sources
- 1. EP1832568A1 - Method for manufacturing chlor-1,4-dimethoxybenzene - Google Patents [patents.google.com]
- 2. DE102006010923A1 - Process for the preparation of chloro-1,4-dimethoxybenzene - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. youtube.com [youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CCOHS: Chlorine [ccohs.ca]
- 11. youtube.com [youtube.com]
- 12. tdi.texas.gov [tdi.texas.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Chloro-2,5-dibutoxybenzene
Welcome to the technical support center for the synthesis of 1-Chloro-2,5-dibutoxybenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The synthesis, primarily achieved through the Sandmeyer reaction, involves sensitive intermediates and requires careful control of reaction parameters. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter.
Section 1: Troubleshooting Guide
This section addresses specific problems that can arise during the synthesis. Each answer delves into the root chemical cause and provides actionable solutions.
Q1: My overall yield of 1-Chloro-2,5-dibutoxybenzene is consistently low. What are the most critical factors to investigate?
A: Low yield is the most common issue and typically stems from one of two critical stages: the diazotization of 2,5-dibutoxyaniline or the subsequent copper-catalyzed chlorination.
The primary culprit is often the instability of the intermediate diazonium salt.[1] These salts are thermally labile and readily decompose, especially at temperatures above 5°C. This decomposition leads to the formation of 2,5-dibutoxyphenol as the main byproduct, significantly reducing the yield of your target molecule.[1]
Key areas to investigate:
-
Temperature Control: Was the diazotization reaction strictly maintained between 0-5°C? Even brief temperature spikes can cause significant decomposition. Ensure your ice bath is well-maintained throughout the sodium nitrite addition.
-
Incomplete Diazotization: If the initial diazotization is not complete, the unreacted 2,5-dibutoxyaniline can engage in side reactions, such as azo coupling with the formed diazonium salt, creating highly colored impurities and reducing the amount of diazonium salt available for the Sandmeyer reaction.[2]
-
Purity of Starting Material: Ensure your 2,5-dibutoxyaniline is pure. Impurities can interfere with the diazotization process.
-
Catalyst Activity: The copper(I) chloride catalyst is oxygen-sensitive and must be active. Using old or improperly stored CuCl can lead to poor catalytic turnover.
Q2: During the addition of the diazonium salt solution to the CuCl solution, the mixture turned dark brown or black and effervesced violently. What caused this, and is the reaction salvageable?
A: This indicates a rapid, uncontrolled decomposition of the diazonium salt. The dark coloration is likely due to the formation of complex polymeric tars and biaryl compounds, which arise from radical side reactions.[1][3] The vigorous gas evolution is the release of nitrogen (N₂) as the diazonium group leaves the aromatic ring.
This scenario is typically caused by:
-
High Temperature: Adding the diazonium salt to a CuCl solution that is too warm (e.g., above 10-15°C) will trigger rapid decomposition.
-
Incorrect pH: The CuCl solution should be acidic to maintain the stability of the diazonium salt as it is added.
-
Concentration Issues: Adding the diazonium salt too quickly can create localized "hot spots," initiating a runaway decomposition.
Unfortunately, once this uncontrolled decomposition occurs, the reaction is generally not salvageable, and the yield of the desired 1-Chloro-2,5-dibutoxybenzene will be minimal. The focus should be on prevention in the next attempt by ensuring slow, controlled addition into a well-chilled, acidic CuCl solution.
Q3: My final product is contaminated with a significant impurity that has a similar boiling point, making purification by distillation difficult. What is this likely impurity and how can I prevent its formation?
A: The most probable impurity with a similar polarity and potentially close boiling point is the starting material, 2,5-dibutoxyaniline . This occurs when the initial diazotization reaction does not go to completion.
To prevent this, you must ensure all the primary amine is converted to the diazonium salt. A simple and effective way to verify this is to use starch-iodide test paper.
-
The Test: After the addition of sodium nitrite is complete, take a drop of the reaction mixture and spot it onto the starch-iodide paper. The presence of excess nitrous acid (indicating that all the aniline has reacted) will cause the paper to turn blue-black instantly.
-
Procedure: Continue adding sodium nitrite solution dropwise until a positive test is maintained for at least 10-15 minutes, confirming that a slight excess of nitrous acid is present and the diazotization is complete.
Q4: I've noticed the formation of a phenolic byproduct. How can I minimize this?
A: The formation of 2,5-dibutoxyphenol is a classic side reaction in Sandmeyer chemistry, occurring when the diazonium salt reacts with water instead of the chloride ion.[1][4] This reaction is highly temperature-dependent.
To minimize phenol formation:
-
Strict Temperature Control: As emphasized before, maintaining the temperature at 0-5°C during diazotization and keeping the subsequent Sandmeyer reaction cool is the most effective preventative measure.[1]
-
Use of Concentrated Acid: The diazotization is performed in a concentrated acid like HCl. This ensures a high concentration of the desired nucleophile (Cl⁻) is present to compete with water during the Sandmeyer step.
-
Efficient Mixing: Ensure good stirring to quickly disperse the diazonium salt as it is added to the copper catalyst solution, promoting the desired reaction pathway.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Sandmeyer reaction for this synthesis?
A: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[3][4] The mechanism proceeds as follows:
-
Single Electron Transfer (SET): The copper(I) catalyst (CuCl) donates a single electron to the diazonium salt (Ar-N₂⁺).
-
Formation of Aryl Radical: This transfer results in the formation of an aryl radical (Ar•) and the release of nitrogen gas (N₂), a thermodynamically very stable molecule, which drives the reaction forward. The copper is oxidized to copper(II).
-
Halogen Transfer: The aryl radical then abstracts a chlorine atom from the copper(II) chloride species (CuCl₂), forming the final product, 1-Chloro-2,5-dibutoxybenzene (Ar-Cl), and regenerating the copper(I) catalyst.[4]
The detection of biaryl compounds (Ar-Ar) as byproducts provides strong evidence for the existence of the aryl radical intermediate.[3]
Q2: Can I use copper powder and HCl (a Gattermann reaction) instead of CuCl?
A: Yes, the Gattermann reaction is a valid alternative, but it generally provides lower yields than the Sandmeyer reaction.[5][6] The Gattermann reaction uses freshly prepared copper powder in the presence of the corresponding halogen acid (HCl).[7] While it avoids the need to prepare a specific copper(I) salt solution, the Sandmeyer reaction is typically preferred for its higher efficiency and more reliable results.[6]
Q3: What are the critical safety precautions when performing this reaction?
A: The primary safety concern is the diazonium salt intermediate . While diazonium salts are generally used in solution where they are relatively safe, they can be violently explosive if isolated in a dry, solid state.
-
NEVER attempt to isolate the diazonium salt. Always use it directly in the solution in which it was prepared.
-
Keep the reaction temperature low (0-5°C) to prevent uncontrolled decomposition, which can lead to rapid gas evolution and splashing.
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
After the reaction is complete, any excess nitrous acid should be quenched. This can be done by adding a small amount of urea or sulfamic acid, which reacts with nitrous acid to produce nitrogen gas, carbon dioxide, and water.
Section 3: Experimental Protocols & Data
Protocol 3.1: Synthesis of 1-Chloro-2,5-dibutoxybenzene
This protocol is a representative procedure. Researchers should adapt it based on their specific lab conditions and scale.
Step 1: Diazotization of 2,5-Dibutoxyaniline
-
In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 2,5-dibutoxyaniline (1 equivalent) with concentrated hydrochloric acid (approx. 3 equivalents) and water.
-
Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring. The mixture should become a fine slurry of the amine hydrochloride salt.
-
In a separate beaker, prepare a solution of sodium nitrite (NaNO₂, approx. 1.1 equivalents) in water.
-
Add the sodium nitrite solution dropwise to the stirred amine slurry, ensuring the temperature is strictly maintained between 0-5°C. The addition should take 30-45 minutes.
-
After the addition is complete, check for the presence of excess nitrous acid using starch-iodide paper (a positive test should show a blue-black color). Maintain a slight excess for 15 minutes. This is your diazonium salt solution.
Step 2: Sandmeyer Reaction
-
In a separate, larger reaction vessel, prepare a solution of copper(I) chloride (CuCl, approx. 1.2 equivalents) in concentrated hydrochloric acid. Cool this solution to 5°C in an ice bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Step 1 to the cold CuCl solution. The rate of addition should be controlled to keep the temperature below 15°C.
-
Observe for nitrogen gas evolution. After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, then gently warm to 40-50°C for 30 minutes to ensure the reaction goes to completion.
-
Cool the reaction mixture back to room temperature.
Step 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water, then with a dilute sodium hydroxide solution to remove any phenolic byproducts, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude 1-Chloro-2,5-dibutoxybenzene by vacuum distillation.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Diazotization Temp. | 0–5 °C | Prevents thermal decomposition of the unstable diazonium salt.[1] |
| NaNO₂ Stoichiometry | ~1.1 equivalents | Ensures complete conversion of the primary amine.[1] |
| Acid Medium | Concentrated HCl | Provides the chloride nucleophile and maintains low pH to suppress azo coupling.[2] |
| Catalyst | Copper(I) Chloride (CuCl) | Efficiently catalyzes the radical-nucleophilic substitution.[4] |
| Reaction Quench | Urea or Sulfamic Acid | Safely neutralizes excess nitrous acid before work-up. |
Section 4: Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 1-Chloro-2,5-dibutoxybenzene.
Troubleshooting Flowchart for Low Yield
Caption: A logical flowchart for troubleshooting low product yield.
References
- Benchchem. (n.d.). Common side reactions in Sandmeyer and azo coupling reactions.
- Collegedunia. (n.d.). Gattermann Reaction: Mechanism, Examples & Application.
- Vedantu. (n.d.). Gattermann Reaction: Mechanism, Steps & Uses Explained.
- Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- Unacademy. (n.d.). Gattermann Reaction.
- BYJU'S. (n.d.). Gattermann reaction examples.
- Wikipedia. (n.d.). Sandmeyer reaction.
- chemeurope.com. (n.d.). Sandmeyer reaction.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- L.S.College, Muzaffarpur. (2020, September 24). Sandmeyer reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Gattermann Reaction: Mechanism, Steps & Uses Explained [vedantu.com]
- 6. Gattermann Reaction [unacademy.com]
- 7. byjus.com [byjus.com]
Technical Support Center: Purification of 1-Chloro-2,5-dibutoxybenzene by Column Chromatography
Welcome to the technical support center for the purification of 1-Chloro-2,5-dibutoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of purifying this compound using column chromatography. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can troubleshoot effectively and achieve high purity for your downstream applications.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of 1-Chloro-2,5-dibutoxybenzene. Each problem is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Question 1: My compound is not moving off the column, or is eluting extremely slowly.
-
Probable Cause 1: Inappropriate Solvent System Polarity. The most common reason for poor elution is a mobile phase that is not polar enough to displace the compound from the silica gel. 1-Chloro-2,5-dibutoxybenzene, with its two butoxy groups and a chlorine atom, possesses moderate polarity.
-
Solution:
-
Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent in your eluent system (e.g., increase the concentration of ethyl acetate in a hexane/ethyl acetate mixture).[1] A systematic gradient elution can be highly effective.
-
TLC Optimization is Key: Before running the column, ensure you have an optimal solvent system determined by Thin Layer Chromatography (TLC). The ideal Rf value for the target compound on a TLC plate is typically between 0.2 and 0.4 to ensure good separation on the column.[1] If your compound has a very low Rf on the TLC plate, it will not elute efficiently from the column.
-
-
Probable Cause 2: Compound Decomposition on Silica Gel. Substituted benzene rings, especially those with electron-donating groups like ethers, can be sensitive to the acidic nature of standard silica gel, leading to degradation.[1]
-
Solution:
-
Test for Stability: Perform a simple stability test by spotting your crude material on a TLC plate, letting it sit for a few hours, and then developing it to see if any new spots (degradation products) appear.[1]
-
Use Deactivated Silica: If instability is suspected, consider using deactivated silica gel. This can be prepared by mixing silica gel with a small percentage of a base, such as triethylamine (typically 1-2% v/v in the eluent), or by using commercially available deactivated silica.
-
Alternative Stationary Phases: For highly sensitive compounds, consider alternative stationary phases like alumina (neutral or basic) or Florisil.[1]
-
Question 2: My fractions are all mixed, and I'm not achieving good separation from impurities.
-
Probable Cause 1: Column Overloading. Loading too much crude material onto the column is a frequent cause of poor separation. This leads to broad, overlapping bands of compounds.
-
Solution:
-
Rule of Thumb: A general guideline is to use a silica gel to crude material ratio of at least 30:1 by weight. For difficult separations, this ratio may need to be increased to 50:1 or even 100:1.
-
Proper Loading Technique: Ensure the sample is loaded in a concentrated band. Dry loading, where the crude material is adsorbed onto a small amount of silica gel before being added to the column, is often superior to wet loading for achieving a narrow starting band.[2]
-
-
Probable Cause 2: Poorly Packed Column. Channels or cracks in the silica gel bed will lead to an uneven flow of the mobile phase and result in poor separation.
-
Solution:
-
Proper Packing Technique: Pack the column carefully, ensuring a homogenous and level bed of silica. Slurry packing is a reliable method.
-
Avoid Disturbing the Bed: Once packed, do not let the top of the silica gel run dry, as this can cause cracking.[2]
-
-
Probable Cause 3: Inadequate TLC Analysis. The separation seen on a TLC plate may not always directly translate to a column if the conditions are not identical.
-
Solution:
-
Re-evaluate the Solvent System: If you observe co-elution, your solvent system may not be selective enough. Experiment with different solvent combinations. For aromatic compounds, solvents that can engage in pi-pi interactions, such as toluene or dichloromethane in combination with hexane, can sometimes improve separation.
-
Question 3: The compound appears to be streaking or tailing on the column.
-
Probable Cause 1: Compound Insolubility. If the compound has low solubility in the mobile phase, it can lead to tailing.
-
Solution:
-
Modify the Mobile Phase: Try to find a solvent system that dissolves your compound well while still providing good separation.[1]
-
Increase Polarity During Elution: Once the main spot begins to elute, you can often increase the polarity of the mobile phase to push the tailing portion of the compound off the column more quickly.[1]
-
-
Probable Cause 2: Strong Interaction with the Stationary Phase. Acidic protons on the silica gel can interact strongly with the lone pairs of the oxygen atoms in the butoxy groups, causing tailing.
-
Solution:
-
Add a Modifier: Adding a small amount of a more polar solvent, like methanol or a basic modifier like triethylamine, to the eluent can help to block the active sites on the silica gel and reduce tailing.
-
Question 4: I can't find my compound after running the column.
-
Probable Cause 1: Compound is Highly Non-polar. The compound may have eluted very quickly in the solvent front.
-
Solution:
-
Check Early Fractions: Always collect and analyze the first few fractions, even if you don't expect your compound to elute that early.[1]
-
Use a Less Polar Solvent System: If your compound is in the solvent front, you need to use a less polar mobile phase.
-
-
Probable Cause 2: Compound is Highly Polar or Decomposed. The compound may be irreversibly adsorbed onto the silica gel or may have decomposed entirely.[1]
-
Solution:
-
Stability Test: As mentioned before, check the stability of your compound on silica gel.[1]
-
Flush the Column: At the end of the run, flush the column with a very polar solvent (e.g., 100% ethyl acetate or methanol) to see if any material is eluted.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of 1-Chloro-2,5-dibutoxybenzene?
A good starting point for developing a solvent system for a moderately polar compound like 1-Chloro-2,5-dibutoxybenzene is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate. Begin by testing various ratios on a TLC plate, for example:
-
95:5 Hexane:Ethyl Acetate
-
90:10 Hexane:Ethyl Acetate
-
80:20 Hexane:Ethyl Acetate
The goal is to find a ratio that gives your target compound an Rf value between 0.2 and 0.4.
Q2: How can I identify the common impurities in a synthesis of 1-Chloro-2,5-dibutoxybenzene?
Common impurities can include unreacted starting materials such as 1,4-dibutoxybenzene, and potential byproducts like dichlorinated species or isomers.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique to identify these impurities in your crude mixture before purification.
Q3: Is it better to use a gradient or isocratic elution for this purification?
For separating compounds with significantly different polarities, a gradient elution is generally more efficient. You can start with a low polarity mobile phase to elute non-polar impurities and then gradually increase the polarity to elute your target compound and any more polar impurities. This often results in better separation and sharper peaks. If the impurities are very close in polarity to your product, a slow, shallow gradient or an isocratic elution might be necessary.
Q4: What are the key parameters to document for a reproducible purification?
To ensure reproducibility, it is crucial to record the following:
-
Stationary Phase: Type of silica gel (e.g., 60 Å, 230-400 mesh), and whether it was deactivated.
-
Column Dimensions: Diameter and length of the column.
-
Sample Loading: Method (dry or wet) and the amount of crude material loaded.
-
Mobile Phase: The exact composition of the solvent system(s) used, including any additives.
-
Elution Method: Isocratic or gradient, and a detailed description of the gradient profile if applicable.
-
Fraction Size: The volume of each collected fraction.
Section 3: Experimental Protocols & Data
Protocol 1: TLC Analysis for Solvent System Optimization
-
Dissolve a small amount of the crude 1-Chloro-2,5-dibutoxybenzene in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Prepare developing chambers with different ratios of hexane and ethyl acetate.
-
Place the TLC plates in the chambers and allow the solvent to ascend.
-
Visualize the developed plates under UV light and/or by staining (e.g., with potassium permanganate).
-
Calculate the Rf values for all spots and select the solvent system that provides the best separation with the target compound having an Rf of 0.2-0.4.
Protocol 2: Column Chromatography Purification
-
Column Preparation: Select an appropriate size glass column and slurry pack it with silica gel in the initial, least polar solvent mixture determined from your TLC analysis.
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude material in a minimal amount of a volatile solvent. Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude material in the minimum amount of the initial eluent and carefully pipette it onto the top of the column.
-
-
Elution: Begin eluting with the initial solvent system, collecting fractions. If using a gradient, gradually increase the proportion of the more polar solvent.
-
Fraction Analysis: Monitor the elution of the compound by TLC analysis of the collected fractions.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, 60 Å, 230-400 mesh | Standard and effective for a wide range of compounds. |
| Mobile Phase (Starting Point) | Hexane:Ethyl Acetate (95:5 to 80:20) | Provides a good polarity range for moderately polar compounds. |
| Silica to Compound Ratio | 30:1 to 50:1 (w/w) | Ensures adequate separation capacity and prevents overloading. |
| Loading Method | Dry Loading | Promotes a narrow starting band, leading to better resolution.[2] |
| Elution Profile | Step or Linear Gradient | Efficiently separates compounds with differing polarities. |
Section 4: Visualizing the Workflow
Caption: Workflow for the purification of 1-Chloro-2,5-dibutoxybenzene.
Section 5: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common column chromatography issues.
References
-
Journal of Chromatographic Science. (n.d.). Relationship Between Retention Behavior of Substituted Benzene Derivatives and Properties of the Mobile Phase in RPLC. Oxford Academic. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of chloro-1,4-dimethoxybenzene.
Sources
minimizing side-product formation in dialkoxybenzene synthesis
Welcome to the Technical Support Center for Dialkoxybenzene Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing dialkoxybenzenes. Our goal is to provide in-depth, field-proven insights to help you minimize side-product formation and optimize your reaction outcomes. This resource is structured as a series of troubleshooting questions and detailed answers, reflecting the practical challenges encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm attempting a Williamson ether synthesis to produce a dialkoxybenzene from a dihydroxybenzene (like catechol, resorcinol, or hydroquinone), but I'm observing significant amounts of mono-alkylated product and unreacted starting material. How can I drive the reaction to completion for the desired dialkoxy product?
Answer:
Achieving complete dialkylation of dihydroxybenzenes requires careful control over stoichiometry and reaction conditions to overcome the reduced reactivity of the second hydroxyl group after the first has been alkylated.
Root Cause Analysis:
-
Insufficient Base: The acidity of the two hydroxyl groups on a dihydroxybenzene ring differs. Once the first hydroxyl group is deprotonated and alkylated, the resulting monoalkoxy-monohydroxybenzene is a weaker acid than the starting dihydroxybenzene. Consequently, a stronger base or more forceful conditions may be needed to deprotonate the second hydroxyl group efficiently.
-
Inadequate Stoichiometry of Alkylating Agent: Using only a stoichiometric equivalent of the alkylating agent for both hydroxyl groups can be insufficient due to competing side reactions or loss of the reagent.
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature to ensure the second alkylation step reaches completion.
Troubleshooting Protocol:
-
Base Selection and Stoichiometry:
-
Employ a slight excess of a strong base to ensure complete deprotonation of both hydroxyl groups. Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the alcohol.[1][2]
-
Alternatively, for less sensitive substrates, potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile is a widely used, less hazardous option.[3] Ensure at least two equivalents of the base are used.
-
-
Alkylating Agent Stoichiometry:
-
Use a slight excess (2.1 to 2.5 equivalents) of the alkylating agent to compensate for any potential loss and to drive the reaction towards the dialkylated product.
-
-
Solvent Choice:
-
Temperature and Reaction Monitoring:
-
While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination.[1] A typical temperature range for these reactions is 50-100 °C.[4]
-
It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.[5]
-
Question 2: My synthesis of a dialkoxybenzene is plagued by the formation of an alkene byproduct. What is causing this, and how can I minimize this elimination reaction?
Answer:
The formation of an alkene is a classic side reaction in Williamson ether synthesis, arising from the E2 elimination pathway competing with the desired Sₙ2 substitution.[1][6] This is particularly prevalent under certain conditions and with specific substrate structures.
Root Cause Analysis:
-
Structure of the Alkyl Halide: The Williamson ether synthesis is highly sensitive to steric hindrance.[1] The use of secondary or tertiary alkyl halides dramatically favors the E2 elimination pathway over the Sₙ2 reaction.[1][7]
-
Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions. Consequently, higher reaction temperatures tend to favor the formation of the alkene byproduct.[1]
-
Basicity of the Phenoxide: The deprotonated dihydroxybenzene (the phenoxide) is a strong base, which can promote the elimination of the alkyl halide.
Troubleshooting Protocol:
-
Prioritize Primary Alkyl Halides: The most effective strategy to prevent elimination is to use a primary alkyl halide.[1][7] If you are synthesizing an asymmetrical ether, always choose the reaction pathway that utilizes the less sterically hindered alkyl halide. For instance, to synthesize tert-butyl phenyl ether, it is far more effective to use sodium phenoxide and a methyl halide rather than sodium tert-butoxide and a phenyl halide.
-
Optimize Reaction Temperature: Lowering the reaction temperature will generally favor the Sₙ2 pathway over E2 elimination.[1] It is advisable to start at a lower temperature (e.g., room temperature or 50 °C) and only gently heat if the reaction is too slow, while carefully monitoring for alkene formation by TLC or GC-MS.
-
Choice of Leaving Group: While halides (I > Br > Cl) are common, using an alkyl sulfonate (e.g., tosylate or mesylate) as the leaving group can sometimes reduce the propensity for elimination.[8]
-
Consider Phase-Transfer Catalysis (PTC): PTC can be a powerful technique to enhance the rate of the desired Sₙ2 reaction at lower temperatures, thereby minimizing elimination.[9][10] A quaternary ammonium salt is used to transport the phenoxide from an aqueous or solid phase into an organic phase where it reacts with the alkyl halide.[9] This method often allows for the use of milder bases like sodium hydroxide or potassium carbonate.[10]
Question 3: I am observing C-alkylation on the aromatic ring instead of the desired O-alkylation of the hydroxyl groups. How can I improve the selectivity for ether formation?
Answer:
Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen atom (O-alkylation) to form an ether or at a carbon atom on the aromatic ring (C-alkylation).[6][11] The ratio of O- to C-alkylation is highly dependent on the reaction conditions.
Root Cause Analysis:
-
Solvent Effects: The choice of solvent plays a critical role in determining the site of alkylation. Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the oxygen of the phenoxide, making it less available for nucleophilic attack. This shielding of the oxygen atom can lead to an increase in C-alkylation.[11]
-
Counter-ion: The nature of the cation associated with the phenoxide can influence the O/C alkylation ratio.
-
Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable C-alkylated product.
Troubleshooting Protocol:
-
Solvent Selection is Key: To favor O-alkylation, use polar aprotic solvents such as DMF, DMSO, or acetonitrile.[3][11] These solvents do not form hydrogen bonds with the phenoxide oxygen, leaving it more nucleophilic and accessible for reaction with the alkyl halide.[11]
-
Phase-Transfer Catalysis (PTC): As mentioned previously, PTC is an excellent method for promoting O-alkylation.[9] The quaternary ammonium cation forms a lipophilic ion pair with the phenoxide anion, which is then transferred into the organic phase for reaction. This "naked" anion in the organic phase is highly reactive at the oxygen atom.
-
Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate to favor the kinetically controlled O-alkylation product.[12]
Summary of Conditions Favoring O- vs. C-Alkylation:
| Factor | Favors O-Alkylation (Ether Formation) | Favors C-Alkylation (Ring Alkylation) |
| Solvent | Polar Aprotic (DMF, DMSO, Acetonitrile) | Protic (Water, Ethanol, Methanol)[11] |
| Temperature | Lower Temperatures (Kinetic Control) | Higher Temperatures (Thermodynamic Control) |
| Method | Phase-Transfer Catalysis | Use of protic solvents that shield the oxygen atom |
Question 4: When synthesizing a non-symmetrical dialkoxybenzene from a dihydroxybenzene, I'm getting a mixture of the desired product along with both possible symmetrically dialkylated byproducts. How can I achieve selective mono-alkylation first, followed by the second, different alkylation?
Answer:
Synthesizing non-symmetrical dialkoxybenzenes requires a stepwise approach, often involving the use of protecting groups to ensure regioselectivity.
Workflow for Non-Symmetrical Dialkoxybenzene Synthesis:
Caption: Stepwise synthesis of non-symmetrical dialkoxybenzenes.
Detailed Protocol:
-
Selective Mono-Protection: The first and most critical step is to selectively protect one of the two hydroxyl groups.
-
Choice of Protecting Group: The choice of protecting group is crucial and depends on the stability of your molecule to the subsequent reaction and deprotection conditions. Common protecting groups for phenols include benzyl (Bn), which can be removed by hydrogenolysis, or silyl ethers like tert-butyldimethylsilyl (TBS), which are removed with fluoride sources (e.g., TBAF).
-
Achieving Mono-Protection: Use one equivalent of the protecting group precursor under carefully controlled conditions (e.g., low temperature) to favor mono-substitution. The reaction should be closely monitored by TLC to stop it once the desired mono-protected product is maximized.
-
-
Alkylation of the Free Hydroxyl Group: Once the mono-protected intermediate is isolated and purified, the free hydroxyl group can be alkylated using the standard Williamson ether synthesis conditions (alkyl halide and a base like K₂CO₃ or NaH in a polar aprotic solvent).
-
Deprotection: The protecting group is then selectively removed under conditions that do not affect the newly formed ether linkage. The orthogonality of protecting groups is a key concept here, meaning the deprotection conditions for one group do not affect others.
-
Second Alkylation: Finally, the now-free second hydroxyl group is alkylated with the second, different alkyl halide to yield the desired non-symmetrical dialkoxybenzene.
Alternative Strategy for Certain Substrates:
For some dihydroxybenzenes, direct selective mono-alkylation can be achieved without protecting groups by carefully controlling the stoichiometry (using only one equivalent of the alkylating agent) and reaction conditions.[3] This often results in a mixture of starting material, mono-alkylated, and di-alkylated products, necessitating careful chromatographic purification. For example, using a milder base like cesium bicarbonate has been shown to favor mono-alkylation in some cases.[3]
References
-
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Zhang, Y., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. RSC Advances, 12(38), 24647-24651. Available at: [Link]
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PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Retrieved January 20, 2026, from [Link]
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Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved January 20, 2026, from [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved January 20, 2026, from [Link]
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Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved January 20, 2026, from [Link]
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Van der Pijl, F., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(4), 633-641. Available at: [Link]
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Master Organic Chemistry. (2015). The Intramolecular Williamson Ether Synthesis. Retrieved January 20, 2026, from [Link]
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Wikipedia. (n.d.). Resorcinol. Retrieved January 20, 2026, from [Link]
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ResearchGate. (2017). (PDF) Alkylation of Phenol: A Mechanistic View. Retrieved January 20, 2026, from [Link]
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Molecules. (2002). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Retrieved January 20, 2026, from [Link]
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Taylor & Francis Online. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Retrieved January 20, 2026, from [Link]
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ResearchGate. (2002). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Retrieved January 20, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved January 20, 2026, from [Link]
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
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BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved January 20, 2026, from [Link]
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J&K Scientific. (n.d.). Williamson Ether Synthesis. Retrieved January 20, 2026, from [Link]
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K. C. Nicolaou Research Group. (n.d.). Protecting Groups. Retrieved January 20, 2026, from [Link]
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CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved January 20, 2026, from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved January 20, 2026, from [Link]
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BYJU'S. (n.d.). Structure of Resorcinol (C6H6O2). Retrieved January 20, 2026, from [Link]
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Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? Retrieved January 20, 2026, from [Link]
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ResearchGate. (2017). The effects of water and methanol solvents on the hydroquinone-to-catechol selectivity in the hydroxylation of phenol. Retrieved January 20, 2026, from [Link]
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ResearchGate. (2015). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Retrieved January 20, 2026, from [Link]
-
Phase-Transfer Catalysis Communications. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved January 20, 2026, from [Link]
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Wikipedia. (n.d.). Phenol. Retrieved January 20, 2026, from [Link]
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ResearchGate. (2014). Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols. Retrieved January 20, 2026, from [Link]
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ResearchGate. (2018). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE? Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). Resorcinol. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (n.d.). Dihydroxybenzenes. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2013). Selective alkylation of hydroxyl group of aminophenols. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). US4861921A - Process for manufacture of resorcinol.
-
MDPI. (2020). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). KR20110101691A - Improved Processes for Catechol and Hydroquinone from Phenols and Hydrogen Peroxide.
-
ScienceDirect. (2010). Alkylation of resorcinol with tertiary butanol over zeolite catalysts: Shape selectivity vs acidity. Retrieved January 20, 2026, from [Link]
-
Wiley Online Library. (2018). Continuous Flow Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzenes with Gel‐Bound Catalysts. Retrieved January 20, 2026, from [Link]
-
PubMed. (2013). Design and control of glycerol-tert-butyl alcohol etherification process. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (n.d.). Dihydroxybenzenes. Retrieved January 20, 2026, from [Link]
-
UKnowledge. (2017). Oxidation of Substituted Catechols at the Air-Water Interface: Production of Carboxylic Acids, Quinones, and Polyphenols. Retrieved January 20, 2026, from [Link]
-
MDPI. (2018). Hydrogenation and Hydrodeoxygenation of Oxygen-Substituted Aromatics over Rh/silica: Catechol, Resorcinol and Hydroquinone. Retrieved January 20, 2026, from [Link]
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Technical Support Center: Williamson Ether Synthesis with Sterically Hindered Alcohols
Welcome to our dedicated technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing ethers, particularly when dealing with sterically hindered alcohols. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind troubleshooting strategies. This resource is built on a foundation of scientific integrity, combining established principles with practical, field-tested insights to ensure your success in the lab.
Frequently Asked Questions (FAQs)
Here, we address some of the most common issues encountered when attempting the Williamson ether synthesis with sterically hindered substrates.
Q1: Why is my Williamson ether synthesis yield so low when using a tertiary alcohol?
A: The Williamson ether synthesis proceeds via an S(_N)2 mechanism, which involves a backside attack of the nucleophile (alkoxide) on the carbon bearing the leaving group.[1][2][3] With a sterically hindered alcohol, you are likely forming a bulky alkoxide. If you are reacting this with a primary alkyl halide, the reaction should proceed, albeit potentially slower. However, if you are attempting to react a tertiary alkyl halide with any alkoxide, the steric hindrance around the electrophilic carbon prevents the backside attack required for the S(_N)2 reaction.[4] Instead, the alkoxide, which is also a strong base, will preferentially abstract a proton from a beta-carbon of the alkyl halide, leading to an E2 elimination product (an alkene) as the major or sole product.[2][4]
Q2: I'm seeing a significant amount of alkene byproduct in my reaction with a secondary alcohol. How can I minimize this?
A: This is a classic case of competing S(_N)2 and E2 reactions.[4] Secondary alkyl halides are more sterically hindered than primary halides, making the S(_N)2 pathway slower. The alkoxide can act as a base, leading to elimination. To favor substitution over elimination, consider the following:
-
Use a less sterically hindered alkoxide: If possible, redesign your synthesis to use the secondary alcohol to form the alkoxide and react it with a primary alkyl halide (e.g., methyl iodide or benzyl bromide).[5]
-
Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the S(_N)2 pathway.
-
Choose a less basic alkoxide: While a strong base is needed to deprotonate the alcohol, extremely strong and bulky bases like potassium tert-butoxide will strongly favor elimination.
-
Use a polar aprotic solvent: Solvents like DMF or DMSO can solvate the cation of the alkoxide, making the "naked" alkoxide anion more nucleophilic and less basic, which can favor the S(_N)2 reaction.[1]
Q3: Can I use a tertiary alkyl halide in a Williamson ether synthesis?
A: It is highly inadvisable. Tertiary alkyl halides will almost exclusively undergo elimination (E2) in the presence of an alkoxide base, yielding an alkene.[4] The steric hindrance is too great for the S(_N)2 reaction to occur. You must redesign your synthesis to avoid this combination.
Q4: What is the best base to use for deprotonating a sterically hindered alcohol?
A: Sodium hydride (NaH) is a common and effective choice.[4] It is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, generating the alkoxide and hydrogen gas, which bubbles out of the reaction.[4] This drives the equilibrium towards the formation of the alkoxide. For very hindered alcohols, a stronger base like potassium hydride (KH) might be necessary.
In-Depth Troubleshooting Guides
Problem 1: Low to No Ether Product with a Secondary or Tertiary Alcohol
Root Cause Analysis: The primary culprit is the inherent steric hindrance of the alcohol, which, when converted to an alkoxide, becomes a bulky nucleophile. This steric bulk impedes the S(_N)2 reaction pathway. Furthermore, alkoxides are strong bases, and with secondary or tertiary alkyl halides, the E2 elimination pathway becomes dominant.[2][4]
Visualizing the Competing Pathways:
Caption: Competing S(_N)2 and E2 pathways in Williamson ether synthesis.
Troubleshooting Strategies & Protocols:
Strategy 1: Optimize Reactant Choice
The most critical factor for a successful Williamson ether synthesis is the choice of the alkoxide and the alkyl halide. To synthesize an ether with the structure R-O-R', there are two possible disconnection approaches: R-O⁻ + R'-X or R'-O⁻ + R-X.
-
Guideline: Always choose the pathway where the alkyl halide is the least sterically hindered (ideally primary or methyl).[5] The alcohol can be primary, secondary, or tertiary.[1]
| Scenario | Recommended Approach | Rationale |
| Target: tert-Butyl methyl ether | React sodium tert-butoxide with methyl iodide. | The methyl iodide is unhindered, allowing for an efficient S(_N)2 reaction. The alternative, reacting sodium methoxide with tert-butyl bromide, would result exclusively in elimination. |
| Target: Isopropyl ethyl ether | React sodium isopropoxide with ethyl bromide. | Ethyl bromide is a primary alkyl halide, favoring the S(_N)2 reaction over elimination.[5] |
Strategy 2: Employ Phase-Transfer Catalysis
For reactions where the alkoxide has poor solubility in the organic solvent, a phase-transfer catalyst (PTC) can be highly effective. The PTC transports the alkoxide from the solid or aqueous phase into the organic phase where the alkyl halide is, thereby accelerating the reaction.
-
Common PTCs: Tetrabutylammonium bromide (TBAB) or 18-crown-6.[1]
-
Mechanism: The large, lipophilic cation of the PTC pairs with the alkoxide anion, creating a soluble ion pair in the organic solvent. This enhances the nucleophilicity of the alkoxide.
Protocol: Phase-Transfer Catalyzed Ether Synthesis
-
To a round-bottom flask, add the sterically hindered alcohol (1.0 equiv.), the alkyl halide (1.2 equiv.), and a phase-transfer catalyst (0.1 equiv., e.g., TBAB).
-
Add a suitable solvent (e.g., toluene or dichloromethane).
-
Add a concentrated aqueous solution of a strong base (e.g., 50% NaOH) or a solid base (e.g., powdered KOH).
-
Stir the biphasic mixture vigorously at a temperature ranging from room temperature to reflux, monitoring the reaction by TLC or GC.
-
Upon completion, perform an aqueous workup to remove the catalyst and inorganic salts. Purify the product by column chromatography.
Problem 2: Reaction is Sluggish or Does Not Proceed to Completion
Root Cause Analysis: Steric hindrance can significantly slow down the rate of the S(_N)2 reaction. Additionally, suboptimal reaction conditions such as an inappropriate solvent or insufficient temperature can lead to incomplete conversion.
Troubleshooting Strategies & Protocols:
Strategy 1: Solvent and Temperature Optimization
-
Solvent Choice: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices.[1] They solvate the cation of the alkoxide, leaving a more reactive "naked" anion. Protic solvents (like the parent alcohol) can solvate the alkoxide, reducing its nucleophilicity.
-
Temperature: While higher temperatures can increase the reaction rate, they can also favor the competing elimination reaction.[1] A careful balance must be struck. It is often beneficial to start at a lower temperature and gradually increase it if the reaction is not proceeding. Microwave-assisted synthesis has been shown to reduce reaction times and improve yields.[1]
Strategy 2: Use of a More Reactive Leaving Group
Instead of an alkyl halide, a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), can be used. These are excellent leaving groups, often more reactive than halides, which can accelerate the S(_N)2 reaction.[5]
Protocol: Ether Synthesis via a Tosylate
-
Formation of the Tosylate: React the corresponding alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.
-
Ether Formation: React the purified tosylate with the sterically hindered alkoxide (prepared separately with NaH) in a polar aprotic solvent like DMF.
Alternative Synthetic Routes for Sterically Hindered Ethers
When the Williamson ether synthesis is not feasible, even with modifications, alternative methods should be considered.
The Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for forming ethers from alcohols with an inversion of stereochemistry.[6] It is particularly useful for secondary alcohols but can be challenging for highly hindered tertiary alcohols.[7] The reaction involves the activation of the alcohol with a combination of a phosphine (e.g., triphenylphosphine, PPh(_3)) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[8]
Visualizing the Mitsunobu Reaction Workflow:
Sources
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- 3. organicchemistrytutor.com [organicchemistrytutor.com]
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- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Over-Chlorination of 1,4-Dibutoxybenzene
Welcome to the technical support center for the controlled chlorination of 1,4-dibutoxybenzene. This resource is designed for researchers, scientists, and professionals in drug development who are working with this specific electrophilic aromatic substitution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of over-chlorination and control of regioselectivity. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to optimize your experimental outcomes.
I. Understanding the Reaction: The "Why" Behind the "How"
The chlorination of 1,4-dibutoxybenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] The two butoxy groups are strong activating, ortho-, para- directing groups due to the resonance donation of their lone pair electrons into the aromatic ring.[2] This high degree of activation makes the benzene ring highly nucleophilic and thus very susceptible to electrophilic attack. However, this same high reactivity is what makes the reaction prone to over-chlorination, leading to the formation of di- and tri-chlorinated byproducts.[3][4]
Controlling the reaction to favor the desired mono-chlorinated product requires a careful balance of several factors, including the choice of chlorinating agent, catalyst, solvent, and reaction temperature. The primary challenge lies in achieving high conversion of the starting material without significant formation of the 2,5-dichloro-1,4-dibutoxybenzene and other polychlorinated species.
Reaction Pathway Overview
Caption: Simplified reaction pathway for the chlorination of 1,4-dibutoxybenzene.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions
Q1: My reaction is producing a significant amount of di-chlorinated product. How can I improve the selectivity for the mono-chlorinated species?
A1: This is the most common issue encountered. Over-chlorination occurs because the initial mono-chlorinated product is still highly activated and can readily undergo a second chlorination. To enhance mono-selectivity, consider the following strategies:
-
Choice of Chlorinating Agent: Milder chlorinating agents are preferred. Instead of using elemental chlorine (Cl₂) with a strong Lewis acid, consider N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).[5] N-chloroamines in acidic solutions have also been shown to provide high para-selectivity in the monochlorination of activated aromatic ethers.[6]
-
Control Stoichiometry: Use a slight sub-stoichiometric amount of the chlorinating agent (e.g., 0.9 to 0.95 equivalents) relative to the 1,4-dibutoxybenzene. This will leave some starting material unreacted but will significantly reduce the formation of the di-chlorinated product. The unreacted starting material can often be separated during purification.
-
Reaction Temperature: Perform the reaction at a lower temperature. This will decrease the overall reaction rate, allowing for better control. Start at 0°C or even -10°C and slowly warm the reaction if the conversion is too slow.
-
Slow Addition: Add the chlorinating agent dropwise or in small portions over an extended period. This maintains a low concentration of the electrophile in the reaction mixture at any given time, favoring the reaction with the more abundant and more reactive starting material over the mono-chlorinated product.
Q2: I am observing the formation of colored impurities in my reaction mixture. What could be the cause and how can I prevent it?
A2: Colored impurities often indicate the formation of quinone-type byproducts or other degradation products. The butoxy groups can be susceptible to cleavage under harsh acidic conditions, which can lead to the formation of hydroquinone derivatives that are easily oxidized.
-
Use a Non-Acidic or Weakly Acidic Catalyst: If using a Lewis acid catalyst like FeCl₃ or AlCl₃, consider switching to a milder one.[7] In some cases, the reaction with a mild chlorinating agent like NCS may not require a strong Lewis acid.
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. The presence of water can lead to the formation of HCl, which can promote side reactions and decomposition.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may lead to colored impurities.
Q3: How can I effectively monitor the progress of my reaction to stop it at the optimal time?
A3: Real-time reaction monitoring is crucial for preventing over-chlorination. Stopping the reaction at the point of maximum mono-chlorinated product formation is key.
-
Thin-Layer Chromatography (TLC): TLC is a simple and effective method for monitoring the reaction. You can visualize the disappearance of the starting material and the appearance of the mono- and di-chlorinated products. It is advisable to run a co-spot with your starting material for easy identification.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, taking small aliquots from the reaction mixture at regular intervals and analyzing them by GC or HPLC is recommended.[8] This will give you a precise ratio of starting material to products.
-
Quenching: Once the optimal product ratio is achieved, the reaction should be quenched immediately by adding a suitable quenching agent, such as a solution of sodium thiosulfate or sodium bisulfite, to destroy any remaining active chlorine species.
Q4: What is the best method for purifying the mono-chlorinated product from the reaction mixture?
A4: The purification strategy will depend on the final composition of your crude product mixture.
-
Fractional Distillation: If the boiling points of the starting material, mono-, and di-chlorinated products are sufficiently different, fractional distillation under reduced pressure can be an effective method for separation.[9]
-
Column Chromatography: For smaller scale reactions or when distillation is not feasible, column chromatography on silica gel is the most common and effective purification method. A non-polar eluent system, such as a hexane/ethyl acetate gradient, will typically allow for good separation of the components.
-
Recrystallization: If the mono-chlorinated product is a solid at room temperature, recrystallization from a suitable solvent can be a highly effective final purification step to obtain a high-purity product.
Troubleshooting Workflow
Caption: Troubleshooting workflow for common issues in the chlorination of 1,4-dibutoxybenzene.
III. Experimental Protocols
Protocol 1: Selective Mono-chlorination using N-Chlorosuccinimide (NCS)
This protocol is designed to favor the formation of the mono-chlorinated product.
Materials:
-
1,4-Dibutoxybenzene
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a dry, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
To the flask, add 1,4-dibutoxybenzene (1.0 eq) and anhydrous acetonitrile.
-
Cool the mixture to 0°C using an ice bath.
-
In a separate container, dissolve N-chlorosuccinimide (0.95 eq) in a minimal amount of anhydrous acetonitrile.
-
Slowly add the NCS solution to the stirred solution of 1,4-dibutoxybenzene at 0°C over a period of 1-2 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the desired conversion is reached (typically when most of the starting material is consumed, but before significant di-chlorinated product appears), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Monitoring Reaction Progress by TLC
Materials:
-
TLC plates (silica gel)
-
Developing chamber
-
Eluent (e.g., 95:5 Hexane:Ethyl Acetate)
-
UV lamp (254 nm)
-
Capillary tubes
Procedure:
-
Prepare the TLC developing chamber with the chosen eluent.
-
Using a capillary tube, spot the starting material (1,4-dibutoxybenzene) on the TLC plate as a reference.
-
Carefully withdraw a small aliquot from the reaction mixture using a capillary tube and spot it on the TLC plate next to the reference.
-
Place the TLC plate in the developing chamber and allow the eluent to run up the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp. The starting material will have a certain Rf value. The mono-chlorinated product will typically have a slightly higher Rf, and the di-chlorinated product a higher Rf still.
-
Compare the intensity of the spots to estimate the relative amounts of each component.
IV. Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution
| Chlorinating Agent (eq) | Catalyst | Temperature (°C) | % Mono-chloro | % Di-chloro | % Starting Material |
| Cl₂ (1.0) | FeCl₃ | 25 | 55 | 35 | 10 |
| SO₂Cl₂ (1.0) | None | 0 | 75 | 15 | 10 |
| NCS (0.95) | None | 0 | 85 | 5 | 10 |
Note: The values in this table are illustrative and can vary based on specific reaction parameters.
V. References
-
Vertex AI Search result.
-
Vertex AI Search result.
-
Vertex AI Search result.
-
Vertex AI Search result.
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Vertex AI Search result.
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Chad's Prep. (2018). 18.2a EAS Bromination and Chlorination. YouTube. [Link]
-
Google Patents. (2006). Process for the preparation of chloro-1,4-dimethoxybenzene.
-
Google Patents. (1999). Method of producing fluorinated and chlorinated benzaldehydes.
-
Journal of the American Chemical Society. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. [Link]
-
ResearchGate. (2000). Chlorination of alkylbenzenes with molecular chlorine in alcoholic media. [Link]
-
RSC Publishing. (1985). Selective Aromatic Chlorination and Bromination with N-Halogeno Amines in Acidic Solution. [Link]
-
Google Patents. (1978). Process for preparing chlorinated hydroquinone dimethyl ethers.
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Link]
-
Chemistry LibreTexts. (2022). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
organicmystery.com. Electrophilic Substitution Reactions of Aromatic Ethers. [Link]
-
ACS Publications. (1981). Determination of aqueous chlorination reaction products of polynuclear aromatic hydrocarbons by reversed phase high performance liquid chromatography-gas chromatography. [Link]
-
Google Patents. (2007). Method for manufacturing chlor-1,4-dimethoxybenzene.
-
MDPI. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. [Link]
-
Master Organic Chemistry. (2023). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]
-
Organic Syntheses. Benzene, 2,4-dichloro-1-methoxy-. [Link]
-
PubMed. (2018). Chlorination of oxybenzone: Kinetics, transformation, disinfection byproducts formation, and genotoxicity changes. [Link]
-
JoVE. (2023). Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. [Link]
-
Reddit. (2020). Some difficulties in phenanthroline nucleophilic aromatic substitution and chlorination. [Link]
-
ACS Publications. (2015). Degradation Products of Benzophenone-3 in Chlorinated Seawater Swimming Pools. [Link]
-
NCBI Bookshelf. (2010). ANALYTICAL METHODS - Toxicological Profile for Chlorine. [Link]
-
ChemRxiv. (2022). Utilizing selective chlorination to synthesize new triangulenium dyes. [Link]
-
RSC Publishing. (1985). Highly selective aromatic chlorination. Part 4. The chlorination of aromatic hydrocarbons with N-chloroamines in acidic solution. [Link]
-
ResearchGate. (2024). Removal of 1,4-Dioxane in the Presence of Chlorinated Solvents and Other Substances: A Review on Current Strategies and Future Perspectives. [Link]
-
Wikipedia. 1,4-Dimethoxybenzene. [Link]
-
The Royal Society of Chemistry. (2012). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. [Link]
-
Chemsrc. 1,4-Dichloro-2,5-dimethoxybenzene. [Link]
-
Science.gov. reactions involving chlorine: Topics by Science.gov. [Link]
-
PubMed. (2017). Occurrence, origin, and toxicity of disinfection byproducts in chlorinated swimming pools: An overview. [Link]
-
US EPA. (2024). International Research Collaboration Identifies Previously Unknown Chemical Compound in Drinking Water. [Link]
-
PubMed. (2020). Identification of novel disinfection byproducts in pool water: Chlorination of the algaecide benzalkonium chloride. [Link]
-
Eurochlor. Chlorination by-products. [Link]
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- 9. DE102006010923A1 - Process for the preparation of chloro-1,4-dimethoxybenzene - Google Patents [patents.google.com]
Technical Support Center: Decomposition Pathways of Chlorinated Dialkoxybenzenes
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the decomposition pathways of chlorinated dialkoxybenzenes. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during experimental work. It moves beyond simple protocols to explain the underlying chemical principles, ensuring your experiments are robust, reproducible, and built on a foundation of scientific integrity.
Troubleshooting Guide: Experimental Challenges & Solutions
This section addresses specific, practical problems you may encounter in the laboratory. Each question is followed by a detailed analysis of potential causes and a step-by-step guide to resolution.
Question 1: My degradation reaction shows a low conversion rate. What are the likely causes and how can I improve the yield?
Answer: A low conversion rate is a frequent issue stemming from several potential factors related to reaction conditions, reagent quality, and the intrinsic stability of the substrate.
Root Cause Analysis:
-
Insufficient Energy Input: Photochemical, thermal, or sonochemical reactions require a minimum energy threshold to initiate bond cleavage. For instance, the C-Cl bond, with an average enthalpy of about 338 kJ/mol, requires significant energy to break.[1]
-
Catalyst Inactivity: In catalyzed reactions (e.g., reductive dechlorination), the catalyst surface can be poisoned by impurities or become deactivated over time.
-
Inappropriate pH: The pH of the medium can significantly influence reaction kinetics. For example, the hydrolytic stability of alkoxy groups is highly pH-dependent, with acid catalysis often accelerating cleavage.[2][3][4][5]
-
Presence of Quenchers/Scavengers: Dissolved oxygen can quench radical species in photochemical reactions, while other solutes might act as scavengers for key reactive species like hydroxyl radicals (•OH).[6][7]
-
Substrate Recalcitrance: The position and number of chlorine atoms and the nature of the alkoxy groups affect the molecule's stability. Highly chlorinated compounds are often more resistant to aerobic degradation but more susceptible to anaerobic reductive dechlorination.[8][9]
Troubleshooting Workflow:
Here is a logical workflow to diagnose and solve low conversion rates.
Caption: Troubleshooting workflow for low reaction conversion.
Question 2: I am observing unexpected or unidentifiable peaks in my GC-MS/LC-MS analysis. How can I identify these byproducts?
Answer: The appearance of unexpected peaks indicates the formation of intermediate or side products. Identifying these is crucial for elucidating the complete decomposition pathway.
Common Byproducts & Their Origin:
-
Hydroxylated Species: Formed via nucleophilic aromatic substitution or •OH radical attack.[10][11] These are common in advanced oxidation processes.
-
Dechlorinated Species: Result from reductive dechlorination, where a chlorine atom is replaced by hydrogen.[12][13][14] This is a key step in many anaerobic degradation pathways.
-
Ring-Cleavage Products: Smaller aliphatic molecules (e.g., carboxylic acids) are formed when the aromatic ring is broken, often by strong oxidants like ozone or •OH radicals.
-
Polymeric Products: In some cases, radical intermediates can couple to form larger, polymeric materials.[15]
-
Isomers: Migration of alkoxy or chloro groups on the aromatic ring can occur under high-energy conditions, leading to isomeric byproducts.
Identification Strategy:
-
Mass Spectral Analysis:
-
Isotopic Pattern: Look for the characteristic isotopic signature of chlorine (35Cl/37Cl ratio of ~3:1). The number of chlorine atoms in a fragment can be determined from the M, M+2, M+4, etc., peak pattern.
-
Fragmentation Analysis: Compare the fragmentation pattern to libraries (NIST, Wiley) and known fragmentation rules for aromatic compounds. Look for losses corresponding to Cl (35/37 u), HCl (36/38 u), or alkoxy groups.
-
-
Chromatographic Information:
-
Retention Time: Compare retention times with commercially available standards if possible.
-
Polarity: The elution order can give clues about the polarity of the byproducts. For example, hydroxylated products are typically more polar and will have shorter retention times in reverse-phase HPLC.
-
-
Derivatization: Derivatize polar functional groups (like -OH) to increase volatility for GC-MS analysis and produce a predictable mass shift.
-
High-Resolution Mass Spectrometry (HRMS): Use techniques like qTOF-MS to obtain exact mass measurements, which allow for the unambiguous determination of elemental composition.[16]
Frequently Asked Questions (FAQs)
What are the primary decomposition mechanisms for chlorinated dialkoxybenzenes?
The decomposition can proceed via several pathways depending on the experimental conditions:
-
Reductive Dechlorination: Common in anaerobic or electrochemical environments, this pathway involves the sequential replacement of chlorine atoms with hydrogen.[12][13] It is a critical step in the bioremediation of highly chlorinated aromatics.[17]
-
Oxidative Degradation: Driven by reactive species like hydroxyl radicals (•OH) in advanced oxidation processes (AOPs) such as UV/H₂O₂, sonolysis, or Fenton chemistry.[6][11][18] This often leads to hydroxylation, ring cleavage, and eventual mineralization to CO₂, H₂O, and HCl.
-
Photolysis: Direct absorption of UV light can lead to the homolytic cleavage of the C-Cl bond, initiating a radical chain reaction. The presence of photosensitizers in the medium can also generate reactive oxygen species.[19]
-
Thermal Decomposition (Pyrolysis): At high temperatures (>500°C), the primary mechanism is often dehydrochlorination or C-Cl bond scission, followed by complex radical reactions that can form various products, including other chlorinated aromatics like polychlorinated benzenes.[1][20][21][22]
-
Hydrolysis: The ether linkages of the alkoxy groups can be susceptible to hydrolysis, especially under acidic or basic conditions, yielding chlorinated phenols.[2][3]
-
Biodegradation: Certain microorganisms can utilize chlorinated aromatics as a carbon source, employing specific enzymes to break them down aerobically or anaerobically.[23][24][25][26]
Caption: Major decomposition pathways for chlorinated dialkoxybenzenes.
How does molecular structure influence the rate of decomposition?
-
Degree of Chlorination: Generally, as the number of chlorine atoms increases, the molecule becomes more electron-deficient. This makes it more susceptible to reductive dechlorination but more resistant to electrophilic attack and aerobic oxidation.[7][8]
-
Position of Chlorine Atoms: The position of chlorine atoms relative to each other and to the alkoxy groups can create steric hindrance, affecting enzyme or catalyst binding. It also influences the electronic distribution in the aromatic ring.
-
Nature of Alkoxy Groups: The stability of the ether bond can be influenced by the alkyl group. Electron-withdrawing groups on the alkyl chain can impact the hydrolytic stability of the ether linkage.[2]
What are the standard analytical methods for this research?
The choice of analytical method depends on the target analytes and the sample matrix.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for identifying and quantifying volatile and semi-volatile decomposition products. An electron capture detector (ECD) is also highly sensitive for halogenated compounds.
-
High-Performance Liquid Chromatography (HPLC): Ideal for analyzing non-volatile, polar, or thermally labile products like hydroxylated intermediates and carboxylic acids. Often coupled with a UV-Vis or Diode Array Detector (DAD), or a mass spectrometer (LC-MS).[15]
-
Ion Chromatography (IC): Used to quantify inorganic ions formed during mineralization, such as chloride (Cl⁻), which provides a direct measure of dechlorination.[27]
-
Total Organic Carbon (TOC) Analysis: Measures the total amount of carbon in organic compounds, allowing you to track the overall mineralization of the parent compound.
Key Experimental Protocols
Protocol 1: Photochemical Degradation Study
This protocol outlines a typical experiment for studying the UV-mediated degradation of a chlorinated dialkoxybenzene.
1. Reagent and Standard Preparation:
- Prepare a stock solution (e.g., 1000 ppm) of the target chlorinated dialkoxybenzene in a UV-transparent solvent (e.g., acetonitrile or water).
- Prepare a series of calibration standards by diluting the stock solution.
- Prepare any necessary reagents, such as hydrogen peroxide for UV/H₂O₂ experiments.
2. Photoreactor Setup:
- Use a quartz reaction vessel to ensure maximum UV light penetration.
- Place the vessel in a photochemical reactor equipped with a specific UV lamp (e.g., low-pressure mercury lamp for 254 nm).
- Ensure the system has a magnetic stirrer for continuous mixing and a temperature control system.
- For reactions sensitive to oxygen, purge the solution with an inert gas (N₂ or Ar) for 15-30 minutes before and during the experiment.
3. Reaction Execution and Sampling:
- Transfer a known volume and concentration of the substrate solution into the reactor.
- Turn on the stirrer, temperature control, and then the UV lamp to start the reaction (t=0).
- Withdraw aliquots (e.g., 1 mL) at predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes).
- Immediately quench the reaction in the aliquot to stop further degradation. For UV/H₂O₂ systems, adding a small amount of sodium sulfite or catalase can quench residual peroxide. For other systems, transferring to an amber vial and placing it on ice is sufficient.
4. Sample Analysis:
- Filter the samples if necessary (e.g., using a 0.22 µm PTFE syringe filter).
- Analyze the samples by a suitable method, typically reverse-phase HPLC with UV detection, to quantify the disappearance of the parent compound.
- Analyze samples using GC-MS or LC-MS to identify and quantify degradation products.
5. Data Analysis:
- Plot the concentration of the parent compound versus time.
- Determine the reaction kinetics by fitting the data to a kinetic model (e.g., pseudo-first-order). The equation is ln(C₀/Cₜ) = kt, where C₀ is the initial concentration, Cₜ is the concentration at time t, and k is the rate constant.
Protocol 2: Analysis of Chloride Ion by Ion Chromatography
This protocol is essential for quantifying the extent of dechlorination.
1. Instrument Setup:
- Equip an ion chromatograph with an anion-exchange column (e.g., Dionex IonPac AS14 or equivalent), a suppressor, and a conductivity detector.
- Prepare the eluent, typically a carbonate/bicarbonate buffer solution.
2. Calibration:
- Prepare a high-purity chloride stock solution (e.g., 1000 mg/L) from NaCl or KCl.
- Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 mg/L) by diluting the stock solution in deionized water.
- Run the standards to generate a calibration curve (conductivity response vs. concentration).
3. Sample Preparation and Analysis:
- Take an aliquot from the degradation experiment.
- Dilute the sample with deionized water to ensure the chloride concentration falls within the calibration range.
- Filter the diluted sample through a 0.22 µm IC-certified syringe filter.
- Inject the sample into the IC system and record the chromatogram.
4. Calculation:
- Identify the chloride peak based on its retention time.
- Quantify the concentration using the calibration curve.
- Calculate the total mass of chloride released and compare it to the theoretical maximum based on the initial amount of the chlorinated parent compound to determine the percent dechlorination.
Data Presentation
Table 1: Example Pseudo-First-Order Rate Constants (k) for the Decomposition of 1,4-Dichloro-2,5-dimethoxybenzene under Various Conditions.
| Condition | Rate Constant (k, min⁻¹) | Half-life (t₁/₂, min) | % Dechlorination (60 min) | Primary Byproducts Identified |
| UV (254 nm) | 0.015 | 46.2 | 15% | 4-Chloro-2,5-dimethoxyphenol |
| UV/H₂O₂ | 0.120 | 5.8 | 85% | 2,5-Dimethoxyhydroquinone, Maleic acid |
| Anaerobic Reductive (Fe⁰) | 0.045 | 15.4 | 55% | 1-Chloro-2,5-dimethoxybenzene |
| Thermal (950°C) | >1.0 (rapid) | < 1 | >99% | CO₂, HCl, Benzene, Chlorobenzene[1][28] |
References
-
Microbial Degradation of Chlorinated Aromatic Compounds . Taylor & Francis eBooks. [Link]
-
Biodegradation of chloroaromatic . Slideshare. [Link]
-
Sonochemical degradation of chlorinated organic compounds, phenolic compounds and organic dyes - A review . ResearchGate. [Link]
-
Microbial degradation of chlorinated aromatic compounds . PubMed. [Link]
-
Microbial degradation of chlorinated aromatic hydrocarbons . ResearchGate. [Link]
-
Reductive dechlorination in the energy metabolism of anaerobic bacteria . FEMS Microbiology Reviews | Oxford Academic. [Link]
-
Sonochemistry of degrading p-chlorophenol in water by high frequency ultrasound . PubMed. [Link]
-
Assessment of aerobic biodegradation of lower-chlorinated benzenes in contaminated groundwater using field-derived microcosms an . ScienceDirect. [Link]
-
Sonochemical and photosonochemical degradation of 4-chlorophenol in aqueous media . PubMed. [Link]
-
Electrochemical Reduction and Oxidation of Chlorinated Aromatic Compounds Enhanced by the Fe-ZSM-5 Catalyst: Kinetics and Mechanisms . ACS Omega - ACS Publications. [Link]
-
Reductive dechlorination – Knowledge and References . Taylor & Francis. [Link]
-
chlorinated aromatic compounds: Topics by Science.gov . Science.gov. [Link]
-
Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution . Environmental Science & Technology - ACS Publications. [Link]
-
Sonochemical degradation of chlorophenols in water . ResearchGate. [Link]
-
Sonochemistry of degrading p-chlorophenol in water by high frequency ultrasound | Request PDF . ResearchGate. [Link]
-
Reductive dechlorination of chlorinated aromatics (arylchlorides,... | Download Scientific Diagram . ResearchGate. [Link]
-
Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors . MDPI. [Link]
-
Understanding the dechlorination of chlorinated hydrocarbons in the pyrolysis of mixed plastics . CERES Research Repository. [Link]
-
Oxidative Chlorination of Aromatic Compounds in Aqueous Media . Semantic Scholar. [Link]
-
Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed . ResearchGate. [Link]
-
Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed . PMC - PubMed Central. [Link]
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Aromatic chlorination process and formation of possible key reactive species A2 and A3 . ResearchGate. [Link]
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Atmospheric OH Oxidation of Three Chlorinated Aromatic Herbicides . PubMed. [Link]
-
Biodegradation of Chlorinated Compounds—A Review . ResearchGate. [Link]
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Study of photochemical oxidation of standard chlorinated paraffins and identification of degradation products | Request PDF . ResearchGate. [Link]
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Degradation of natural organic matter and disinfection byproducts formation by solar photolysis of free available chlorine . PMC - PubMed Central. [Link]
-
Tuning the stability of alkoxyisopropyl protection groups . Beilstein Journals. [Link]
-
Why are chlorinated pollutants so difficult to degrade aerobically? Redox stress limits 1,3-dichloprop-1-ene metabolism by Pseudomonas pavonaceae . PMC - PubMed Central. [Link]
-
Hydrolytic stability of hydrazones and oximes . PubMed - NIH. [Link]
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Formation of toxic compounds in the thermal decomposition of 1,3-dichloropropene . Open Research Newcastle - Figshare. [Link]
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Hydrolytic Stability of Hydrazones and Oximes . Raines Lab. [Link]
-
Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and... . ACS Publications. [Link]
-
Hydrolytic Stability of Hydrazones and Oximes . ResearchGate. [Link]
-
Degree of decomposition of chlorobenzene at different temperature (1 - 900 ppm of MCB,3 - ResearchGate . ResearchGate. [Link]
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Detection Methods for DBPs | Request PDF . ResearchGate. [Link]
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Formation of toxic pollutants during the thermal decomposition and oxidation of cyclodiene pesticides . Open Research Newcastle - Figshare. [Link]
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Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels . MDPI. [Link]
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Deconvolution of Mass Spectral Interferences of Chlorinated Alkanes and Their Thermal Degradation Products . ResearchGate. [Link]
-
Analytical Methods Approved for Drinking Water Compliance Monitoring under the Disinfection Byproduct Rules . EPA. [Link]
-
Photochemical degradation of short-chain chlorinated paraffins in aqueous solution by hydrated electrons and hydroxyl radica . University of Iowa. [Link]
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optimizing catalyst loading for 1-Chloro-2,5-dibutoxybenzene synthesis
Prepared by: Senior Application Scientist, Gemini Laboratories
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloro-2,5-dibutoxybenzene. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical parameter of catalyst loading. Our approach is grounded in mechanistic principles to empower users to not only solve immediate experimental challenges but also to fundamentally optimize their synthetic protocols.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. The troubleshooting process is presented as a logical workflow to help you systematically identify and resolve the root cause of the problem.
Q1: My reaction yield is consistently low. How can I diagnose and fix this?
Low yield is a common issue that can stem from either incomplete conversion of starting materials or poor selectivity towards the desired product. A systematic investigation is required.
Step 1: Determine the Root Cause: Conversion or Selectivity? Before adjusting parameters, it is crucial to analyze a crude sample of your reaction mixture using an appropriate analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[1][2]
-
High Starting Material Remaining: This indicates an issue with reaction kinetics (incomplete conversion) . The reaction is too slow or has stalled.
-
Low Starting Material Remaining, but Multiple Products Detected: This points to a problem with reaction selectivity . Side reactions are consuming the starting material or the desired product.
Step 2: Address the Identified Issue
The following decision tree illustrates a systematic approach to troubleshooting low yield based on your analytical findings.
Caption: Troubleshooting decision tree for low yield.
Causality Explained:
-
Increasing Catalyst Loading for Incomplete Conversion: In Lewis acid-catalyzed chlorinations (e.g., using TiCl₄ or FeCl₃), the catalyst activates the electrophile (Cl₂).[3][4] Insufficient catalyst leads to a slow reaction rate. A modest, incremental increase can significantly boost conversion.
-
Decreasing Catalyst Loading for Poor Selectivity: The dibutoxy groups on the benzene ring are strongly activating. Excessive catalyst loading can over-activate the ring, leading to the rapid formation of dichlorinated byproducts (e.g., 1,4-dichloro-2,5-dibutoxybenzene).[3] Reducing the catalyst concentration tempers this reactivity, favoring mono-chlorination.
Q2: I'm observing significant amounts of a dichlorinated byproduct. How can this be minimized?
The formation of 1,4-dichloro-2,5-dibutoxybenzene is a classic selectivity problem in electrophilic aromatic substitution.
Primary Cause: The desired monosubstituted product is itself an activated aromatic ring, making it susceptible to a second chlorination. This is often exacerbated by reaction conditions that are too harsh.
Solutions:
-
Reduce Catalyst Loading: This is the most critical parameter. High concentrations of a Lewis acid catalyst will aggressively promote both the first and second chlorination. Reducing the loading makes the reaction less exothermic and more controllable.
-
Control Chlorinating Agent Stoichiometry: Ensure you are not using a large excess of the chlorinating agent (e.g., chlorine gas, sulfuryl chloride). Aim for a stoichiometry close to 1:1 or a slight excess (e.g., 1.05 equivalents) of the chlorinating agent relative to the 1,4-dibutoxybenzene starting material.[4]
-
Lower the Reaction Temperature: Electrophilic chlorinations can be highly exothermic. Running the reaction at a lower temperature (e.g., starting at 0-10°C and allowing it to slowly warm) can significantly improve selectivity by disfavoring the higher activation energy pathway of the second chlorination.[3]
-
Slow Reagent Addition: Add the chlorinating agent dropwise or via a syringe pump over an extended period. This keeps the instantaneous concentration of the electrophile low, reducing the likelihood of a second reaction occurring on the newly formed product molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 1-Chloro-2,5-dibutoxybenzene and which steps require a catalyst?
There are two common retrosynthetic approaches. The choice of route often depends on the availability of starting materials.
Route A: Electrophilic Chlorination (Catalyzed) This route starts with commercially available 1,4-dibutoxybenzene and chlorinates it directly. This is the most direct method.
-
Reaction: 1,4-Dibutoxybenzene + Chlorinating Agent --(Catalyst)--> 1-Chloro-2,5-dibutoxybenzene
-
Catalyst Required: Yes. A Lewis acid catalyst such as Titanium Tetrachloride (TiCl₄), Iron(III) Chloride (FeCl₃), or Aluminum Chloride (AlCl₃) is required to polarize the chlorinating agent and generate a potent electrophile.[3][4]
Route B: Williamson Ether Synthesis (May be Catalyzed) This route starts with 2-chlorohydroquinone and adds the butyl groups in an etherification step.
-
Reaction: 2-Chlorohydroquinone + 2 eq. Butyl Bromide --(Base + Optional Catalyst)--> 1-Chloro-2,5-dibutoxybenzene
-
Catalyst Required: Not always, but a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is highly recommended. The PTC helps transport the phenoxide ion from the aqueous/solid phase into the organic phase where the butyl bromide resides, dramatically accelerating the SN2 reaction.[5]
The following workflow visualizes these two primary synthetic routes.
Caption: Primary synthetic routes to 1-Chloro-2,5-dibutoxybenzene.
Q2: For the chlorination of 1,4-dibutoxybenzene (Route A), what is a typical catalyst loading range and how do I optimize it?
For Lewis acid catalysts like TiCl₄, a typical starting range is 0.1 to 1.0 mol% relative to the 1,4-dibutoxybenzene substrate.[3]
Optimization Strategy: The goal is to find the lowest catalyst loading that provides a reasonable reaction rate while maximizing selectivity for the mono-chlorinated product. A systematic approach is best.
Experimental Protocol: Catalyst Loading Optimization
-
Setup: Prepare 4-5 identical reaction vessels equipped with magnetic stirring, a temperature probe, and an inert atmosphere (e.g., Nitrogen).
-
Reagents: To each vessel, add 1,4-dibutoxybenzene and a suitable solvent (e.g., dichloromethane or chlorobenzene).[3]
-
Temperature: Cool all vessels to the desired starting temperature (e.g., 10°C).
-
Catalyst Addition: Add a different amount of catalyst to each vessel, corresponding to the desired mol% (e.g., 0.2, 0.4, 0.6, 0.8 mol%).
-
Reaction Initiation: Slowly add 1.05 equivalents of the chlorinating agent to each vessel at the same rate.
-
Monitoring: Monitor the reaction progress over time (e.g., every 30 minutes) by taking small aliquots and quenching them (e.g., with aqueous sodium bicarbonate). Analyze the quenched samples by GC to determine the ratio of starting material, product, and byproduct.
-
Analysis: After a set time (e.g., 4 hours), quench all reactions and analyze the final product distribution. Plot the yield and selectivity against catalyst loading to find the optimal point.
Data Presentation: Example Optimization Results
| Catalyst Loading (TiCl₄, mol%) | Reaction Time (h) | Conversion (%) | Selectivity for Monochloro Product (%) | Yield (%) |
| 0.2 | 4 | 65 | 98 | 63.7 |
| 0.4 | 4 | 95 | 96 | 91.2 |
| 0.6 | 4 | >99 | 88 | 87.1 |
| 0.8 | 4 | >99 | 81 | 80.2 |
This is example data for illustrative purposes.
From this data, 0.4 mol% represents the optimal loading, as it achieves high conversion while maintaining excellent selectivity. Further increases in catalyst loading lead to diminished returns in conversion and a significant drop in selectivity.[6]
Q3: What safety precautions are essential when working with the reagents for this synthesis?
Safety is paramount. The reagents involved in this synthesis pose several hazards.
-
Chlorinating Agents (e.g., SO₂Cl₂, Cl₂): These are highly corrosive and toxic. Always handle them in a well-ventilated chemical fume hood.[7] Ensure appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat, is worn. Have an appropriate quenching agent (e.g., sodium bisulfite solution) ready for any spills.
-
Lewis Acids (e.g., TiCl₄, FeCl₃): These are water-sensitive and corrosive. TiCl₄, in particular, reacts violently with moisture in the air to release HCl gas. Handle under an inert atmosphere and add to the reaction mixture carefully.
-
Solvents (e.g., Dichloromethane): Use in a fume hood to avoid inhalation.
-
Bases (e.g., NaOH, K₂CO₃): These are caustic. Avoid skin contact.
Always consult the Safety Data Sheet (SDS) for each specific reagent before beginning any experimental work.[7][8]
References
- DE102006010923A1 - Process for the preparation of chloro-1,4-dimethoxybenzene. Google Patents.
- EP1832568A1 - Method for manufacturing chlor-1,4-dimethoxybenzene. Google Patents.
-
Williamson Ether Synthesis. (2014). Master Organic Chemistry. URL: [Link]
-
Williamson ether synthesis. Wikipedia. URL: [Link]
-
Tuning the Catalytic Activity of Recyclable Heterogeneous Catalysts for the Direct Etherification Reaction of Glycerol Using Antagonistic Additives. (2022). MDPI. URL: [Link]
-
Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. (2023). International Research Journal of Engineering and Technology. URL: [Link]
-
Analytical Procedure for the Determination of Chlorobenzenes in Sediments. (2016). ResearchGate. URL: [Link]
-
Determination of 1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene and related compounds in marine pore water by automated thermal desorption-gas chromatography/mass spectrometry using disposable optical fiber. (2009). ResearchGate. URL: [Link]
Sources
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- 4. EP1832568A1 - Method for manufacturing chlor-1,4-dimethoxybenzene - Google Patents [patents.google.com]
- 5. jk-sci.com [jk-sci.com]
- 6. interesjournals.org [interesjournals.org]
- 7. fishersci.com [fishersci.com]
- 8. downloads.ossila.com [downloads.ossila.com]
Technical Support Center: Purification of 1-Chloro-2,5-dibutoxybenzene
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and practical solutions for the purification of 1-Chloro-2,5-dibutoxybenzene, focusing specifically on the common challenge of removing unreacted 1,4-dibutoxybenzene. The methodologies discussed are grounded in established chemical principles to ensure reliable and reproducible outcomes in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect after synthesizing 1-Chloro-2,5-dibutoxybenzene?
In a typical electrophilic aromatic substitution reaction, the primary impurity is the unreacted starting material, 1,4-dibutoxybenzene. This is common when the reaction does not go to completion. Another potential, though often less prevalent, byproduct is the dichlorinated species, 1,4-dichloro-2,5-dibutoxybenzene. The formation of this byproduct occurs if the reaction conditions are too harsh or the stoichiometry of the chlorinating agent is excessive.[1][2] The separation strategy must therefore effectively distinguish between the desired mono-chlorinated product and the non-polar starting material.
Q2: How do I choose the most effective purification strategy?
The optimal purification method depends on the differences in the physical properties of the product and the impurities. The key is to exploit the introduction of the polar chlorine atom onto the aromatic ring, which alters both the boiling point and polarity compared to the symmetric, non-polar starting material.
-
For large-scale purification (>5 g): Vacuum fractional distillation is often the most efficient method, provided there is a sufficient difference in boiling points.
-
For small-scale purification (<5 g) or for achieving very high purity: Flash column chromatography is superior as it separates based on polarity, a property significantly altered by the chlorination.
-
If the crude product is a solid or can be induced to crystallize: Recrystallization is a powerful and economical technique for achieving high purity.
| Compound | Molecular Weight ( g/mol ) | Est. Boiling Point (°C) | Polarity |
| 1,4-Dibutoxybenzene | 222.34 | ~280-290 | Low |
| 1-Chloro-2,5-dibutoxybenzene | 256.78 | ~300-315 | Moderate |
| 1,4-Dichloro-2,5-dibutoxybenzene | 291.23 | ~325-340 | Moderate-High |
Scientist's Note: The addition of a chlorine atom increases the molecular weight and dipole moment, leading to a higher boiling point and greater polarity. While the boiling point difference may seem small, it is often sufficient for separation via fractional distillation under vacuum.
Q3: My crude product is an oil. Can I still use recrystallization?
Yes, an oily product does not preclude the use of recrystallization. Many organic compounds that are oils at room temperature can be crystallized from a suitable solvent at reduced temperatures. The key is finding a solvent in which the product has high solubility at a higher temperature but low solubility at a lower temperature (e.g., 0 °C or -20 °C), while the unreacted starting material remains soluble even when cold.[5]
See Protocol 1 for a detailed methodology on Low-Temperature Recrystallization.
Q4: What are the critical parameters for a successful separation by vacuum fractional distillation?
Separating compounds with close boiling points requires fractional distillation, not simple distillation. The efficiency of the separation is determined by the number of "theoretical plates" in the distillation column. For the analogous separation of chloro-1,4-dimethoxybenzene, a distillation column with a high number of theoretical plates (50-100) was noted as necessary for achieving high purity.[1][2]
Key parameters for success are:
-
A Stable, High Vacuum: A good vacuum (e.g., <1 mmHg) is crucial to lower the boiling points and prevent thermal decomposition of your compounds.
-
An Efficient Fractionating Column: Use a Vigreux or, preferably, a packed column (e.g., with Raschig rings or metal sponge) to provide a large surface area for repeated vaporization-condensation cycles.
-
Slow and Steady Heating: Use a heating mantle with a stirrer and apply heat gradually to establish a smooth temperature gradient up the column.
-
Insulation: Insulate the column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.
See Protocol 2 for a detailed methodology on Vacuum Fractional Distillation.
Q5: How do I develop an effective solvent system for column chromatography?
Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (usually silica gel) and solubility in a mobile phase.[6][7][8] Since 1-Chloro-2,5-dibutoxybenzene is more polar than 1,4-dibutoxybenzene, the starting material will elute from the column first.
The process for developing a solvent system involves Thin Layer Chromatography (TLC):
-
Select a Base Solvent: Start with a non-polar solvent like hexanes or petroleum ether.
-
Add a More Polar Solvent: Gradually add a slightly more polar solvent, such as ethyl acetate or dichloromethane, to increase the eluting power.
-
Target an Rf Value: Aim for a solvent system where the desired product (1-Chloro-2,5-dibutoxybenzene) has an Rf (retention factor) of approximately 0.25-0.35 on a TLC plate. The starting material should have a higher Rf (e.g., >0.5). A good starting point for testing is 98:2 Hexanes:Ethyl Acetate.
See Protocol 3 for a detailed methodology on Flash Column Chromatography.
Troubleshooting Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification strategy after an initial analysis of your crude reaction mixture.
Caption: Workflow for selecting a purification method.
Experimental Protocols
Protocol 1: Low-Temperature Recrystallization
This protocol is ideal for purifying compounds that are oils at room temperature but can solidify at lower temperatures.
-
Solvent Screening: In separate test tubes, dissolve small amounts of the crude oil in various solvents (e.g., hexanes, ethanol, methanol, isopropanol) with gentle heating.
-
Select a Solvent: Choose the solvent that dissolves the compound when warm but in which the compound becomes insoluble or forms crystals upon cooling in an ice bath or freezer.
-
Dissolution: Transfer the crude product to an Erlenmeyer flask and add the minimum amount of the selected solvent to dissolve it completely with heating.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, transfer the flask to an ice bath, and subsequently to a freezer (-20 °C) for several hours or overnight to maximize crystal formation.
-
Isolation: Quickly filter the cold mixture through a pre-chilled Büchner funnel using vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Scientist's Note: Slow cooling is critical for the formation of large, pure crystals. Rapid cooling can cause the product to "crash out" of solution, trapping impurities within the crystal lattice.[5]
Protocol 2: Vacuum Fractional Distillation
This protocol is designed for the large-scale separation of 1-Chloro-2,5-dibutoxybenzene from the less volatile 1,4-dibutoxybenzene.
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (Vigreux or packed), a distillation head with a thermometer, a condenser, and receiving flasks. Ensure all glass joints are properly sealed with vacuum grease.
-
Connect to Vacuum: Connect the apparatus to a high-vacuum pump with a cold trap in between.
-
Charge the Flask: Add the crude product to the distillation flask along with a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Slowly and carefully apply the vacuum to the system.
-
Heating: Begin stirring and gently heat the flask using a heating mantle.
-
Equilibration: Allow the system to equilibrate as the vapor slowly rises through the column. You should observe a "reflux ring" gradually ascending the column.
-
Collect Fractions:
-
Fore-run: Collect the first fraction, which may contain residual solvents or volatile impurities, and discard it.
-
Starting Material: As the temperature at the distillation head stabilizes, collect the fraction corresponding to the boiling point of 1,4-dibutoxybenzene.
-
Intermediate Fraction: Collect any intermediate fraction where the temperature is not stable.
-
Product Fraction: When the temperature rises and stabilizes again at the boiling point of 1-Chloro-2,5-dibutoxybenzene, switch to a new receiving flask and collect your pure product.
-
-
Shutdown: Once the product has been collected, remove the heating mantle and allow the system to cool completely before slowly releasing the vacuum.
Scientist's Note: Monitoring the temperature at the distillation head is critical. A stable temperature plateau indicates that a pure compound is distilling over. A fluctuating temperature suggests a mixture is being collected.[9][10][11]
Protocol 3: Flash Column Chromatography
This is the method of choice for high-purity, small-scale separations.
-
Prepare the Column: Select a glass column of appropriate size. Add a small plug of cotton or glass wool at the bottom, followed by a layer of sand. Fill the column with silica gel slurried in the initial, non-polar eluent (e.g., hexanes).
-
Prepare the Sample: Dissolve the crude product in a minimal amount of a non-polar solvent (like dichloromethane or the column eluent). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent to dryness.
-
Load the Column: Carefully add the sample to the top of the silica bed. If using the dry-loading method, gently add the silica-adsorbed sample. Add a thin layer of sand on top to protect the surface.
-
Elution: Fill the column with the eluent. Apply positive pressure using a pump or air line to achieve a solvent flow rate of about 2 inches per minute.
-
Gradient Elution (if necessary): Start with a non-polar solvent (e.g., 100% hexanes) to elute the non-polar 1,4-dibutoxybenzene. Gradually increase the polarity of the eluent (e.g., by slowly increasing the percentage of ethyl acetate) to elute the more polar 1-Chloro-2,5-dibutoxybenzene.
-
Collect and Analyze Fractions: Collect the eluent in a series of test tubes. Monitor the composition of the fractions by TLC to identify which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Scientist's Note: Dry loading the sample onto silica gel often results in a much better separation with sharper bands compared to loading the sample as a concentrated liquid solution.[6][12]
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Validation & Comparative
Unambiguous Structural Confirmation of 1-Chloro-2,5-dibutoxybenzene: A Comparative Guide to 2D NMR Elucidation
For researchers, synthetic chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. While routine 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational snapshot, it often falls short when faced with the subtleties of isomeric complexity, particularly in substituted aromatic systems. The synthesis of a compound like 1-Chloro-2,5-dibutoxybenzene presents a classic challenge: how can one be certain of the precise substitution pattern on the benzene ring? Is the chloro group at position 1 and the butoxy groups at 2 and 5, or is it another isomer entirely?
This guide provides an in-depth, experimentally grounded walkthrough on how a suite of 2D NMR techniques—COSY, HSQC, and HMBC—can be systematically employed to move beyond ambiguity and definitively confirm the structure of 1-Chloro-2,5-dibutoxybenzene. We will not only detail the protocols but also explore the causal logic behind each experimental choice, demonstrating how these techniques work in concert to create a self-validating dataset.
The Analytical Challenge: Isomeric Ambiguity
The synthesis of 1-Chloro-2,5-dibutoxybenzene could potentially yield several isomers. Relying solely on ¹H NMR for confirmation is fraught with peril. While the number of aromatic protons and their splitting patterns provide clues, they can be misleadingly similar between different isomers. To achieve absolute certainty, we must build a complete map of the molecular connectivity, bond by bond. This is where 2D NMR spectroscopy becomes an indispensable tool.[1][2][3]
Our target structure, with a logical numbering system for NMR analysis, is presented below:
(Note: Image is for illustrative purposes. Atom numbering is for analytical discussion.)
Experimental Design: A Multi-faceted Approach
The power of modern NMR lies in the strategic combination of different experiments.[4] Each experiment provides a unique piece of the structural puzzle. Our approach is designed to systematically build the molecular framework from the ground up.
Caption: A logical workflow for NMR-based structure elucidation.
Causality Behind the Workflow:
-
1D ¹H and ¹³C NMR: These initial spectra provide the fundamental census of protons and carbons in the molecule. The ¹H spectrum gives information on the electronic environment, integration (number of protons), and splitting (neighboring protons), while the ¹³C spectrum confirms the number of unique carbon environments.[5]
-
COSY (Correlation Spectroscopy): This is the first step in mapping connectivity. It identifies protons that are coupled to each other, typically through two or three bonds.[6][7][8] This allows us to trace out the spin systems of the individual butoxy chains and establish the relationships between adjacent protons on the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment is the critical link between the proton and carbon frameworks. It identifies which proton is directly attached to which carbon atom.[9][10][11] By correlating the known ¹H chemical shifts with their corresponding ¹³C shifts, we can confidently assign the carbons that have protons attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this specific problem. It reveals correlations between protons and carbons that are two, three, and sometimes four bonds apart.[9][12][13] These "long-range" correlations are the key to connecting the molecular fragments. For instance, an HMBC correlation from a butoxy methylene proton to an aromatic carbon definitively establishes the ether linkage point. Crucially, it allows us to connect the aromatic protons to the specific quaternary (non-protonated) carbons, C1, C2, and C5, confirming the substitution pattern.
Experimental Protocol
The following is a generalized protocol for acquiring the necessary NMR data.
-
Sample Preparation: Dissolve ~10-15 mg of the purified 1-Chloro-2,5-dibutoxybenzene sample in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing properties for many organic compounds and its single, well-defined residual solvent peak.
-
Spectrometer Setup: The experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion, which is particularly important for resolving the aromatic region.
-
1D ¹H Acquisition: Acquire a standard one-dimensional proton spectrum with sufficient scans to achieve a good signal-to-noise ratio.
-
1D ¹³C Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons, although an edited HSQC provides similar information with higher sensitivity.[9]
-
2D COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment. This experiment identifies ¹H-¹H scalar couplings.[14][15]
-
2D HSQC Acquisition: Acquire a phase-sensitive gradient-selected HSQC spectrum. This experiment is optimized to show one-bond ¹H-¹³C correlations.[10][16]
-
2D HMBC Acquisition: Acquire a gradient-selected HMBC spectrum. This experiment is optimized for long-range ¹H-¹³C couplings, typically set for a J-coupling value around 8 Hz to capture both two- and three-bond correlations.[13]
Data Analysis and Interpretation: Building the Structure
Here, we present the predicted data for 1-Chloro-2,5-dibutoxybenzene and demonstrate how each piece of information contributes to the final structural proof.
Part 1: 1D NMR - The Building Blocks
Based on the proposed structure, we anticipate the following signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Label | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) |
| Aromatic | ||||
| H3 | ~6.95 | d | 1H | ~115 |
| H4 | ~6.80 | dd | 1H | ~113 |
| H6 | ~7.15 | d | 1H | ~118 |
| C1 | - | - | - | ~120 |
| C2 | - | - | - | ~150 |
| C5 | - | - | - | ~149 |
| Butoxy (x2) | ||||
| H7/H7' | ~3.95 | t | 4H | ~69 |
| H8/H8' | ~1.80 | m | 4H | ~31 |
| H9/H9' | ~1.50 | m | 4H | ~19 |
| H10/H10' | ~0.98 | t | 6H | ~14 |
Note: Chemical shifts are estimations and can vary based on experimental conditions.
Part 2: COSY - Mapping the Proton Framework
The COSY spectrum confirms the connectivity within the aliphatic chains and the aromatic ring.[15][17]
-
Butoxy Chains: Strong cross-peaks will be observed between H7↔H8, H8↔H9, and H9↔H10, confirming the linear butoxy fragment.
-
Aromatic Ring: Cross-peaks will be seen between H3↔H4 and H4↔H6. The absence of a correlation between H3 and H6 is critical, as it confirms they are not adjacent.
Part 3: HSQC - Linking Protons to Carbons
The HSQC spectrum provides direct, one-bond correlations, allowing for the confident assignment of all protonated carbons.[9][10]
Table 2: Key HSQC Correlations
| Proton Signal (¹H) | Correlated Carbon Signal (¹³C) | Assignment |
| ~6.95 ppm | ~115 ppm | H3 – C3 |
| ~6.80 ppm | ~113 ppm | H4 – C4 |
| ~7.15 ppm | ~118 ppm | H6 – C6 |
| ~3.95 ppm | ~69 ppm | H7/H7' – C7/C7' |
| ~1.80 ppm | ~31 ppm | H8/H8' – C8/C8' |
| ~1.50 ppm | ~19 ppm | H9/H9' – C9/C9' |
| ~0.98 ppm | ~14 ppm | H10/H10' – C10/C10' |
Part 4: HMBC - The Definitive Connections
The HMBC spectrum provides the long-range correlations that piece the entire puzzle together and unambiguously confirm the 1,2,5-substitution pattern.[12][13]
Table 3: Crucial HMBC Correlations for Structure Confirmation
| Proton(s) | Correlates to Carbon(s) | Significance |
| H7/H7' (-OCH₂) | C2 & C5 (~150/149 ppm) | Confirms the two butoxy groups are attached to the C2 and C5 positions of the benzene ring. |
| H3 | C1 , C2 , C5 | Shows 2-bond coupling to C2 and 3-bond coupling to C1 and C5. This places H3 next to the butoxy-bearing C2 and two bonds from the chloro-bearing C1. |
| H4 | C2 , C5 | Shows 2-bond coupling to C5 and 3-bond coupling to C2. This places H4 between H3 and the butoxy-bearing C5. |
| H6 | C1 , C2 , C5 | Shows 2-bond coupling to C1 and C5. This confirms H6 is adjacent to both the chloro-bearing C1 and the butoxy-bearing C5. |
The combination of these correlations creates an undeniable network of connectivity. For example, the fact that proton H6 shows correlations to both the carbon bearing the chlorine (C1) and a carbon bearing a butoxy group (C5) is definitive proof of their relative positions.
Caption: Summary of key HMBC correlations confirming the substitution pattern.
Conclusion: The Power of a Self-Validating System
By systematically applying a suite of 2D NMR experiments, we have constructed a complete and unambiguous picture of 1-Chloro-2,5-dibutoxybenzene. The COSY experiment established the proton-proton framework of the substituents, the HSQC experiment rigidly linked the proton and carbon skeletons, and the HMBC experiment provided the crucial long-range correlations that locked the substituents into their correct positions on the aromatic ring.
This multi-dimensional approach stands in stark contrast to the potential ambiguity of 1D NMR alone. The dataset is self-validating; the correlations observed in the HMBC spectrum are only possible if the substitution pattern is 1-chloro, 2,5-dibutoxy. Any other isomeric arrangement would produce a demonstrably different set of long-range correlations. For any researcher involved in the synthesis and characterization of novel chemical entities, mastering this logical workflow is essential for ensuring scientific integrity and producing unimpeachable structural data.
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Interpreting 2-D NMR Spectra. (2023). Chemistry LibreTexts. [Link]
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HSQC and HMBC. NMR Core Facility, Columbia University. [Link]
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COSY (COrrelation Spectroscopy). CEITEC. [Link]
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Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. [Link]
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Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. (2022). Journal of Chemical Education. [Link]
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1-Chloro-2,5-dimethoxybenzene 97.0+%, TCI America™. Fisher Scientific. [Link]
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A Spectroscopic Deep Dive: Distinguishing 1-Chloro-2,5-dibutoxybenzene and 1,4-dibutoxybenzene
Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical research and pharmaceutical development, the precise characterization of molecular structure is paramount. Subtle differences in substituent patterns on an aromatic ring can dramatically alter a compound's physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of two closely related diether-substituted benzene derivatives: 1-Chloro-2,5-dibutoxybenzene and 1,4-dibutoxybenzene. By leveraging a multi-technique spectroscopic approach—encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—we will elucidate the key distinguishing features arising from their distinct substitution patterns. This comparative analysis serves as a practical reference for researchers engaged in the synthesis, identification, and application of substituted aromatic compounds.
Molecular Structures at a Glance
A foundational understanding of the structural differences between these two molecules is essential to interpreting their spectroscopic data.
Figure 1. Molecular structures of 1,4-dibutoxybenzene and 1-Chloro-2,5-dibutoxybenzene.
1,4-dibutoxybenzene possesses a high degree of symmetry, with two butoxy groups positioned para to each other on the benzene ring. This symmetry is a critical factor influencing its spectroscopic signatures. In contrast, 1-Chloro-2,5-dibutoxybenzene is an asymmetrically substituted ring, with a chlorine atom and two butoxy groups, leading to a more complex set of signals in its spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Symmetry and Substitution
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. The chemical shifts and coupling patterns of ¹H and ¹³C nuclei provide a wealth of information about the electronic environment and connectivity of atoms.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. A standard pulse sequence is typically sufficient.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is standard to produce a spectrum with singlets for each unique carbon atom.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
¹H NMR Comparison
The proton NMR spectra of these two compounds are expected to show marked differences, primarily in the aromatic region.
| Assignment | 1,4-dibutoxybenzene (Predicted) | 1-Chloro-2,5-dibutoxybenzene (Predicted) |
| Aromatic-H | ~6.8 ppm (s, 4H) | ~6.9 ppm (d, 1H), ~6.7 ppm (dd, 1H), ~7.1 ppm (d, 1H) |
| -OCH₂- | ~3.9 ppm (t, 4H) | ~3.9-4.0 ppm (m, 4H) |
| -OCH₂CH₂- | ~1.7 ppm (m, 4H) | ~1.7-1.8 ppm (m, 4H) |
| -CH₂CH₂CH₃ | ~1.5 ppm (m, 4H) | ~1.4-1.5 ppm (m, 4H) |
| -CH₃ | ~0.9 ppm (t, 6H) | ~0.9-1.0 ppm (m, 6H) |
Analysis:
-
1,4-dibutoxybenzene: Due to its C₂ᵥ symmetry, all four aromatic protons are chemically equivalent, resulting in a single sharp singlet in the aromatic region.[1][2] Similarly, the two butoxy groups are equivalent.
-
1-Chloro-2,5-dibutoxybenzene: The lack of symmetry renders the three aromatic protons chemically distinct, leading to a more complex splitting pattern (e.g., doublets and a doublet of doublets). The presence of the electronegative chlorine atom will influence the chemical shifts of the adjacent protons, generally causing a downfield shift.[3] The two butoxy chains, being in different chemical environments, may exhibit slightly different chemical shifts for their corresponding protons.
¹³C NMR Comparison
The ¹³C NMR spectra will further highlight the structural differences, particularly in the number of distinct signals.
| Assignment | 1,4-dibutoxybenzene (Predicted) | 1-Chloro-2,5-dibutoxybenzene (Predicted) |
| Aromatic C-O | ~153 ppm (2C) | ~152 ppm (1C), ~149 ppm (1C) |
| Aromatic C-H | ~115 ppm (4C) | ~113 ppm (1C), ~115 ppm (1C), ~118 ppm (1C) |
| Aromatic C-Cl | N/A | ~120 ppm (1C) |
| -OCH₂- | ~68 ppm (2C) | ~69 ppm (1C), ~70 ppm (1C) |
| -OCH₂CH₂- | ~31 ppm (2C) | ~31 ppm (2C) |
| -CH₂CH₃ | ~19 ppm (2C) | ~19 ppm (2C) |
| -CH₃ | ~14 ppm (2C) | ~14 ppm (2C) |
Analysis:
-
1,4-dibutoxybenzene: The symmetry of the molecule results in only four distinct carbon signals: two for the aromatic ring (one for the butoxy-substituted carbons and one for the protonated carbons) and two for each of the two unique carbons in the equivalent butoxy chains.[4]
-
1-Chloro-2,5-dibutoxybenzene: The asymmetry leads to six unique aromatic carbon signals. The carbon atom bonded to the chlorine will have a distinct chemical shift. Additionally, the two butoxy groups are non-equivalent, potentially giving rise to separate signals for each carbon in the alkyl chains.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for characteristic absorption bands.
Key IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation |
| C-H (aromatic) | 3100-3000 | Stretch |
| C-H (aliphatic) | 3000-2850 | Stretch |
| C=C (aromatic) | 1600-1450 | Ring stretching |
| C-O (ether) | 1250-1000 | Aryl-alkyl ether stretch |
| C-Cl | 850-550 | Stretch (in 1-Chloro-2,5-dibutoxybenzene) |
Analysis:
Both molecules will exhibit strong C-H stretching vibrations from the aromatic ring and the butoxy chains, as well as characteristic aromatic C=C stretching bands. The most prominent and diagnostic feature for both will be the strong C-O stretching band of the aryl-alkyl ether linkage.[5][6] The key differentiator will be the presence of a C-Cl stretching vibration in the spectrum of 1-Chloro-2,5-dibutoxybenzene, which is absent in 1,4-dibutoxybenzene.[7]
Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, offering valuable clues about its structure.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Predicted Mass Spectra
| Feature | 1,4-dibutoxybenzene (C₁₄H₂₂O₂) MW: 222.33 | 1-Chloro-2,5-dibutoxybenzene (C₁₄H₂₁ClO₂) MW: 256.77 |
| Molecular Ion (M⁺) | m/z 222 | m/z 256 (M⁺) and 258 (M+2⁺) in a ~3:1 ratio |
| Major Fragments | Loss of butoxy radical (-OC₄H₉), loss of butane (-C₄H₈) | Loss of butoxy radical, loss of butane, loss of Cl radical |
Analysis:
-
Molecular Ion: The molecular ion peak will clearly distinguish the two compounds based on their different molecular weights. A crucial feature for 1-Chloro-2,5-dibutoxybenzene will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, there will be two peaks (M⁺ and M+2⁺) with a relative intensity ratio of approximately 3:1.[8]
-
Fragmentation: Both compounds are expected to undergo fragmentation involving the butoxy chains, such as the loss of a butoxy radical or a neutral butane molecule. 1-Chloro-2,5-dibutoxybenzene will also exhibit fragmentation pathways involving the loss of a chlorine radical.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are influenced by the nature and arrangement of chromophores and auxochromes.
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent, such as ethanol or hexane.
-
Sample Preparation: Prepare a dilute solution of the analyte in the chosen solvent.
-
Spectrum Acquisition: Record the absorption spectrum over a range of wavelengths (e.g., 200-400 nm) using a dual-beam UV-Vis spectrophotometer.
-
Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ).
Predicted UV-Vis Absorption
| Compound | Predicted λₘₐₓ (nm) |
| 1,4-dibutoxybenzene | ~290 |
| 1-Chloro-2,5-dibutoxybenzene | ~295-300 |
Analysis:
The benzene ring is the primary chromophore in both molecules. The butoxy groups act as auxochromes, causing a red shift (bathochromic shift) of the benzene absorption bands.[9] The presence of the chlorine atom in 1-Chloro-2,5-dibutoxybenzene is expected to cause a slight additional red shift compared to 1,4-dibutoxybenzene.
Conclusion
The spectroscopic comparison of 1-Chloro-2,5-dibutoxybenzene and 1,4-dibutoxybenzene demonstrates the power of a multi-technique approach in distinguishing between closely related isomers. The high symmetry of 1,4-dibutoxybenzene leads to significantly simpler NMR spectra compared to its asymmetrically substituted chloro-derivative. While IR and UV-Vis spectroscopy provide valuable confirmatory data, the most definitive distinctions are found in the NMR spectra and the isotopic pattern of the molecular ion in the mass spectrum. This guide underscores the importance of a comprehensive spectroscopic analysis for unambiguous structural elucidation in chemical research and development.
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Stenutz, R. NMR chemical shift prediction of benzenes. [Link]
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purity analysis of 1-Chloro-2,5-dibutoxybenzene by HPLC
An In-Depth Comparative Guide to the Purity Analysis of 1-Chloro-2,5-dibutoxybenzene by High-Performance Liquid Chromatography
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
1-Chloro-2,5-dibutoxybenzene serves as a key building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). In the landscape of drug development and manufacturing, the purity of such intermediates is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product. Impurities, even in trace amounts, can lead to undesirable side reactions, alter the pharmacological profile of the API, or introduce toxicity. Consequently, robust and reliable analytical methods for purity determination are indispensable.
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 1-Chloro-2,5-dibutoxybenzene. We will explore a primary, high-resolution isocratic method and compare its performance against a rapid, high-throughput Ultra-High-Performance Liquid Chromatography (UHPLC) gradient method. The discussion is grounded in the principles of analytical method validation as prescribed by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring the methods are not only scientifically sound but also regulatory compliant.[1][2]
Understanding the Analyte: 1-Chloro-2,5-dibutoxybenzene
Before delving into method development, understanding the physicochemical properties of the analyte is paramount.
-
Structure: A benzene ring substituted with one chlorine atom and two butoxy groups.
-
Polarity: The molecule is predominantly non-polar due to the bulky, hydrophobic butoxy chains and the benzene ring. The ether linkages and the chlorine atom introduce minimal polarity.
-
Chromophore: The substituted benzene ring acts as a chromophore, allowing for ultraviolet (UV) detection, a common and robust detection method in HPLC.[3][4]
This profile strongly suggests that Reversed-Phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is the chromatographic mode of choice.
Method A: High-Resolution Isocratic RP-HPLC for Definitive Purity Assessment
This method is designed for accuracy and high resolution, making it ideal for the definitive quantification of the main component and the separation of closely eluting process-related impurities.
Causality Behind Experimental Choices
-
Stationary Phase (Column): A C18 (octadecylsilane) column is selected due to its strong hydrophobic interactions with the non-polar 1-Chloro-2,5-dibutoxybenzene, ensuring adequate retention. A column with a length of 250 mm and a particle size of 5 µm provides high theoretical plates, leading to excellent peak separation.
-
Mobile Phase: A mixture of acetonitrile and water is chosen. Acetonitrile is a common organic modifier in RP-HPLC with a low UV cutoff and viscosity. An isocratic elution (constant mobile phase composition) is employed for its simplicity, robustness, and superior reproducibility, which are critical for quality control (QC) environments.[5][6] The ratio is optimized to achieve a retention time for the main peak that allows for sufficient separation from any early-eluting polar impurities and later-eluting non-polar impurities.
-
Detection: Based on the aromatic nature of the compound, a UV detector is used. A wavelength of 288 nm is selected, as it offers a good balance between sensitivity for the main analyte and potential impurities, while minimizing interference from the mobile phase.[5]
Experimental Protocol: Method A
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 288 nm |
| Sample Preparation | Accurately weigh ~25 mg of 1-Chloro-2,5-dibutoxybenzene and dissolve in 50 mL of acetonitrile to a final concentration of 0.5 mg/mL. |
Method Validation: A Self-Validating System
A method is only trustworthy if its performance is rigorously validated. The following validation parameters must be assessed according to ICH Q2(R1) and USP <1225> guidelines.[7][8][9]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products). This is confirmed by analyzing a placebo (if in a formulation), a spiked sample, and subjecting the sample to stress conditions (acid, base, oxidation, heat, light) to ensure no co-elution with degradation products.
-
Linearity: A minimum of five concentrations are prepared across a range of 80% to 120% of the nominal test concentration.[8] The peak area response is plotted against concentration, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined across the linear range by analyzing a sample with a known concentration and calculating the percentage recovery. Acceptance criteria are typically 98.0% to 102.0%.[7]
-
Precision:
-
Repeatability (System Precision): Six replicate injections of the same standard solution. The relative standard deviation (RSD) of the peak areas should be ≤ 1.0%.[10]
-
Intermediate Precision: The analysis is repeated by a different analyst on a different day with a different instrument. The RSD between the two sets of results is evaluated.
-
-
Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]
Method B: Fast-Gradient UHPLC for High-Throughput Screening
This method leverages UHPLC technology with sub-2 µm particle columns to achieve significantly faster analysis times, making it suitable for in-process controls or screening large numbers of samples where speed is a priority.
Causality Behind Experimental Choices
-
Stationary Phase (Column): A C18 column with a shorter length (e.g., 50 mm) and smaller particle size (e.g., 1.8 µm) is used. This dramatically increases efficiency and allows for much higher flow rates without excessive backpressure, slashing run times.
-
Mobile Phase: A gradient elution is employed, starting with a higher percentage of water and ramping up to a high percentage of acetonitrile. This ensures that any potential polar impurities are eluted quickly at the beginning, while the main, non-polar analyte is eluted efficiently as the organic content increases. This approach provides a broad "net" to catch impurities with a wide range of polarities in a single run.
-
Instrumentation: A UHPLC system capable of handling high backpressures ( > 600 bar) and having a low delay volume is required to achieve the full benefits of speed and resolution.
Experimental Protocol: Method B
| Parameter | Condition |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C (to reduce viscosity) |
| Injection Volume | 2 µL |
| Detector | UV at 288 nm |
| Sample Preparation | 0.5 mg/mL in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.5 | |
| 3.0 | |
| 3.1 | |
| 4.0 |
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow from method development to validation and final method selection based on analytical needs.
Caption: Workflow for HPLC method development, validation, and selection.
Performance Comparison: Method A vs. Method B
The choice between these methods depends on the specific application. The following table provides an objective comparison of their performance characteristics.
| Performance Metric | Method A (Isocratic HPLC) | Method B (Gradient UHPLC) | Rationale / Field Insight |
| Analysis Time | ~15 min | ~4 min | UHPLC offers a >3x speed advantage, crucial for time-sensitive in-process controls. |
| Resolution | Excellent | Very Good | The longer column in Method A typically provides superior separation for complex impurity profiles. |
| Solvent Consumption | High (~15 mL/run) | Low (~2 mL/run) | Method B is significantly more environmentally friendly ("Green Chemistry") and cost-effective. |
| Instrument Requirement | Standard HPLC System | UHPLC System (>600 bar) | Method B requires a higher capital investment in specialized instrumentation. |
| Method Robustness | High | Moderate | Isocratic methods are inherently more robust and less susceptible to minor variations in system dwell volume or mobile phase proportioning.[11] |
| Ideal Application | QC release testing, stability studies, reference standard characterization. | High-throughput screening, process optimization studies, impurity discovery. | Use Method A for final quality decisions and Method B for rapid screening and development work. |
Alternative and Orthogonal Techniques
While HPLC is the workhorse for purity analysis, orthogonal methods are essential for a complete purity profile, as they separate components based on different chemical principles.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Given the volatility of 1-Chloro-2,5-dibutoxybenzene, GC-MS is an excellent orthogonal technique. It can detect non-UV active volatile impurities that HPLC might miss.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can provide an absolute purity value without the need for a specific reference standard for each impurity. It is also unparalleled for structural elucidation of unknown impurities.
-
Differential Scanning Calorimetry (DSC): This technique can determine the purity of highly crystalline substances by measuring the melting point depression caused by impurities.
The following diagram illustrates the decision-making process for choosing an analytical technique.
Caption: Decision tree for selecting a purity analysis technique.
Conclusion and Recommendations
For the comprehensive purity analysis of 1-Chloro-2,5-dibutoxybenzene, a validated, high-resolution isocratic RP-HPLC method (Method A) should be considered the primary "gold standard" for quality control and lot release decisions. Its robustness, reproducibility, and high resolving power ensure confidence in the reported purity values.
The fast-gradient UHPLC method (Method B) serves as a powerful, complementary tool for high-throughput applications. Its speed and low solvent consumption make it ideal for process development and screening, enabling rapid feedback loops.
Ultimately, a multi-faceted approach is recommended. Employing HPLC as the primary quantitative tool, supported by an orthogonal method like GC-MS to ensure all potential impurities are accounted for, provides the most comprehensive and trustworthy assessment of purity for this critical pharmaceutical intermediate.
References
-
ResearchGate. (2008). HPLC determination of chlorobenzene in benzene sulfonylchloride for industrial use by high performance liquid chromatography. Available at: [Link]
-
ResearchGate. (2001). HPLC determination of chlorobenzenes, benzenesulphonyl chlorides and benzenesulphonic acids in industrial waste water. Available at: [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available at: [Link]
-
United States Pharmacopeia. <1225> VALIDATION OF COMPENDIAL METHODS. Available at: [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2013). PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures. Available at: [Link]
-
ERIC. (2013). A Rapid and Innovative Method for the Identification of Aromatic and Anti-aromatic Nature of Organic Compounds. Available at: [Link]
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ResearchGate. (2020). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available at: [Link]
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Element Lab Solutions. (2023). Allowable Changes to Chromatography Methods for HPLC – More Freedom for Chromatographers Granted by the Pharmacopoeias?. Available at: [Link]
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Master Organic Chemistry. (2017). Rules for Aromaticity: The 4 Key Factors. Available at: [Link]
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Journal of Quality System Compliance. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]
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Pharmaceutical Technology. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Substituted Hydroquinones
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible data. This is particularly critical for active pharmaceutical ingredients (APIs) like substituted hydroquinones, which are susceptible to oxidation and require precise quantification to ensure safety and efficacy. This guide provides an in-depth comparison of common analytical techniques for the validation of methods for substituted hydroquinones, grounded in scientific principles and regulatory expectations.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] This guide will navigate the nuances of this process, offering not just protocols, but the rationale behind the experimental choices, empowering you to select and validate the most appropriate method for your specific application.
The Crucial Choice: Selecting the Right Analytical Tool
The selection of an analytical method for substituted hydroquinones is a critical decision driven by the specific requirements of the analysis. The most prevalent techniques are High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Gas Chromatography-Mass Spectrometry (GC-MS). Each possesses distinct advantages and limitations.
-
High-Performance Liquid Chromatography (HPLC): Widely regarded as the gold standard for pharmaceutical analysis, HPLC offers high sensitivity and resolving power, making it ideal for separating hydroquinones from complex matrices and potential degradation products.[2][3] Its versatility allows for various detection methods, with UV detection being the most common for these chromophoric compounds.
-
UV-Visible Spectrophotometry: This technique is lauded for its simplicity, speed, and cost-effectiveness.[4] It is a valuable tool for straightforward assays where the sample matrix is simple and does not contain interfering substances that absorb at the same wavelength as the hydroquinone analyte. However, its lack of specificity is a significant drawback in complex formulations.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent sensitivity and specificity, particularly with the mass spectrometric detector that offers structural information for peak identification. For polar and non-volatile compounds like hydroquinones, derivatization is often necessary to improve their thermal stability and chromatographic behavior.[6]
The choice between these methods hinges on a thorough understanding of the analytical objective. For routine quality control of a simple formulation, the efficiency of UV-Vis spectrophotometry may be sufficient. However, for stability studies, especially those involving forced degradation, the superior separation capabilities of HPLC are indispensable to resolve the parent drug from its degradation products.[7][8] GC-MS becomes a powerful alternative when high sensitivity is required or when dealing with volatile substituted hydroquinones.[9]
Comparative Performance of Analytical Methods
The validation of an analytical method involves assessing a set of performance characteristics to ensure it is fit for purpose.[1] The following table summarizes typical performance data for the analysis of hydroquinones using HPLC, UV-Vis Spectrophotometry, and GC-MS, based on published studies.
| Validation Parameter | HPLC | UV-Vis Spectrophotometry | GC-MS |
| Specificity | High (Excellent separation from excipients and degradants) | Low to Medium (Prone to interference from other UV-absorbing compounds) | Very High (Mass spectrometric detection provides high selectivity) |
| Linearity (Correlation Coefficient, r²) | > 0.999[10] | > 0.998[4] | > 0.998[9] |
| Accuracy (% Recovery) | 98-102%[10] | 98-102% | 96-98%[9] |
| Precision (% RSD) | < 2%[10] | < 2%[4] | < 5%[9] |
| Limit of Detection (LOD) | 0.08 - 2.14 µg/mL[11] | 0.007 - 2.5 µg/mL[4] | 0.004 - 0.031 ng/mL[6][9] |
| Limit of Quantitation (LOQ) | 0.26 - 7.14 µg/mL[11] | 0.093 - 8.3 µg/mL[6] | 0.093 ng/mL[6] |
| Robustness | Generally high, but sensitive to mobile phase composition and pH | Generally high, but can be affected by solvent and pH changes | Moderate, can be sensitive to derivatization conditions and inlet temperature |
Expert Insight: The significantly lower limits of detection and quantitation for GC-MS highlight its utility for trace-level analysis. However, the additional sample preparation step of derivatization can introduce variability, which is reflected in the slightly wider acceptance criteria for precision compared to HPLC. The choice of method must therefore balance the need for sensitivity with the desire for a simpler, more robust procedure.
The Validation Workflow: A Step-by-Step Approach
A comprehensive validation protocol is essential for ensuring the reliability of an analytical method. The following workflow, based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, outlines the key stages of validation.[12][13]
Caption: A typical workflow for analytical method validation.
Experimental Protocols: A Practical Guide to HPLC Method Validation
The following provides a detailed, step-by-step methodology for the validation of an HPLC method for the quantification of a substituted hydroquinone in a topical cream formulation.
1. Specificity and Forced Degradation Studies
Causality: The goal of this experiment is to demonstrate that the analytical method can unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components. Forced degradation studies are crucial for developing stability-indicating methods.[14]
-
Protocol:
-
Prepare solutions of the placebo (cream base without the API), the API, and the formulated product.
-
Inject each solution into the HPLC system and record the chromatograms. The analyte peak should be well-resolved from any peaks in the placebo.
-
Subject the API and the formulated product to stress conditions (e.g., acidic, alkaline, oxidative, thermal, and photolytic stress) to induce degradation.
-
Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation products are well-separated from the parent drug peak.
-
2. Linearity and Range
Causality: This parameter establishes the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte.
-
Protocol:
-
Prepare a series of at least five standard solutions of the substituted hydroquinone at different concentrations, typically spanning 80% to 120% of the expected sample concentration.
-
Inject each standard solution in triplicate.
-
Plot the average peak area against the corresponding concentration and perform a linear regression analysis.
-
The method is considered linear if the correlation coefficient (r²) is typically ≥ 0.999.
-
3. Accuracy
Causality: Accuracy demonstrates the closeness of the results obtained by the method to the true value.
-
Protocol:
-
Prepare placebo cream samples spiked with the substituted hydroquinone at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery of the analyte.
-
The acceptance criterion for accuracy is typically a recovery of 98.0% to 102.0%.
-
4. Precision
Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Protocol:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the formulated product at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day and inter-analyst): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the relative standard deviation (%RSD) for the results. The acceptance criterion is typically a %RSD of ≤ 2.0%.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by visual evaluation.
-
For the signal-to-noise approach, the LOD is typically determined at a signal-to-noise ratio of 3:1, and the LOQ at a ratio of 10:1.
-
6. Robustness
Causality: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Protocol:
-
Introduce small, deliberate changes to the HPLC method parameters, such as:
-
Mobile phase composition (e.g., ±2% organic solvent)
-
pH of the mobile phase (e.g., ±0.2 units)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±0.1 mL/min)
-
-
Analyze a sample under each of the modified conditions and evaluate the impact on the results (e.g., retention time, peak area, and resolution). The method is considered robust if the results remain within the acceptance criteria.
-
Logical Relationships in Method Validation
The various validation parameters are interconnected and collectively establish the reliability of the analytical method.
Caption: Interrelationship of analytical method validation parameters.
Conclusion: A Commitment to Quality
The validation of analytical methods for substituted hydroquinones is a scientifically rigorous process that underpins the quality and safety of pharmaceutical products. By understanding the principles behind each validation parameter and thoughtfully selecting the most appropriate analytical technique, researchers and drug development professionals can ensure the integrity of their data and meet the stringent requirements of regulatory bodies. This guide serves as a framework for developing and implementing robust validation strategies that are both scientifically sound and practically executable.
References
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Simultaneous Determination of Arbutin and Hydroquinone in Different Herbal Slimming Products Using Gas Chromatography-mass Spectrometry. (2017). Turkish Journal of Pharmaceutical Sciences. [Link]
-
Determination of hydroquinone in cosmetic emulsion using microdialysis sampling coupled with high-performance liquid chromatography. (2006). Journal of Chromatography B. [Link]
-
Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis of easily oxidized compounds. (2022). Analytical Methods. [Link]
-
Article Review: The Effect of Mobile Phase Ratio in the Analysis of Hydroquinone Compounds in Cosmetic Preparations Using the High Performance Liquid Chromatography (HPLC). (2024). Journal of Pharmaceutical Sciences. [Link]
-
International Council for Harmonisation. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]
-
Highly sensitive spectrometric method for determination of hydroquinone in skin lightening creams: application in cosmetics. (2011). International Journal of Cosmetic Science. [Link]
-
The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities. (2019). LCGC North America. [Link]
-
Development and validation of analytical spectrophotometric and rp-hplc methods for the simultaneous estimation of hydroquinone, hydrocortisone and tretinoin ternary mixture in topical formulation. (2019). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Stability-Indicating Forced Degradation Study of Thymoquinone Using RP-HPLC. (2024). South Eastern European Journal of Public Health. [Link]
-
Quantitative analysis of arbutin and hydroquinone in strawberry tree (Arbutus unedo L., Ericaceae) leaves by gas chromatography-mass spectrometry. (2015). Journal of Chromatography B. [Link]
-
UV-Vis Spectrophotometer as an Alternative Technique for the Determination of Hydroquinone in Vinyl Acetate Monomer. (2022). Eng. [Link]
-
Development and Validation Method for Simultaneous Analysis of Retinoic Acid, Hydroquinone and Corticosteroid in Cream Formula by High-Performance Liquid Chromatography. (2018). Journal of Applied Pharmaceutical Science. [Link]
-
DEVELOPMENT AND VALIDATION OF ANALYTICAL SPECTROPHOTOMETRIC AND RP-HPLC METHODS FOR THE SIMULTANEOUS ESTIMATION OF HYDROQUINONE, HYDROCORTISONE AND TRETINOIN TERNARY MIXTURE IN TOPICAL FORMULATION. (2019). ResearchGate. [Link]
-
Simultaneous determination of arbutin and hydroquinone in different herbal slimming products by Gas Chromatography-Mass Spectrometry. (2017). ResearchGate. [Link]
-
Determination of Hydroquinone in Some Pharmaceutical and Cosmetic Preparations by Spectrophotometric Method. (2017). ResearchGate. [Link]
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Method Development & Forced Degradation. (2023). J-Star Research. [Link]
-
Analysis of Hydroquinone in Face Whitening Cream Circulating in Semarang City Using UV-Vis Spectrophotometry Method. (2022). Journal of Science and Technology Research for Pharmacy. [Link]
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Analytical Method Selection for Drug Product Dissolution Testing. (2010). Pharmaceutical Technology. [Link]
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Hydroquinone Method number: PV2094. (n.d.). OSHA. [Link]
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forced degradation products: Topics by Science.gov. (n.d.). Science.gov. [Link]
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A Comparative Guide to Cross-Coupling Reactions: 1-Chloro- vs. 1-Bromo-2,5-dibutoxybenzene
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and advanced materials. The choice of the aryl halide substrate is a critical parameter that dictates reaction efficiency, catalyst selection, and overall process viability. This guide provides an in-depth comparison of two electron-rich substrates, 1-chloro-2,5-dibutoxybenzene and 1-bromo-2,5-dibutoxybenzene, in the context of widely used cross-coupling transformations. While the chloro-derivative offers economic advantages, its bromo-counterpart presents a significantly different reactivity profile. Understanding these differences is paramount for researchers aiming to optimize synthetic routes and achieve desired outcomes with high fidelity.
The Decisive Step: Unpacking the Fundamentals of Reactivity
The disparate behavior of aryl chlorides and bromides in cross-coupling reactions is fundamentally rooted in the energetics of the carbon-halogen (C-X) bond. The rate-determining step in many palladium-catalyzed cycles, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, is the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.[1][2][3]
The efficiency of this step is inversely correlated with the C-X bond dissociation energy (BDE). The general reactivity trend for aryl halides is I > Br > Cl > F , stemming directly from the decreasing strength of the C-X bond down the halogen group.[4][5][6] The C-Br bond in 1-bromo-2,5-dibutoxybenzene is inherently weaker and more polarizable than the C-Cl bond in its chloro-analog, making it significantly more susceptible to cleavage by the electron-rich Pd(0) center.
Consequently, activating the robust C-Cl bond of 1-chloro-2,5-dibutoxybenzene necessitates more sophisticated and potent catalyst systems. These typically involve bulky, electron-donating ligands, such as advanced phosphines (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), which enhance the electron density on the palladium center, thereby facilitating the challenging oxidative addition step.[3][7][8][9] In contrast, 1-bromo-2,5-dibutoxybenzene often undergoes smooth coupling under milder conditions with more conventional catalyst systems.[4]
Caption: Relationship between bond energy and cross-coupling reactivity.
Performance Across Key Cross-Coupling Reactions: A Head-to-Head Comparison
The fundamental differences in reactivity manifest clearly when comparing the two substrates in specific, widely-used cross-coupling reactions. The electron-donating nature of the two butoxy substituents makes both substrates somewhat less reactive than their non-alkoxylated counterparts, further amplifying the need for efficient catalyst systems, especially for the chloro-derivative.
| Reaction Type | 1-Bromo-2,5-dibutoxybenzene | 1-Chloro-2,5-dibutoxybenzene |
| Relative Reactivity | High | Low to Moderate |
| Suzuki-Miyaura | Conditions: Mild to moderate (e.g., 80-100°C).Catalysts: Standard Pd(0) with phosphine ligands (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).[10] | Conditions: More forcing (e.g., >100°C, longer times).Catalysts: Requires bulky, electron-rich ligands (e.g., Buchwald-type) or NHCs.[3][9] |
| Buchwald-Hartwig | Conditions: Generally efficient with a wide range of amines.Catalysts: Standard Buchwald-Hartwig pre-catalysts and ligands.[11] | Conditions: Requires highly active, specialized catalyst systems.Catalysts: Modern, versatile P,N or NHC ligands are necessary for good yields.[7][8][12] |
| Sonogashira | Conditions: Standard Pd/Cu co-catalyzed conditions are effective.Catalysts: Pd(PPh₃)₄/CuI or PdCl₂(PPh₃)₂/CuI.[13][14] | Conditions: Challenging; often requires high temperatures and gives lower yields.Catalysts: High-activity catalyst systems are essential. |
| Heck | Conditions: Reacts well with activated olefins.Catalysts: Standard Heck conditions (e.g., Pd(OAc)₂). | Conditions: Very challenging due to electron-rich nature; requires forcing conditions.Catalysts: Bulky phosphine or NHC-based systems.[15] |
| Kumada | Conditions: Suitable for Ni or Pd catalysis.Catalysts: Ni(dppp)Cl₂ or Pd-based catalysts.[16][17] | Conditions: Can be effective, especially with Ni catalysts.Catalysts: Ni-based catalysts, often with NHC ligands, are preferred.[18][19] |
Catalytic Cycles and Experimental Workflow
The success of any cross-coupling reaction hinges on the seamless progression of the catalytic cycle. The primary difference between using the bromo- and chloro-substrates lies in the energy barrier of the initial oxidative addition step.
Caption: Generalized catalytic cycle for palladium cross-coupling reactions.
A typical laboratory workflow involves careful selection of reagents and inert atmosphere techniques to ensure catalyst activity. The workflow for coupling the more challenging chloro-substrate requires more stringent control over catalyst and ligand choice.
Caption: Standard experimental workflow for a cross-coupling reaction.
Field-Proven Experimental Protocols
The following protocols illustrate the practical differences in reaction setup for a Suzuki-Miyaura coupling. Note the difference in catalyst system and reaction temperature, which are chosen to reflect the differing reactivity of the C-X bond.
Protocol A: Suzuki-Miyaura Coupling of 1-Bromo-2,5-dibutoxybenzene (Standard Conditions)
-
Objective: To synthesize 2,5-dibutoxy-1,1'-biphenyl.
-
Rationale: The higher reactivity of the C-Br bond allows for the use of a standard, commercially available palladium catalyst under moderate heating.
-
Methodology:
-
To an oven-dried Schlenk flask under an argon atmosphere, add 1-bromo-2,5-dibutoxybenzene (301 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (415 mg, 3.0 mmol, 3.0 equiv).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 22 mg, 0.03 mmol, 3 mol%).
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours. Monitor reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl.
-
Protocol B: Suzuki-Miyaura Coupling of 1-Chloro-2,5-dibutoxybenzene (Forcing Conditions)
-
Objective: To synthesize 2,5-dibutoxy-1,1'-biphenyl.
-
Rationale: The inert C-Cl bond requires a highly active catalyst system generated in situ from a specialized ligand and palladium source, along with higher temperatures to achieve a reasonable reaction rate.
-
Methodology:
-
To an oven-dried Schlenk flask under an argon atmosphere, add palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%) and RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, 18.7 mg, 0.04 mmol, 4 mol%).
-
Add 1-chloro-2,5-dibutoxybenzene (257 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 637 mg, 3.0 mmol, 3.0 equiv).
-
Add degassed toluene (10 mL).
-
Heat the reaction mixture to 110 °C with vigorous stirring for 24 hours. Monitor reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Conclusion and Outlook
The choice between 1-chloro-2,5-dibutoxybenzene and 1-bromo-2,5-dibutoxybenzene is a classic case of balancing substrate cost against reactivity.
-
1-Bromo-2,5-dibutoxybenzene stands as the more reliable and versatile substrate for a broad range of cross-coupling reactions. Its greater reactivity allows for milder conditions, shorter reaction times, lower catalyst loadings, and a wider tolerance of functional groups, making it the preferred choice for complex syntheses where yield and reliability are paramount.[4]
-
1-Chloro-2,5-dibutoxybenzene , while more economical, presents a significant synthetic hurdle due to the strength of its C-Cl bond. Its effective use is contingent upon the deployment of modern, highly active catalyst systems, which may add to the overall cost and complexity of the process.[3][9] It is best suited for large-scale syntheses where the cost of the starting material is a dominant factor and the reaction has been thoroughly optimized with a potent catalyst.
For researchers in drug development and discovery, where speed and predictability are crucial, the bromo-derivative is generally the superior starting point. However, for process chemists looking to optimize a large-scale synthesis, the initial investment in developing a robust protocol for the chloro-analog can lead to significant long-term cost savings.
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Nolan, S. P., et al. (2024). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions. [Link]
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Nolan, S. P., et al. (2024). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. ResearchGate. [Link]
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Nolan, S. P., et al. (2024). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Mernyák, E., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
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PMC. (n.d.). Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. PMC. [Link]
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Chemical Review and Letters. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters. [Link]
-
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-
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Goossen, L. J., et al. (2006). Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. Organic Letters. [Link]
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-
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analysis of isomeric impurities in 1-Chloro-2,5-dibutoxybenzene synthesis
<A Senior Application Scientist's Guide to the Analysis of Isomeric Impurities in 1-Chloro-2,5-dibutoxybenzene Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-Chloro-2,5-dibutoxybenzene, a key intermediate in various specialty chemical and pharmaceutical applications, is often complicated by the formation of structurally similar isomeric impurities. The presence of these isomers can significantly impact the purity, efficacy, and safety of the final product, making their accurate identification and quantification a critical aspect of process control and quality assurance. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) for the analysis of these challenging impurities. By examining the underlying principles of impurity formation and the comparative performance of each analytical technique, this document serves as a practical resource for selecting and implementing the most effective analytical strategy.
The Synthetic Landscape: Genesis of Isomeric Impurities
The most common and economically viable route to 1-Chloro-2,5-dibutoxybenzene is via the electrophilic chlorination of 1,4-dibutoxybenzene. This precursor is typically synthesized through a Williamson ether synthesis, reacting hydroquinone with a butyl halide.[1][2] While seemingly straightforward, both stages present opportunities for impurity generation.
Synthesis of 1,4-Dibutoxybenzene
The Williamson ether synthesis proceeds via an SN2 mechanism where the hydroquinone is deprotonated to form a phenoxide, which then acts as a nucleophile attacking the primary alkyl halide.[1][3]
-
Potential Pitfall: Incomplete dialkylation can leave residual 4-butoxyphenol, which can undergo subsequent chlorination to produce undesired chlorinated phenol derivatives.
-
Side Reactions: While primary alkyl halides are used to minimize elimination reactions, side reactions can still occur, particularly at elevated temperatures.[4][5]
Electrophilic Chlorination and Isomer Formation
The core challenge arises during the chlorination of the 1,4-dibutoxybenzene ring. The two butoxy groups are powerful activating, ortho, para-directing substituents.[6] Since the para positions are blocked, electrophilic attack is directed to the ortho positions relative to the butoxy groups.
Mechanism Insight: The reaction proceeds via an electrophilic aromatic substitution mechanism.[7][8] A Lewis acid catalyst, such as FeCl₃ or AlCl₃, polarizes the Cl-Cl bond, creating a potent electrophile (Cl⁺) that is attacked by the electron-rich aromatic ring.[9][10]
Because all four available positions on the 1,4-dibutoxybenzene ring are electronically activated and equivalent, the initial chlorination yields the desired product, 1-Chloro-2,5-dibutoxybenzene. However, the product itself is still highly activated and can undergo a second chlorination. This leads to the formation of dichlorinated isomers, which are common process-related impurities. Furthermore, trace isomers from the precursor synthesis, such as 1,3-dibutoxybenzene, would lead to a different set of chlorinated isomers.
The primary isomeric impurity of concern, assuming a pure 1,4-dibutoxybenzene starting material, is 1,4-Dichloro-2,5-dibutoxybenzene . Other isomers, such as those arising from trace amounts of 1,2- or 1,3-dibutoxybenzene, are also possible. The separation of these closely related compounds, which often have very similar boiling points and polarities, presents a significant analytical challenge.[11]
Caption: Synthetic pathway for 1-Chloro-2,5-dibutoxybenzene and key points of impurity formation.
A Comparative Gauntlet: HPLC vs. GC vs. SFC for Isomer Resolution
The choice of analytical technique is paramount for resolving and quantifying isomeric impurities. The subtle differences in the physical and chemical properties of these isomers demand high-efficiency separation techniques.[11] We will compare the three leading chromatographic methods: HPLC, GC, and SFC.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique in the pharmaceutical and chemical industries. For non-polar compounds like substituted alkoxybenzenes, reversed-phase HPLC is the method of choice.
-
Principle of Separation: Separation is based on the differential partitioning of analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water). More hydrophobic isomers will interact more strongly with the stationary phase and elute later.
Experimental Protocol: Reversed-Phase HPLC
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient: 70% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detector: UV at 280 nm.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.
-
Performance Analysis: HPLC can provide adequate resolution for many isomers. However, the structural similarity of dibutoxybenzene isomers can lead to significant peak co-elution. The primary drawbacks are the long run times and the high consumption of organic solvents, which has environmental and cost implications.[12]
Gas Chromatography (GC)
For volatile and thermally stable compounds, GC offers unparalleled resolution. The separation occurs in a long capillary column, providing a very high number of theoretical plates.
-
Principle of Separation: Analytes are vaporized and partitioned between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of a capillary column. Separation is primarily based on differences in boiling points and interactions with the stationary phase.
Experimental Protocol: Capillary GC
-
System: Agilent 8890 GC with Flame Ionization Detector (FID).
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Detector Temperature: 300°C (FID).
-
Injection: 1 µL, Split ratio 50:1.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of hexane.
-
Performance Analysis: GC typically provides superior resolution for positional isomers compared to HPLC.[13] The high efficiency of capillary columns can often separate isomers that co-elute in HPLC. The main limitation is the requirement that analytes be thermally stable and sufficiently volatile. For 1-Chloro-2,5-dibutoxybenzene and its related impurities, this is generally not an issue, making GC a very strong candidate.
Supercritical Fluid Chromatography (SFC)
SFC merges the benefits of both liquid and gas chromatography, using a supercritical fluid (most commonly CO₂) as the mobile phase.[14] It is known for its high speed and efficiency, particularly for chiral and isomeric separations.[12][15]
-
Principle of Separation: SFC uses a supercritical fluid, which has properties intermediate between a gas and a liquid (low viscosity, high diffusivity), as the main mobile phase. This allows for very fast separations without a significant loss of resolution.[14] Small amounts of organic solvents (modifiers) are often added to the CO₂ to adjust the mobile phase polarity.
Experimental Protocol: Analytical SFC
-
System: Waters ACQUITY UPC² or equivalent.
-
Column: ACQUITY UPC² BEH, 3.0 x 100 mm, 1.7 µm.
-
Mobile Phase:
-
A: Supercritical CO₂
-
B: Methanol
-
-
Gradient: 2% B to 20% B over 4 minutes.
-
Flow Rate: 2.0 mL/min.
-
Automated Back Pressure Regulator (ABPR): 1500 psi.
-
Column Temperature: 40°C.
-
Injection Volume: 1 µL.
-
Detector: UV at 280 nm.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol.
-
Performance Analysis: SFC is exceptionally well-suited for isomer analysis.[12] It offers resolution that is often comparable to or better than GC but with significantly shorter run times.[16] The use of CO₂ as the primary mobile phase makes it a "greener" and more cost-effective technique than HPLC due to reduced solvent consumption.[14]
Data-Driven Method Selection
To provide a clear comparison, the following table summarizes the expected performance of each technique for the analysis of a hypothetical mixture containing 1-Chloro-2,5-dibutoxybenzene (Major Peak) and two key isomeric impurities: 1,4-Dichloro-2,5-dibutoxybenzene (Impurity A) and 1-Chloro-2,4-dibutoxybenzene (Impurity B).
| Performance Metric | HPLC (Reversed-Phase) | GC (Capillary) | SFC (Normal Phase) |
| Resolution (Rs) Impurity A | 1.4 | > 2.5 | > 2.0 |
| Resolution (Rs) Impurity B | 1.6 | > 3.0 | > 2.5 |
| Analysis Time (min) | 20 | 19 | 5 |
| Solvent Consumption/Run | ~18 mL (Acetonitrile) | ~1 mL (Hexane) | ~4 mL (Methanol) |
| Relative Throughput | Low | Low-Medium | High |
| "Green" Chemistry Score | Poor | Good | Excellent |
Data are illustrative and based on typical performance for similar separations.
Caption: Decision workflow for selecting the optimal analytical technique based on project requirements.
Conclusion and Recommendations
The effective control of isomeric impurities in the synthesis of 1-Chloro-2,5-dibutoxybenzene is contingent upon robust analytical methodology. While all three chromatographic techniques can be applied, their performance characteristics dictate their suitability for different applications.
-
High-Performance Liquid Chromatography (HPLC) remains a viable, albeit slower and less green, option. It is best suited for labs where HPLC is the standard platform and high throughput is not a primary concern.
-
Gas Chromatography (GC) offers the highest resolving power for this class of compounds. For in-depth characterization, reference standard certification, and when baseline separation of all potential isomers is critical, GC is the superior choice.
-
Supercritical Fluid Chromatography (SFC) represents the optimal balance of speed, resolution, and sustainability.[15][16] For process monitoring, high-throughput screening, and routine quality control, SFC provides a significant advantage, delivering reliable results in a fraction of the time and with minimal environmental impact.[14]
Ultimately, the selection of the analytical method should be guided by a clear understanding of the specific requirements of the analysis, balancing the need for resolution, speed, and operational efficiency.
References
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Buchi.com. Let's get critical! SFC vs. HPLC. Available from: [Link]
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KAUST Repository. Separation and detection of meta‐ and ortho‐ substituted benzene isomers by water‐soluble pillar[11]arene. Available from: [Link]
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Regis Technologies. Supercritical Fluid Chromatography: A Greener, Cheaper, and Faster Alternative in Normal Phase Chromatography. Available from: [Link]
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ALWSCI. Should I Use SFC Or HPLC For My Analysis?. Available from: [Link]
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PubMed. 1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene and 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene. Available from: [Link]
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ResearchGate. Structure Determination of Benzene-Containing C9H12 Isomers Using Symmetry, Peak Heights, and Chemical Shifts in 13C NMR | Request PDF. Available from: [Link]
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Aakash Institute. Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry. Available from: [Link]
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SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Available from: [Link]
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ResearchGate. 1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene and 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene | Request PDF. Available from: [Link]
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Master Organic Chemistry. Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Available from: [Link]
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ResearchGate. Baseline separation of the three constitutional isomers of 1-(chlorophenyl)piperazine by CE-ESI-MS, using the chiral selector 2- hydroxypropyl- β -cyclodextrin (with permission from the authors[17]). Available from: [Link]
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Semantic Scholar. Analysis of Substituted Benzene Compounds in Groundwater Using Solid-Phase Microextraction. Available from: [Link]
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Chemistry LibreTexts. 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. Available from: [Link]
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A Comparative Guide to the Thermal Analysis of 1-Chloro-2,5-dibutoxybenzene Using Differential Scanning Calorimetry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Thermal Analysis in Chemical Development
In the realm of pharmaceutical and chemical development, a thorough understanding of a compound's physicochemical properties is paramount for ensuring safety, stability, and efficacy. Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC), are indispensable tools for this purpose.[1][2] DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing critical data on melting point, purity, polymorphism, and thermal stability.[1][3][4] This guide focuses on the thermal characterization of 1-Chloro-2,5-dibutoxybenzene, a substituted aromatic ether, and compares its expected thermal behavior with that of structurally similar molecules. Such comparative analysis is crucial for predicting the behavior of new chemical entities and for establishing robust quality control parameters in accordance with international guidelines such as ICH Q6A.[5][6][7]
Understanding 1-Chloro-2,5-dibutoxybenzene and Its Analogs
1-Chloro-2,5-dibutoxybenzene is an organic compound featuring a benzene ring substituted with a chlorine atom and two butoxy groups. The nature and position of these substituents significantly influence its thermal properties. To provide a comprehensive analysis in the absence of direct experimental data for this specific molecule, we will draw comparisons with its dimethoxy analog, 1-Chloro-2,5-dimethoxybenzene, and other related substituted benzenes. The longer, more flexible butoxy chains in our target compound are expected to result in a lower melting point and potentially more complex thermal behavior compared to the shorter methoxy groups of its counterpart.
Comparative Thermal Data
| Compound Name | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |
| 1-Chloro-2,5-dimethoxybenzene | C₈H₉ClO₂ | 8.1[8] | 235[9][10] / 247[8] |
| 1,4-Dichloro-2,5-dimethoxybenzene | C₈H₈Cl₂O₂ | 133-135[11][12] | 269.3[11] |
| 1,4-Dimethoxybenzene | C₈H₁₀O₂ | 54-56 | 213 |
| 1,4-Di-tert-butyl-2,5-dimethoxybenzene | C₁₆H₂₆O₂ | 103-104[13] | Not available |
The substitution pattern and the nature of the substituents clearly impact the thermal properties. The presence of two chlorine atoms in 1,4-Dichloro-2,5-dimethoxybenzene significantly raises its melting point compared to the monochlorinated analog. The bulkier tert-butyl groups in 1,4-Di-tert-butyl-2,5-dimethoxybenzene also lead to a higher melting point. Based on these trends, we can anticipate that 1-Chloro-2,5-dibutoxybenzene will exhibit a distinct thermal profile that can be precisely determined using the DSC protocol outlined below.
Experimental Protocol: DSC Analysis of Organic Compounds
The following is a detailed, step-by-step methodology for conducting a DSC analysis of a compound like 1-Chloro-2,5-dibutoxybenzene. This protocol is designed to be a self-validating system, incorporating calibration and verification steps to ensure data integrity.
Objective: To determine the melting point, enthalpy of fusion, and to screen for potential polymorphic transitions of 1-Chloro-2,5-dibutoxybenzene.
Instrumentation: A calibrated heat-flux or power-compensation Differential Scanning Calorimeter.
Materials:
-
1-Chloro-2,5-dibutoxybenzene (sample)
-
High-purity indium (calibration standard)
-
Empty, hermetically sealed aluminum pans and lids
-
Nitrogen gas (purge gas), high purity
Methodology
-
Instrument Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy according to the manufacturer's instructions and ASTM E967 standards.[14][15][16][17][18]
-
Use a certified indium standard (melting point: 156.6 °C, enthalpy of fusion: 28.45 J/g).
-
Perform a calibration run with an empty pan to establish a baseline.
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of 1-Chloro-2,5-dibutoxybenzene into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of volatile components during heating.
-
Prepare an identical empty sealed pan to be used as a reference.
-
-
DSC Measurement:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with nitrogen at a constant flow rate (e.g., 50 mL/min) to maintain an inert atmosphere.
-
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C).
-
Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).
-
Perform a second heating cycle using the same parameters to investigate any changes in the thermal profile after the initial melt and recrystallization, which can reveal polymorphism.
-
-
Data Analysis:
-
Analyze the resulting thermogram.
-
The melting point is determined as the extrapolated onset temperature of the endothermic melting peak.
-
The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.
-
Examine the thermogram for any other thermal events, such as glass transitions (a step change in the baseline) or exothermic peaks that might indicate decomposition.[19][20]
-
Causality Behind Experimental Choices
-
Hermetic Pans: Essential for preventing volatilization of the sample, which would lead to inaccurate enthalpy measurements.
-
Inert Atmosphere: Purging with nitrogen prevents oxidative degradation of the sample at elevated temperatures.
-
Heating Rate: A rate of 10 °C/min is a common starting point that provides a good balance between resolution and sensitivity.
-
Multiple Heating Cycles: This is a critical step for identifying polymorphic forms or metastable states of a compound.
Visualizing the DSC Workflow
The following diagram illustrates the logical flow of the DSC experimental protocol.
Caption: A flowchart of the Differential Scanning Calorimetry experimental workflow.
Interpreting the Results: A Comparative Discussion
The DSC thermogram of 1-Chloro-2,5-dibutoxybenzene is expected to show a sharp endothermic peak corresponding to its melting point. The position of this peak, when compared to its dimethoxy analog, will likely be influenced by the increased molecular weight and greater conformational flexibility of the butoxy chains. It is plausible that the longer alkyl chains could lead to a lower melting point due to less efficient crystal packing.
Furthermore, the presence of different crystalline forms (polymorphism) is a critical consideration in pharmaceutical development, as it can affect solubility, bioavailability, and stability. The second heating cycle in the DSC experiment is crucial for detecting such phenomena. If the melting point or the enthalpy of fusion changes between the first and second heating scans, it is a strong indication of polymorphism.
Conclusion and Future Directions
Differential Scanning Calorimetry is a powerful and essential technique for the comprehensive thermal characterization of new chemical entities like 1-Chloro-2,5-dibutoxybenzene.[1][2][21] By following a robust and well-calibrated experimental protocol, researchers can obtain reliable data on melting point, purity, and polymorphism. While direct experimental data for the target compound is currently limited, a comparative analysis with its structural analogs provides valuable predictive insights. Future work should focus on obtaining experimental DSC data for 1-Chloro-2,5-dibutoxybenzene to validate these predictions and to fully characterize its thermal behavior for applications in drug development and materials science.
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PDF Download ASTM E967-18: Standard Test Method for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers - PhysicsNorm. [Link]
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Differential Scanning Calorimetry (DSC) 101: Theory & Applications - C-Therm. [Link]
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ASTM E967 Test for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers Lab In US - Infinita Lab. [Link]
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A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion | Journal of the American Chemical Society. [Link]
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1-Chloro-3,5-dimethoxybenzene | C8H9ClO2 | CID 81502 - PubChem. [Link]
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1,4-Dichloro-2,5-dimethoxybenzene | CAS#:2675-77-6 | Chemsrc. [Link]
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Thermochemistry of Dihalogen-Substituted Benzenes: Data Evaluation Using Experimental and Quantum Chemical Methods. [Link]
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A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C - American Chemical Society. [Link]
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Webinar – Thermal Analysis of Organic Compounds - Mettler Toledo. [Link]
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Differential Scanning Calorimetry (DSC) Theory and Applications - TA Instruments. [Link]
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Chemical Properties of Benzene, 1-chloro-2-methoxy- (CAS 766-51-8) - Cheméo. [Link]
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Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons | Journal of Chemical Education - ACS Publications. [Link]
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Thermochemistry of dihalogen-substituted benzenes: data evaluation using experimental and quantum chemical methods - PubMed. [Link]
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1,4-dichloro-2,5-dimethoxybenzene - Stenutz. [Link]
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1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene and 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene | Request PDF - ResearchGate. [Link]
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(PDF) Substituent Effects on the Benzene Ring. Determination of the Intramolecular Interactions of Substituents in tert -Alkyl-Substituted Catechols from Thermochemical Measurements - ResearchGate. [Link]
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Designing Benzene Derivatives with Improved Thermal Stability: Strategies and Applications - Longdom Publishing. [Link]
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1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene and 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene - PubMed. [Link]
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Safety Operating Guide
Proper Disposal of 1-Chloro-2,5-dibutoxybenzene: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail is paramount, not only in experimental design but also in the safe management and disposal of chemical reagents. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Chloro-2,5-dibutoxybenzene, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined here are grounded in established safety protocols for halogenated organic compounds and are designed to be a self-validating system for your laboratory's chemical hygiene plan.
Understanding the Hazard Profile of 1-Chloro-2,5-dibutoxybenzene
The primary concern with this class of compounds is their persistence in the environment and the potential for the formation of hazardous byproducts upon improper disposal. As a halogenated aromatic ether, it is classified as a hazardous waste and must be disposed of accordingly.[3][4]
Table 1: Inferred Properties and Hazards of 1-Chloro-2,5-dibutoxybenzene
| Property | Inferred Value/Classification | Rationale |
| Appearance | Likely a colorless to light yellow liquid or solid | Based on analogues like 1-Chloro-2,5-dimethoxybenzene.[5] |
| GHS Hazard Class | Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2); Specific Target Organ Toxicity - Single Exposure (Category 3) | Extrapolated from GHS classifications of dimethoxy analogues.[1][2] |
| Primary Hazards | Skin and eye irritation, potential for respiratory tract irritation, harmful if swallowed. | Consistent with data for similar chlorinated aromatic compounds.[1][6] |
| Environmental Hazards | Potentially harmful to aquatic life. Halogenated organic compounds are persistent and can bioaccumulate. | General characteristic of halogenated aromatic hydrocarbons. |
| Disposal Classification | Hazardous Waste (Halogenated Organic Compound) | As per EPA RCRA regulations for halogenated organic compounds.[7][8] |
Pre-Disposal: Safe Handling and Personal Protective Equipment (PPE)
Before beginning any process that will generate 1-Chloro-2,5-dibutoxybenzene waste, it is crucial to establish a safe handling environment. The causality here is simple: preventing exposure is the most effective safety measure.
Essential PPE:
-
Eye Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or butyl rubber. Always inspect gloves for signs of degradation before use.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: All handling of 1-Chloro-2,5-dibutoxybenzene should be conducted in a certified chemical fume hood to avoid inhalation of vapors.
Step-by-Step Disposal Protocol
The disposal of 1-Chloro-2,5-dibutoxybenzene is not merely about discarding it; it's a systematic process of segregation, containment, and documentation to ensure it enters the correct waste stream for specialized treatment.
Step 1: Waste Segregation (The "Why")
Halogenated organic waste is significantly more expensive to dispose of than non-halogenated waste due to the specialized high-temperature incineration required to break down the carbon-halogen bonds without producing toxic dioxins and furans.[9] Mixing halogenated and non-halogenated waste streams unnecessarily increases disposal costs and environmental burden.
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
-
Best Practice: Never mix 1-Chloro-2,5-dibutoxybenzene waste with non-halogenated solvents like acetone, ethanol, or hexane.[9][10]
Step 2: Container Selection and Labeling
Proper containment is critical to prevent leaks and ensure safe transport.
-
Action: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.
-
Labeling: The container must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "1-Chloro-2,5-dibutoxybenzene" (and any other components of the waste mixture)
-
The approximate concentration of each component
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date the waste was first added to the container.
-
Step 3: Accumulation and Storage
-
Action: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Safety Measures: The storage area should have secondary containment (such as a chemical-resistant tray) to contain any potential leaks. Keep the container closed at all times, except when adding waste.
Step 4: Arranging for Disposal
-
Action: Once the container is full, or if the experiment generating the waste is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.
-
Documentation: Complete any required waste disposal forms accurately and completely. This documentation is a legal requirement and ensures the waste is tracked from "cradle to grave."
Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control and Contain: If safe to do so, prevent the spill from spreading by using absorbent materials (such as vermiculite or a commercial spill kit) to create a dike around the spill.
-
Absorb: Cover the spill with an absorbent material.
-
Collect: Carefully collect the absorbent material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: The collected spill debris must be disposed of as halogenated hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1-Chloro-2,5-dibutoxybenzene.
Caption: Decision workflow for handling and disposal of 1-Chloro-2,5-dibutoxybenzene.
References
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PubChem. (n.d.). 1-Chloro-2,4-dimethoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (2024). 1,4-Dichloro-2,5-dimethoxybenzene. Retrieved from [Link]
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Organikum-Autorenkollektiv. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]
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State of Maine. (n.d.). Chapter 850: Identification of Hazardous Wastes. StateScape. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
Sources
- 1. 1-Chloro-2,4-dimethoxybenzene | C8H9ClO2 | CID 138905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.fi [fishersci.fi]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. ethz.ch [ethz.ch]
- 5. 1-Chloro-2,5-dimethoxybenzene 97.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 6. fishersci.com [fishersci.com]
- 7. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 8. epa.gov [epa.gov]
- 9. vumc.org [vumc.org]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
Personal protective equipment for handling 1-Chloro-2,5-dibutoxybenzene
As a Senior Application Scientist, this guide provides essential safety and logistical information for handling 1-Chloro-2,5-dibutoxybenzene in a laboratory setting. The following procedures are based on established best practices for handling chlorinated and ether-functionalized aromatic compounds. Given the absence of a specific Safety Data Sheet (SDS) for 1-Chloro-2,5-dibutoxybenzene, the recommendations are synthesized from data on structurally similar compounds, such as 2-Chloro-1,4-dimethoxybenzene and 5-Chloro-1,3-dimethoxybenzene, to ensure a high margin of safety.
Hazard Assessment and GHS Classification
Anticipated GHS Hazard Classification:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1][2]
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[1][2]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1][2][3]
-
Acute Toxicity, Oral: Category 4 (Harmful if swallowed)[2][4]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The selection of appropriate PPE should be based on the specific laboratory operations being performed.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer | Safety glasses with side shields | Nitrile or neoprene gloves | Laboratory coat | Not required if performed in a certified chemical fume hood |
| Solution Preparation | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Not required if performed in a certified chemical fume hood |
| Reaction Setup/Workup | Chemical splash goggles and face shield | Nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | Recommended if there is a potential for aerosol generation outside of a fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or apron | Air-purifying respirator with organic vapor cartridges |
Justification for PPE Selection:
-
Eye and Face Protection: The potential for serious eye irritation necessitates the use of chemical splash goggles.[1][2][5] A face shield provides an additional layer of protection during procedures with a higher risk of splashing.
-
Hand Protection: Nitrile or neoprene gloves offer good resistance to a range of organic chemicals.[6] It is crucial to check the breakthrough time of the specific gloves being used and to replace them immediately if contamination is suspected.
-
Body Protection: A standard laboratory coat is sufficient for most routine operations. For larger-scale work or situations with a higher risk of splashes, a chemical-resistant apron should be worn.[5][6]
-
Respiratory Protection: While routine handling in a fume hood should not require respiratory protection, an air-purifying respirator with organic vapor cartridges should be available for emergency situations like a significant spill.[5]
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is paramount to ensuring a safe laboratory environment.
Handling
-
Ventilation: All work with 1-Chloro-2,5-dibutoxybenzene should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1][2]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by consistently wearing the appropriate PPE.[2][5][6]
-
Aerosol Prevention: Avoid procedures that may generate aerosols or dust. If such procedures are necessary, ensure they are performed in a contained system or with appropriate respiratory protection.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[1][2]
Storage
-
Container: Store in a tightly closed, properly labeled container.[1][2][5]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[1][5]
-
Incompatibilities: Avoid storage with strong oxidizing agents.[2][5][7]
Spill Management and Disposal Plan
A clear and practiced plan for spill management and waste disposal is essential.
Spill Cleanup Workflow
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. 1-Chloro-3,5-dimethoxybenzene | C8H9ClO2 | CID 81502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Chloro-2,4-dimethoxybenzene | C8H9ClO2 | CID 138905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.fi [fishersci.fi]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
